Product packaging for TP-3654(Cat. No.:CAS No. 1361951-15-6)

TP-3654

Cat. No.: B611452
CAS No.: 1361951-15-6
M. Wt: 418.5 g/mol
InChI Key: XRNVABDYQLHODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuvisertib is an orally available, second-generation and selective ATP-competitive inhibitor of proviral integration site for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, nuvisertib selectively binds to and prevents the activation of the PIM kinases. This prevents the activation of PIM-mediated signaling pathways and inhibits proliferation in cells that overexpress PIM. PIMs, constitutively active proto-oncogenic serine/threonine kinases, are upregulated in various types of cancers and play key roles in tumor cell proliferation and survival.
TP-3654 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25F3N4O B611452 TP-3654 CAS No. 1361951-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNVABDYQLHODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361951-15-6
Record name TP-3654
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-3654
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the PIM Kinase Selectivity Profile of TP-3654

This technical guide provides a comprehensive overview of the PIM kinase selectivity profile of this compound (also known as Nuvisertib). This compound is an orally available, second-generation, and selective ATP-competitive inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinases, which has shown potential in preclinical models and is under investigation in clinical trials for various malignancies, particularly myelofibrosis.[1][2][3][4][5][6][7][8]

This document details the quantitative kinase inhibition data, the experimental methodologies used to determine selectivity, and the broader context of the PIM kinase signaling pathway.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its selectivity for the three PIM kinase isoforms (PIM1, PIM2, and PIM3).

Table 1: Inhibitory Activity of this compound against PIM Kinases
KinaseKi (nM)IC50 (nM)
PIM15[9]1.8
PIM2-28
PIM342[9]12

Data compiled from multiple sources. The IC50 values are from a specific study and may vary based on assay conditions. The Ki values indicate a strong binding affinity, particularly for PIM1.

Table 2: Selectivity of this compound against a Panel of Other Kinases

This compound was tested against a panel of 340 kinases at a concentration of 1 µM, with subsequent IC50 determinations for those inhibited by more than 50%.[10] The following table summarizes the IC50 values for the most potently inhibited kinases, demonstrating a notable selectivity for PIM1.[10][11]

KinaseIC50 (nM)
PIM1 1.8
DYRK1B19
Mst221
DYRK1A23
PIM312
PIM228
HIPK241
HIPK341
LKB148
Haspin57
MINK163
TNIK86
MST190
HIPK1100
DYRK2110
YSK4120
PLK4140
MYO3A150
CAMKK2160
CAMKK1240
MAP4K4240
CLK2270

This table highlights that this compound is at least 10-fold more selective for PIM1 than for any other kinase tested in this panel.[10]

Experimental Protocols

The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.

In Vitro Kinase Inhibition Assays (Ki and IC50 Determination)

The inhibitory activity of this compound against PIM kinases and the broader kinase panel was determined using in vitro enzymatic assays.

  • Objective : To quantify the potency of this compound against purified kinase enzymes.

  • General Procedure :

    • Recombinant PIM1, PIM2, or PIM3 enzymes were incubated with a specific peptide substrate and ATP.

    • For Ki determination, assays were performed with varying concentrations of both this compound (typically in 10-dose, three-fold serial dilutions starting from 10 µM) and ATP.[10]

    • For IC50 determination, assays were conducted with a fixed concentration of ATP (at the Km for each respective kinase) and varying concentrations of this compound.[10]

    • Kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (e.g., 33P-ATP) or a fluorescence-based method.

    • The data from Ki experiments were analyzed using a Michaelis-Menten plot and a mixed inhibition equation for a global fit to determine the apparent Km and Ki values.[10] IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cellular PIM1 Inhibition Assay (Phospho-BAD Measurement)

To confirm that this compound inhibits PIM1 activity within a cellular context, a target engagement assay measuring the phosphorylation of a known PIM substrate, BAD, was utilized.[10]

  • Objective : To determine the cellular potency (EC50) of this compound by measuring the inhibition of PIM1-mediated phosphorylation of BAD.

  • Experimental Workflow :

    • HEK-293 cells were co-transfected with expression vectors for both PIM1 and its substrate, BAD. A catalytically inactive PIM1 mutant (K67M) was used as a negative control.[10]

    • The transfected cells were then treated with increasing concentrations of this compound.

    • Following treatment, cell lysates were prepared.

    • The level of BAD phosphorylation at serine 112 (a known PIM1 phosphorylation site) was quantified using a sensitive immunoassay, such as the SureFire assay.[11]

    • The EC50 value was determined by plotting the inhibition of BAD phosphorylation against the concentration of this compound. In these experiments, this compound demonstrated a potent PIM1-specific cellular activity with an average EC50 of 67 nM.[10][11]

Mandatory Visualizations

PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of several cellular processes that are fundamental to cancer development and progression, including cell cycle progression, apoptosis, and metabolism.[9][12][][14][15] They are often downstream of the JAK/STAT signaling pathway and can also interact with the PI3K/AKT/mTOR pathway.[12][15][16]

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptors Receptors (e.g., GP130, c-KIT) Cytokines->Receptors JAK JAK Receptors->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM  Transcriptional  Upregulation CellCycle Cell Cycle Progression (p21, p27, Cdc25) PIM->CellCycle Apoptosis Inhibition of Apoptosis (BAD, p53/Mdm2) PIM->Apoptosis Metabolism Metabolism & Translation (mTORC1, 4E-BP1) PIM->Metabolism Transcription Transcription (c-Myc, NF-κB) PIM->Transcription TP3654 This compound TP3654->PIM

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular PIM1 Inhibition Assay

The following diagram illustrates the workflow for determining the cellular potency of this compound.

Cellular_Assay_Workflow Start Start: HEK-293 Cells Transfection Co-transfect with PIM1 and BAD expression vectors Start->Transfection Treatment Treat with varying concentrations of this compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Quantify p-BAD (Ser112) using Immunoassay Lysis->Quantification Analysis Data Analysis: Determine EC50 Quantification->Analysis

References

Preclinical Evidence for TP-3654 in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654 is an orally available, second-generation, selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, are constitutively active serine/threonine kinases that play a crucial role in tumor cell proliferation, survival, and resistance to apoptosis.[2][3] Elevated expression of PIM kinases is observed in a variety of solid and hematologic malignancies and often correlates with a poor prognosis, making them attractive targets for cancer therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of this compound for the treatment of solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action: PIM Kinase Inhibition

This compound selectively binds to and inhibits the activity of PIM kinases, thereby preventing the activation of downstream signaling pathways that are critical for cancer cell growth and survival.[2] PIM kinases are downstream effectors of many cytokine signaling pathways, including the JAK/STAT pathway.[4][5] Once activated, PIM kinases phosphorylate a wide range of substrates involved in key cellular processes.

By inhibiting PIM kinases, this compound disrupts these oncogenic signaling cascades, leading to the suppression of tumor cell proliferation and the induction of apoptosis.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM Upregulation BAD BAD (pro-apoptotic) PIM->BAD Phosphorylation (Inhibition) p21_p27 p21, p27 (Cell Cycle Inhibitors) PIM->p21_p27 Phosphorylation (Inhibition) MYC c-Myc (Transcription Factor) PIM->MYC Phosphorylation (Activation) mTORC1 mTORC1 Pathway PIM->mTORC1 Activation Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Proliferation Cell Proliferation MYC->Proliferation EIF4B_4EBP1 EIF4B, 4E-BP1 (Protein Synthesis) mTORC1->EIF4B_4EBP1 Activation EIF4B_4EBP1->Proliferation CellCycle->Proliferation Survival Cell Survival Proliferation->Survival TP3654 This compound TP3654->PIM

Caption: PIM Kinase Signaling Pathway and this compound Inhibition.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound
KinaseKi (nM)
PIM-15[6]
PIM-2239[6]
PIM-342[6]
Table 2: In Vitro Cellular Activity of this compound
Cell LineAssayMetricValue (nM)Reference
PIM-1/BAD Overexpression SystemCellular ActivityEC5067[7]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Tumor ModelCell LineTreatmentTumor Growth Inhibition (%)Reference
Bladder CarcinomaUM-UC-3200 mg/kg, oral, daily (5 days on, 2 days off)Significant reduction in tumor volume and weight[7]
Prostate AdenocarcinomaPC-3200 mg/kg, oral, daily (5 days on, 2 days off)Significant reduction in tumor volume and weight[7]
Table 4: Pharmacodynamic Effects of this compound in PC-3 Xenograft Tumors
BiomarkerDose (mg/kg)Time PointChange in PhosphorylationReference
pS6K1002 hours~40% decrease[4][5]
pBad1008 hours~80% decrease[4][5]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against PIM kinases was determined using biochemical assays. While the specific details of the assay for this compound are not publicly available, a general protocol for such assays involves the following steps:

  • Reagents : Recombinant human PIM-1, PIM-2, and PIM-3 enzymes, a suitable peptide substrate, ATP, and the test compound (this compound).

  • Procedure : The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and varying concentrations of this compound in a reaction buffer. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection : The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Incubation Incubate Reaction Mixture Reagents->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Calculate IC50 and Ki Detection->Analysis Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Implantation Tumor Cell Implantation TumorGrowth Allow Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice TumorGrowth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Repeatedly Endpoint Endpoint Analysis (Tumor Weight) Measurement->Endpoint

References

Investigating the Pharmacokinetics of TP-3654: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654, also known as nuvisertib, is an orally available, second-generation, selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1.[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation and survival.[1] Their upregulation is observed in various hematologic malignancies and solid tumors, making them an attractive therapeutic target.[1][3] this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through preclinical studies in animal models and ongoing clinical trials in humans. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Preclinical Pharmacokinetics

In a study involving female Sprague-Dawley rats, the oral pharmacokinetic profile of this compound was assessed. The compound, formulated in 10% polysorbate 20, demonstrated favorable oral bioavailability.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats

ParameterValue
Dose (Oral) 40 mg/kg
Tmax (Time to Maximum Concentration) 1 hour
t1/2 (Half-life) 4.1 hours
Oral Bioavailability 39%

Data sourced from a study on a small-molecule inhibitor of PIM kinases.

Clinical Pharmacokinetics

This compound is being evaluated in two key clinical trials: a Phase 1 study in patients with advanced solid tumors (NCT03715504) and a Phase 1/2 study in patients with myelofibrosis (NCT04176198).[4][5] These studies are assessing the safety, tolerability, and pharmacokinetics of this compound at various dose levels.

Preliminary pharmacokinetic data from the Phase 1 study in advanced solid tumors have shown a dose-dependent increase in plasma exposure.

Table 2: Human Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Phase 1, NCT03715504)

DoseAverage Cmax (ng/mL)Average AUC0-24 (ng*hr/mL)
480 mg 1951965
720 mg 3573310
1080 mg 7356922

Data from a first-in-human, dose-escalation study presented at a scientific conference.

The Phase 1/2 study in myelofibrosis is evaluating this compound in dose-escalation cohorts ranging from 480 mg once daily to 720 mg twice daily.[6][7] As of a data cutoff in June 2024, 65 patients have been enrolled across five dose levels.[6] While pharmacokinetic data from this trial are being collected, specific parameters like Cmax and AUC have not yet been publicly detailed in the available literature. No dose-limiting toxicities have been observed to date in this study.[5]

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used in the clinical trials are not yet publicly available. However, based on standard practices for the quantification of small molecule kinase inhibitors in biological matrices, the following methodologies are likely employed.

Bioanalytical Method for Quantification of this compound in Plasma

Objective: To accurately and precisely quantify the concentration of this compound in human plasma.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Workflow:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample Collection is Addition of Internal Standard plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection onto LC System supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Mass Spectrometry (Electrospray Ionization) separation->ionization detection Detection (MRM) ionization->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration concentration Concentration Calculation calibration->concentration

Bioanalytical Workflow for this compound Quantification

Key Steps:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove larger molecules. An internal standard (a molecule with similar properties to this compound) is added to account for variability during sample processing.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate this compound from other components in the plasma.

  • Mass Spectrometric Detection: The separated components are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of PIM1 kinase.[1] PIM1 is a downstream effector of the JAK/STAT signaling pathway, which is often constitutively activated in myelofibrosis.[8] By inhibiting PIM1, this compound modulates several downstream signaling pathways involved in cell survival and proliferation, including the mTORC1, MYC, and TGF-β pathways.[8]

cluster_upstream Upstream Signaling cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes cytokines Cytokines (e.g., IL-6) jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM1 Kinase jak_stat->pim1 bad Phosphorylation of BAD (inhibition) pim1->bad myc MYC Activation pim1->myc mtorc1 mTORC1 Signaling pim1->mtorc1 tgfb TGF-β Signaling pim1->tgfb apoptosis Inhibition of Apoptosis bad->apoptosis proliferation Cell Proliferation myc->proliferation mtorc1->proliferation fibrosis Fibrosis tgfb->fibrosis tp3654 This compound tp3654->pim1

This compound Mechanism of Action

The inhibition of PIM1 by this compound leads to decreased phosphorylation of the pro-apoptotic protein BAD, promoting apoptosis.[9] It also downregulates the activity of the MYC oncogene and the mTORC1 signaling pathway, both of which are critical for cell growth and proliferation.[8] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, which is implicated in the development of fibrosis, a hallmark of myelofibrosis.[8]

Conclusion

This compound is a promising oral PIM1 kinase inhibitor with a pharmacokinetic profile that supports its continued clinical development. Preclinical studies have demonstrated good oral bioavailability, and early clinical data in patients with advanced solid tumors indicate a dose-proportional increase in exposure. The ongoing Phase 1/2 study in myelofibrosis will provide further insights into its pharmacokinetic and pharmacodynamic properties in this patient population. The mechanism of action, centered on the inhibition of the PIM1 kinase and its downstream signaling pathways, provides a strong rationale for its therapeutic potential in various malignancies. Further publication of detailed pharmacokinetic data and bioanalytical methodologies from the ongoing clinical trials is anticipated and will be crucial for the continued development and potential regulatory approval of this novel agent.

References

TP-3654: A Deep Dive into its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP-3654 is a second-generation, orally bioavailable small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, with high selectivity for PIM1. PIM kinases are key regulators of cell proliferation, survival, and differentiation, and their overexpression is implicated in various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the effects of this compound on downstream signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PIM kinases. By binding to the ATP-binding pocket of PIM1, this compound prevents the phosphorylation of its downstream substrates, thereby modulating critical cellular processes. This inhibitory action has demonstrated significant anti-neoplastic and anti-fibrotic activity in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

Target Parameter Value Reference
PIM1Ki5 nM[1]
PIM2Ki239 nM[1]
PIM3Ki42 nM[1]

Table 1: In vitro Kinase Inhibitory Activity of this compound. This table details the biochemical potency of this compound against the three PIM kinase isoforms, demonstrating its high selectivity for PIM1.

Cell Line/System Parameter Value Reference
PIM-1/BAD overexpression systemEC5067 nM[2]
Ba/F3-EpoR-JAK2V617FApoptosis InductionMarked[3][4]
HEL (human JAK2V617F-positive)Apoptosis InductionMarked[3][4]
UKE-1 (human JAK2V617F-positive)Apoptosis InductionMarked[3][4]
PC-3 xenograft tumors (100 mg/kg)pBad reduction80% at 8 hrs[5]
PC-3 xenograft tumors (100 mg/kg)pS6K reduction40% at 2 hrs[5]
Healthy human PBMCs (ex vivo)pS6K and pS6RP reduction (0.3-3 µM)30-70%[5]

Table 2: Cellular and In Vivo Activity of this compound. This table highlights the cellular efficacy of this compound in inducing apoptosis in cancer cell lines and modulating downstream biomarkers in both preclinical models and human cells.

Downstream Signaling Pathways Modulated by this compound

This compound, through its inhibition of PIM1 kinase, significantly impacts several critical downstream signaling pathways involved in cell growth, proliferation, and survival. The primary pathways affected are the mTORC1, MYC, and TGF-β signaling cascades.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism. PIM1 kinase can phosphorylate several components of this pathway, leading to its activation. This compound treatment has been shown to significantly inhibit mTORC1 signaling.[6] This is evidenced by the reduced phosphorylation of key downstream effectors, including the ribosomal protein S6 (S6RP), eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and eukaryotic initiation factor 4B (eIF4B).[7]

mTORC1_Pathway TP3654 This compound PIM1 PIM1 TP3654->PIM1 mTORC1 mTORC1 PIM1->mTORC1 S6RP p-S6RP mTORC1->S6RP _4EBP1 p-4E-BP1 mTORC1->_4EBP1 EIF4B p-EIF4B mTORC1->EIF4B Protein_Synthesis Protein Synthesis & Cell Growth S6RP->Protein_Synthesis _4EBP1->Protein_Synthesis EIF4B->Protein_Synthesis

Figure 1: this compound Inhibition of the mTORC1 Signaling Pathway.
MYC Signaling Pathway

The proto-oncogene MYC is a critical transcription factor that drives cell proliferation and is a known downstream target of PIM1 kinase. PIM1 can phosphorylate and stabilize MYC, leading to its increased transcriptional activity. Treatment with this compound leads to a significant decrease in the expression of c-MYC.[7]

MYC_Pathway TP3654 This compound PIM1 PIM1 TP3654->PIM1 MYC c-MYC PIM1->MYC Stabilization Gene_Expression Target Gene Expression MYC->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 2: this compound Mediated Downregulation of MYC Signaling.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. In the context of myelofibrosis, this pathway is often dysregulated. This compound treatment has been shown to inhibit TGF-β signaling, as evidenced by the reduced phosphorylation of SMAD2, a key downstream mediator of the pathway.[7]

TGFB_Pathway cluster_nucleus Nucleus TGFB_Ligand TGF-β Ligand TGFBR TGF-β Receptor TGFB_Ligand->TGFBR SMAD2 SMAD2 TGFBR->SMAD2 TP3654 This compound PIM1 PIM1 TP3654->PIM1 PIM1->SMAD2 Phosphorylation pSMAD2 p-SMAD2 SMAD_Complex SMAD2/4 Complex pSMAD2->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Expression Target Gene Expression (e.g., Fibrosis)

Figure 3: Inhibition of the TGF-β Signaling Pathway by this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the effects of this compound on downstream signaling pathways.

In Vitro Kinase Assays
  • Objective: To determine the biochemical potency and selectivity of this compound against PIM kinases.

  • Methodology: A common method is a radiometric filter binding assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Recombinant PIM kinase enzymes are incubated with a specific substrate (e.g., PIMtide) and ATP (containing γ-32P-ATP for radiometric assays). The reaction is initiated and allowed to proceed for a defined period. The amount of phosphorylated substrate is then quantified. For IC50 determination, assays are performed with increasing concentrations of this compound.

  • Key Reagents: Recombinant PIM1, PIM2, and PIM3 enzymes; PIMtide substrate; ATP (with γ-32P-ATP if applicable); Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

Cell-Based Assays
  • Objective: To assess the effect of this compound on cell proliferation, viability, and apoptosis.

  • Cell Lines: Hematopoietic cell lines expressing myeloproliferative neoplasm (MPN)-associated mutations such as Ba/F3-EpoR-JAK2V617F, HEL, UKE-1, and SET-2 are commonly used.[7]

  • Proliferation/Viability Assays: Cells are seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability is assessed at various time points (e.g., over 5 days) using methods such as trypan blue exclusion or commercially available assays like CellTiter-Glo®.

  • Apoptosis Assays: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with this compound for a specified duration, followed by staining and analysis.

Western Blotting
  • Objective: To determine the effect of this compound on the phosphorylation status and expression levels of downstream signaling proteins.

  • Methodology:

    • Cell Lysis: Cells are treated with this compound or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-S6RP, S6RP, p-4E-BP1, 4E-BP1, p-SMAD2, SMAD2, c-MYC, and β-actin as a loading control).

    • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Quantification Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-S6RP, c-MYC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection

Figure 4: General Workflow for Western Blot Analysis.
RNA Sequencing

  • Objective: To identify global changes in gene expression in response to this compound treatment.

  • Methodology:

    • Cell Sorting: In studies involving complex cell populations like bone marrow, specific cell types such as LSK (Lin-Sca-1+c-kit+) cells are isolated using fluorescence-activated cell sorting (FACS).[3]

    • RNA Isolation and Library Preparation: Total RNA is extracted from this compound-treated and control cells. RNA quality is assessed, and sequencing libraries are prepared using kits such as the TruSeq RNA Library Prep Kit.

    • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Gene Set Enrichment Analysis (GSEA) is then used to identify enriched biological pathways and processes.[7]

In Vivo Murine Models of Myelofibrosis
  • Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant model.

  • Animal Models: Conditional Jak2V617F knock-in mice and MPLW515L bone marrow transplantation models are frequently used to recapitulate the features of human myelofibrosis.[7]

  • Treatment Regimen: Mice are treated with this compound (e.g., 150 mg/kg, once daily) or vehicle control via oral gavage. Combination studies with other agents like the JAK inhibitor ruxolitinib are also performed.[7]

  • Efficacy Endpoints:

    • Hematological Parameters: Complete blood counts (CBCs) are monitored to assess changes in white blood cells, neutrophils, and platelets.

    • Spleen Size and Weight: Splenomegaly is a hallmark of myelofibrosis, and changes in spleen size and weight are key efficacy markers.

    • Bone Marrow Fibrosis: Bone marrow sections are stained with reticulin to assess the degree of fibrosis.

    • Survival Analysis: Kaplan-Meier survival curves are generated to evaluate the impact of treatment on overall survival.

Conclusion

This compound is a potent and selective PIM1 kinase inhibitor that exerts its anti-neoplastic and anti-fibrotic effects through the modulation of key downstream signaling pathways, including mTORC1, MYC, and TGF-β. The data presented in this guide underscore the significant preclinical activity of this compound and provide a rationale for its ongoing clinical development in myelofibrosis and other malignancies. Further research will continue to delineate the intricate molecular mechanisms underlying the therapeutic effects of this promising agent.

References

The Anti-Fibrotic Activity of TP-3654: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-fibrotic properties of TP-3654 (nuvisertib), an investigational selective inhibitor of PIM1 kinase. The document outlines the compound's mechanism of action, summarizes key preclinical and clinical data, and details the experimental protocols used in its evaluation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.

Core Mechanism of Anti-Fibrotic Action

This compound exerts its anti-fibrotic effects by selectively inhibiting Pim-1 kinase, a serine/threonine kinase that is significantly upregulated in the hematopoietic progenitors of patients with myelofibrosis.[1][2][3] Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently hyperactivated in myelofibrosis due to mutations in genes like JAK2, CALR, or MPL.[4] By inhibiting Pim-1, this compound modulates multiple pro-fibrotic signaling pathways, leading to a reduction in the production of extracellular matrix components and a decrease in bone marrow fibrosis.[1][2][3]

Mechanistically, the inhibition of Pim-1 by this compound has been shown to suppress the activity of several downstream targets, including mTORC1, MYC, and the TGF-β signaling pathway.[1][2][3][4] The transforming growth factor-beta (TGF-β) pathway is a critical regulator of fibrosis in various tissues. This compound has been observed to reduce serum TGF-β levels and diminish the expression of key fibrotic markers such as collagen I and III, Snail, and α-smooth muscle actin in the bone marrow.[4]

Furthermore, this compound has demonstrated the ability to broadly reduce the levels of circulating pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, IL-10, EN-RAGE, and MIP-1β, which are known to contribute to the chronic inflammatory state that drives fibrosis in myelofibrosis.[5] This modulation of the cytokine profile is correlated with improvements in disease symptoms.[5]

TP3654_Mechanism_of_Action JAK2_mut JAK2V617F / MPLW515L Mutations PIM1 Pim-1 Kinase (Upregulated) JAK2_mut->PIM1 mTORC1 mTORC1 PIM1->mTORC1 MYC MYC PIM1->MYC TGFB TGF-β Signaling PIM1->TGFB Cytokines Pro-inflammatory Cytokines PIM1->Cytokines Proliferation Malignant Cell Proliferation mTORC1->Proliferation MYC->Proliferation Fibrosis Bone Marrow Fibrosis (Collagen, α-SMA, Snail) TGFB->Fibrosis Cytokines->Fibrosis TP3654 This compound TP3654->PIM1

Diagram 1: this compound Mechanism of Action in Myelofibrosis.

Quantitative Data Summary

Preclinical Efficacy in Murine Models of Myelofibrosis

The anti-fibrotic activity of this compound has been extensively evaluated in well-established murine models of myelofibrosis that recapitulate the human disease, including those driven by the Jak2V617F and MPLW515L mutations.[1][2][3][4][5][6][7]

ParameterAnimal ModelTreatment GroupOutcomeReference
Bone Marrow Fibrosis Jak2V617FThis compoundSignificant attenuation of bone marrow fibrosis[1][3]
MPLW515LThis compoundSignificant attenuation of bone marrow fibrosis[1][3][6]
Jak2V617F & MPLW515LThis compound vs. RuxolitinibThis compound exhibited more potent inhibition of bone marrow fibrosis[4]
Jak2V617F & MPLW515LThis compound + RuxolitinibGreater abrogation of bone marrow fibrosis compared to either agent alone[1][3][4][6]
Spleen Size (Splenomegaly) Jak2V617F & MPLW515LThis compoundSignificant reduction in spleen size and weight[1][3][4][6]
Jak2V617F & MPLW515LThis compound + RuxolitinibGreater reduction in spleen size compared to monotherapy[1][3][6]
Leukocytosis Jak2V617F & MPLW515LThis compoundSignificant reduction in white blood cell and neutrophil counts[4][6]
Cell Proliferation In vitro (JAK2V617F & MPLW515L mutant cells)This compoundSignificant reduction in the proliferation of hematopoietic cells and progenitors[4]
Clinical Activity in Patients with Relapsed/Refractory Myelofibrosis (NCT04176198)

Preliminary data from the ongoing Phase 1/2 clinical trial of this compound in patients with myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy have shown encouraging signs of clinical activity.[8][9][10][11][12][13]

ParameterPatient PopulationResultReference
Bone Marrow Fibrosis Relapsed/Refractory MyelofibrosisImprovement observed in 42.9% of evaluable patients. In one case, a reduction from grade 3 to grade 2 was reported.[5]
Spleen Volume Reduction (SVR) Relapsed/Refractory Myelofibrosis≥25% SVR (SVR25) observed in 22.2% of evaluable patients.[5]
Symptom Improvement Relapsed/Refractory Myelofibrosis≥50% reduction in Total Symptom Score (TSS50) in 44.4% of evaluable patients.[5]
Cytokine Modulation Relapsed/Refractory MyelofibrosisSignificant reduction in pro-inflammatory cytokines (e.g., EN-RAGE, MIP-1β) and an increase in anti-inflammatory cytokines (e.g., adiponectin). Cytokine reduction correlated significantly (p<0.001) with symptom and spleen responses.[5]
In a patient with bone marrow fibrosis improvement, reductions in IL-6 (68%), IL-12p40 (83%), MMP9 (56%), and EN-RAGE (68%) were noted.[6]

Experimental Protocols

Preclinical Murine Models of Myelofibrosis

The in vivo anti-fibrotic efficacy of this compound was assessed using bone marrow transplantation-based murine models.[1][2][3][4][6]

Model Generation:

  • Donor Cells: Bone marrow cells were harvested from donor mice and transduced with a retrovirus encoding either the human JAK2V617F or MPLW515L mutation.

  • Recipient Mice: Lethally irradiated recipient mice (e.g., C57BL/6) were transplanted with the transduced bone marrow cells.

  • Disease Development: Mice were monitored for the development of a myeloproliferative neoplasm phenotype, including leukocytosis, splenomegaly, and bone marrow fibrosis, which typically occurs over several weeks.

Treatment Regimen:

  • Drug Administration: Once the disease was established, mice were treated with vehicle control, this compound (administered orally), ruxolitinib, or a combination of this compound and ruxolitinib.

  • Duration: Treatment was typically administered daily for a period of 3 to 4 weeks.

  • Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tissues were collected for analysis. Peripheral blood was analyzed for complete blood counts. Spleens were excised and weighed. Bone marrow was flushed from femurs and tibias for histological analysis.

Histological Analysis of Bone Marrow Fibrosis:

  • Sample Preparation: Bone sections were fixed, decalcified, and embedded in paraffin.

  • Staining: Sections were stained with Gomori's silver stain (reticulin stain) to visualize reticulin fibers.

  • Grading: The degree of bone marrow fibrosis was graded on a scale of 0 to 3, according to the European consensus scoring system.

Preclinical_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Harvest Harvest Donor Bone Marrow Cells Transduce Retroviral Transduction (JAK2V617F or MPLW515L) Harvest->Transduce Transplant Transplant into Irradiated Recipient Mice Transduce->Transplant Develop Disease Development (Myelofibrosis) Transplant->Develop Group Group Allocation: - Vehicle - this compound - Ruxolitinib - Combination Develop->Group Admin Daily Oral Administration Group->Admin Collect Collect Blood, Spleen, and Bone Marrow Admin->Collect CBC Complete Blood Count Collect->CBC Spleen Spleen Weight Collect->Spleen Histo Bone Marrow Histology (Reticulin Staining) Collect->Histo Grade Fibrosis Grading (0-3) Histo->Grade

Diagram 2: Preclinical Experimental Workflow for this compound Efficacy Testing.
Phase 1/2 Clinical Trial (NCT04176198)

This is an ongoing, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with myelofibrosis.[8][9][10][11][12][13]

Study Design:

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound monotherapy. Patients are enrolled in sequential cohorts at increasing dose levels.

  • Phase 2 (Dose Expansion): To further evaluate the safety, tolerability, and clinical activity of this compound at the RP2D. This phase includes multiple arms to assess this compound as a monotherapy and in combination with JAK inhibitors like ruxolitinib and momelotinib.[13]

Key Eligibility Criteria:

  • Diagnosis: Patients with primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).

  • Risk Stratification: Intermediate or high-risk disease as defined by the Dynamic International Prognostic Scoring System (DIPSS).

  • Prior Treatment: Patients must have been previously treated with a JAK inhibitor and experienced treatment failure, loss of response, or are ineligible for JAK inhibitor therapy.

  • Clinical Signs: Presence of splenomegaly (spleen volume ≥ 450 cm³ by MRI or CT) and measurable disease-related symptoms.

Primary and Secondary Endpoints:

  • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events, and determination of the MTD/RP2D.

  • Secondary Endpoints: Spleen volume reduction, improvement in total symptom score, overall survival, duration of response, and changes in bone marrow fibrosis. Pharmacodynamic markers, including the modulation of circulating cytokine levels, are also assessed.

Conclusion

This compound, a selective PIM1 kinase inhibitor, has demonstrated significant anti-fibrotic activity in both preclinical models and early-phase clinical trials for myelofibrosis. Its mechanism of action, centered on the inhibition of multiple pro-fibrotic signaling pathways including TGF-β and the reduction of pro-inflammatory cytokines, provides a strong rationale for its continued development. The observed improvements in bone marrow fibrosis in a subset of patients, a key hallmark of the disease that is not adequately addressed by current therapies, highlight the potential of this compound to be a disease-modifying agent. Further investigation in ongoing and future clinical trials is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with existing standards of care.

References

TP-3654: A Deep Dive into its Impact on Hematopoietic Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP-3654, a second-generation, orally bioavailable small molecule inhibitor of PIM kinases, has emerged as a promising therapeutic agent in the landscape of hematologic malignancies, particularly myelofibrosis (MF). PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is a hallmark of several cancers, including hematological neoplasms, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical and clinical data elucidating the impact of this compound on hematopoietic cell proliferation, with a focus on its mechanism of action, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Targeting the PIM Kinase Pathway

This compound is a selective ATP-competitive inhibitor of PIM kinases, with a particularly high affinity for PIM1.[2][3] By binding to the ATP-binding pocket of PIM kinases, this compound prevents their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates.[1] The PIM kinase signaling cascade is intricately linked with several key pathways that govern cell proliferation and survival, including the JAK/STAT, mTORC1, MYC, and TGF-β signaling pathways.[4][5] Preclinical studies have demonstrated that pharmacological inhibition of PIM1 with this compound leads to a significant reduction in the proliferation of hematopoietic cells harboring myeloproliferative neoplasm (MPN) driver mutations, such as JAK2V617F and MPLW515L.[4] Furthermore, this compound treatment has been shown to induce apoptosis in these malignant cells.[6][7]

The central role of PIM1 in mediating the oncogenic signals downstream of JAK2V617F underscores the therapeutic potential of this compound in myelofibrosis. The inhibition of PIM1 by this compound disrupts the intricate signaling network that drives the proliferation and survival of malignant hematopoietic progenitor cells.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Upregulation mTORC1 mTORC1 PIM1->mTORC1 Activation MYC MYC PIM1->MYC Stabilization BAD BAD PIM1->BAD Inhibition Gene_Expression Gene Expression (Proliferation, Survival) mTORC1->Gene_Expression MYC->Gene_Expression Apoptosis Apoptosis BAD->Apoptosis TP_3654 This compound TP_3654->PIM1 Inhibition

Caption: PIM1 Signaling Pathway Inhibition by this compound.

Quantitative Analysis of this compound's Anti-proliferative Effects

Preclinical studies have consistently demonstrated the potent anti-proliferative activity of this compound against a panel of hematopoietic cell lines harboring MPN driver mutations. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Hematopoietic Cell Proliferation by this compound

Cell LineGenotypeThis compound Concentration (µM)Proliferation InhibitionReference
Ba/F3-EpoR-JAK2V617FMurine pro-B, JAK2V617F0.5 - 1.0Significant reduction[8][9]
Ba/F3-MPLW515LMurine pro-B, MPLW515L0.25 - 1.0Significant reduction[9]
HELHuman erythroleukemia, JAK2V617F0.5 - 1.0Significant inhibition[9]
UKE-1Human megakaryoblastic, JAK2V617F0.5 - 1.0Significant inhibition[9]
SET-2Human megakaryoblastic, JAK2V617FNot specifiedSignificant inhibition[9]
MF Patient CD34+ cellsHuman primary cellsNot specifiedSignificant reduction in myeloid colony formation[4]

Table 2: Kinase Inhibitory Activity of this compound

KinaseKi (nM)EC50 (nM) in PIM-1/BAD overexpression systemReference
PIM1567[2]
PIM342Not Applicable[2]

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited in the preclinical studies.

Cell Proliferation Assays

Objective: To quantify the effect of this compound on the proliferation of hematopoietic cell lines.

Protocol:

  • Cell Culture: Murine Ba/F3-EpoR-JAK2V617F, BA/F3-MPLW515L, and human HEL, UKE-1, and SET-2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Treatment: Cells are treated with a dose range of this compound (e.g., 0.25 µM to 1.0 µM) or vehicle control (DMSO).[9]

  • Incubation: Plates are incubated for a period of up to 5 days at 37°C in a humidified incubator with 5% CO2.[10]

  • Viable Cell Counting: At specified time points, viable cells are counted using a hemocytometer and trypan blue exclusion or a commercially available cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control.

Cell_Proliferation_Assay_Workflow Start Start Cell_Culture Culture Hematopoietic Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment Incubation Incubate for up to 5 days Treatment->Incubation Viable_Cell_Count Count Viable Cells Incubation->Viable_Cell_Count Data_Analysis Calculate Proliferation Inhibition Viable_Cell_Count->Data_Analysis End End Data_Analysis->End

Caption: Cell Proliferation Assay Workflow.
Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Hematopoietic cells are treated with this compound or vehicle for a specified duration. Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-EIF4B, phospho-S6RP, phospho-4E-BP1, phospho-BAD, phospho-SMAD2, and c-MYC) overnight at 4°C.[10]

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Incubate with Primary Antibodies Transfer->Immunoblotting Secondary_Ab Incubate with Secondary Antibody Immunoblotting->Secondary_Ab Detection Visualize Protein Bands Secondary_Ab->Detection End End Detection->End

Caption: Western Blot Analysis Workflow.

Clinical Implications and Future Directions

The robust preclinical data for this compound has translated into promising early clinical activity in patients with relapsed or refractory myelofibrosis. Phase 1/2 clinical trials have demonstrated that this compound is well-tolerated and can lead to reductions in spleen volume, improvements in total symptom scores, and favorable changes in cytokine profiles.[11][12][13] Notably, the treatment has shown clinical activity in patients with baseline thrombocytopenia and anemia, addressing a significant unmet need in this patient population.[5]

The development of this compound, both as a monotherapy and in combination with other agents like JAK inhibitors, holds significant promise for the treatment of myelofibrosis and potentially other hematologic malignancies driven by PIM kinase signaling.[14] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile and to identify patient populations most likely to benefit from this targeted therapy.

Conclusion

This compound is a potent and selective PIM kinase inhibitor that effectively targets the proliferation of malignant hematopoietic cells. Its mechanism of action, centered on the inhibition of the PIM1 signaling pathway, disrupts key cellular processes essential for tumor cell survival and growth. The comprehensive preclinical and emerging clinical data strongly support the continued development of this compound as a novel therapeutic strategy for patients with myelofibrosis and other hematologic cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted effects of this promising agent.

References

The Discovery and Development of TP-3654: A Selective PIM1 Kinase Inhibitor for Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

TP-3654 (also known as nuvisertib) is a second-generation, orally bioavailable, selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase implicated in the pathogenesis of various hematologic malignancies, including myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The current standard of care, JAK inhibitors, provides symptomatic relief but has limited impact on the underlying disease biology. This compound has emerged as a promising therapeutic candidate, demonstrating significant preclinical efficacy in reducing disease burden and the potential for disease modification. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.

Introduction

Myelofibrosis (MF) is a chronic and progressive hematologic malignancy driven by dysregulated signaling pathways, most commonly involving JAK/STAT activation. While JAK inhibitors have improved patient outcomes, there remains a significant unmet medical need for therapies that can alter the natural history of the disease, particularly in reversing bone marrow fibrosis. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of multiple signaling pathways, including JAK/STAT, and are overexpressed in various cancers, including MF.[1][2] PIM1, in particular, has been identified as a key driver of cell proliferation and survival in MF.[3] Genetic and pharmacologic inhibition of PIM1 has been shown to ameliorate myelofibrosis in preclinical models, making it an attractive therapeutic target.[4]

This compound is a potent and selective inhibitor of PIM1 kinase.[5] Its development was driven by the need for a more targeted and less toxic therapeutic option for MF patients. This document details the scientific journey of this compound from its initial discovery and characterization to its current clinical development.

Discovery and Preclinical Development

Lead Optimization and In Vitro Characterization

This compound was identified through a lead optimization program aimed at developing a highly selective and orally bioavailable PIM1 kinase inhibitor. The chemical structure of this compound is 2-((1r,4r)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.[6]

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseKi (nM)
PIM15[6]
PIM2239[6]
PIM342[6]

This compound demonstrated potent and selective inhibition of PIM1 kinase with a Ki of 5 nM.[6] It exhibited significantly less activity against PIM2, indicating its selectivity for PIM1. In a PIM1-dependent cellular assay, this compound showed an average EC50 of 67 nM.[5]

Preclinical Efficacy in Myelofibrosis Models

The preclinical efficacy of this compound was evaluated in murine models of myelofibrosis driven by JAK2V617F and MPLW515L mutations.[4][7]

Table 2: Preclinical Efficacy of this compound in Murine Models of Myelofibrosis

ModelTreatmentKey FindingsReference
JAK2V617FThis compound MonotherapyReduced spleen size and bone marrow fibrosis.[7]
JAK2V617FThis compound + RuxolitinibGreater reduction in spleen size and bone marrow fibrosis compared to either agent alone.[4]
MPLW515LThis compound MonotherapyReduced spleen size and bone marrow fibrosis.[7]
MPLW515LThis compound + RuxolitinibGreater reduction in spleen size and bone marrow fibrosis compared to either agent alone.[4]

In these models, this compound, both as a monotherapy and in combination with the JAK inhibitor ruxolitinib, led to a significant reduction in spleen size and ameliorated bone marrow fibrosis.[4][7] Furthermore, treatment with this compound resulted in the normalization of white blood cell and neutrophil counts.[5] Mechanistically, this compound was found to inhibit mTORC1, MYC, and TGF-β signaling pathways in JAK2V617F mutant hematopoietic cells.[4]

Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats demonstrated that this compound has favorable oral bioavailability.[3]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose40 mg/kg (oral)
Tmax1 hour
t1/24.1 hours
Oral Bioavailability39%

Mechanism of Action

This compound exerts its therapeutic effect through the selective inhibition of PIM1 kinase. PIM1 is a downstream effector of the JAK/STAT pathway, which is constitutively active in the majority of myelofibrosis patients. By inhibiting PIM1, this compound disrupts key signaling cascades involved in cell proliferation, survival, and fibrosis.

G This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT PI3K PI3K JAK2->PI3K STAT_p p-STAT STAT->STAT_p AKT AKT PI3K->AKT PIM1 PIM1 AKT->PIM1 mTORC1 mTORC1 AKT->mTORC1 MYC MYC PIM1->MYC Gene_Expression Gene Expression (Proliferation, Survival) mTORC1->Gene_Expression STAT_p->Gene_Expression MYC->Gene_Expression TGFb_Receptor TGF-β Receptor TGFb_Signaling TGF-β Signaling TGFb_Receptor->TGFb_Signaling Fibrosis Fibrosis TGFb_Signaling->Fibrosis TP_3654 This compound TP_3654->PIM1

Caption: this compound inhibits PIM1 kinase, a key node in oncogenic signaling.

Clinical Development

This compound is currently being evaluated in a Phase 1/2, multicenter, open-label, dose-escalation study in patients with intermediate or high-risk primary or secondary myelofibrosis who have been previously treated with or are ineligible for JAK inhibitor therapy (NCT04176198).[2][8][9]

Clinical Trial Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate the safety and efficacy of this compound.[2] The study is also evaluating this compound in combination with ruxolitinib and momelotinib in separate arms.[7]

G This compound Clinical Trial Workflow (NCT04176198) Patient_Screening Patient Screening (Relapsed/Refractory MF) Dose_Escalation Phase 1: Dose Escalation (Monotherapy) Patient_Screening->Dose_Escalation Determine_RP2D Determine MTD/RP2D Dose_Escalation->Determine_RP2D Dose_Expansion Phase 2: Dose Expansion (Monotherapy at RP2D) Determine_RP2D->Dose_Expansion Combination_Arms Phase 1/2: Combination Therapy (this compound + JAKi) Determine_RP2D->Combination_Arms Safety_Efficacy_PK_PD Endpoints: - Safety & Tolerability - Spleen Volume Reduction (SVR) - Total Symptom Score (TSS) - Pharmacokinetics (PK) - Pharmacodynamics (PD) Dose_Expansion->Safety_Efficacy_PK_PD Combination_Arms->Safety_Efficacy_PK_PD

Caption: Clinical development workflow for this compound in myelofibrosis.

Preliminary Clinical Results

Preliminary data from the Phase 1/2 study have shown that this compound is well-tolerated and demonstrates early signs of clinical activity in patients with relapsed/refractory myelofibrosis.[2][3]

Table 4: Preliminary Clinical Efficacy of this compound in Relapsed/Refractory Myelofibrosis (n=13 evaluable patients treated for ≥12 weeks)

Efficacy EndpointResultReference
Spleen Volume Reduction (SVR)10 of 13 patients showed SVR[2]
≥35% SVR3 of 13 patients[2]
Total Symptom Score (TSS) Improvement12 of 13 patients showed TSS improvement[2]
≥50% TSS Response7 of 13 patients[2]

Treatment with this compound also resulted in broad reductions in circulating cytokines, which correlated with improvements in total symptom scores.[2] Notably, bone marrow fibrosis was reduced in one patient who also achieved spleen and symptom responses.[2] The most common treatment-related adverse events were mild to moderate nausea, vomiting, and diarrhea.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against PIM kinases was determined using a radiometric filter-binding assay. Recombinant human PIM1, PIM2, and PIM3 enzymes were incubated with a peptide substrate and [γ-33P]ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated by spotting onto a phosphocellulose filter membrane. The filters were washed to remove unincorporated [γ-33P]ATP, and the amount of incorporated radioactivity was quantified by scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay

The effect of this compound on the viability of hematopoietic cell lines was assessed using a commercial ATP-based luminescence assay. Cells were seeded in 96-well plates and treated with a dose-response of this compound for 72 hours. At the end of the incubation period, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present was added. Luminescence was measured using a plate reader, and the EC50 values were determined by non-linear regression analysis.

Murine Models of Myelofibrosis

The in vivo efficacy of this compound was evaluated in mouse models of myelofibrosis induced by the transplantation of bone marrow cells transduced with retroviruses encoding either JAK2V617F or MPLW515L. Following disease establishment, mice were treated with this compound (administered by oral gavage), ruxolitinib (administered in the feed), or a combination of both. Disease progression was monitored by regular blood counts and measurement of spleen size. At the end of the study, spleens and femurs were harvested for histological analysis of bone marrow fibrosis using silver staining.

Clinical Trial Protocol (NCT04176198)

Eligible patients with intermediate or high-risk myelofibrosis who have failed or are intolerant to at least one JAK inhibitor are enrolled. In the dose-escalation phase, patients receive escalating doses of this compound monotherapy to determine the MTD and RP2D. In the dose-expansion phase, patients are treated at the RP2D. In the combination arms, patients receive this compound in combination with a stable dose of either ruxolitinib or momelotinib. The primary endpoints are safety and tolerability. Secondary endpoints include spleen volume reduction (assessed by MRI or CT), improvement in total symptom score (assessed by the Myelofibrosis Symptom Assessment Form), and pharmacokinetic and pharmacodynamic markers.

Conclusion

This compound is a promising, selective PIM1 kinase inhibitor with a compelling preclinical rationale and encouraging early clinical data in patients with relapsed/refractory myelofibrosis. Its mechanism of action, targeting a key downstream effector of oncogenic signaling pathways, offers the potential for disease modification, a significant unmet need in the current treatment landscape. The ongoing Phase 1/2 clinical trial will further elucidate the safety and efficacy of this compound, both as a monotherapy and in combination with JAK inhibitors, and will be crucial in determining its future role in the management of myelofibrosis.

References

TP-3654: A Technical Guide to a Second-Generation PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-3654, also known as nuvisertib, is an orally bioavailable, second-generation, and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers and play a crucial role in tumor cell proliferation, survival, and migration.[1] this compound has demonstrated potent and selective inhibition of PIM kinases, leading to the suppression of PIM-mediated signaling pathways and subsequent anti-neoplastic activity in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.[1][2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol[1][2]
Synonyms TP3654, SGI-9481, Nuvisertib[1]
CAS Number 1361951-15-6[2]
Molecular Formula C22H25F3N4O[2]
Molecular Weight 418.46 g/mol [2]
SMILES OC(C)(C)[C@H]1CC--INVALID-LINK--CC1[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow solid[3]
Solubility DMSO: 84 mg/mL (200.73 mM)[4][5] Ethanol: 6 mg/mL[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[3]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of PIM kinases, with the highest affinity for PIM-1. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The PIM kinases are downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and have been shown to modulate other critical signaling cascades, including the PI3K/AKT/mTOR and TGF-β pathways.

The inhibitory activity of this compound against the three PIM kinase isoforms is summarized in the table below.

Table 3: In Vitro Inhibitory Activity of this compound against PIM Kinases

TargetKi (nM)
PIM-1 5[4][5]
PIM-2 239[4][5]
PIM-3 42[4][5]

By inhibiting PIM kinases, this compound disrupts key cellular processes that contribute to tumorigenesis. Downstream substrates of PIM kinases include the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the protein synthesis machinery like 4E-BP1. Phosphorylation of these substrates by PIM kinases promotes cell survival and proliferation. This compound's inhibition of this activity leads to decreased phosphorylation of these targets, resulting in apoptosis and cell cycle arrest.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM_Kinase Upregulation BAD BAD PIM_Kinase->BAD pBAD p-BAD (Inactive) mTORC1 mTORC1 PIM_Kinase->mTORC1 cMYC c-MYC PIM_Kinase->cMYC TGFb TGF-β Signaling PIM_Kinase->TGFb TP3654 This compound TP3654->PIM_Kinase Inhibition Apoptosis Apoptosis BAD->Apoptosis S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Protein_Synthesis Protein Synthesis S6K_4EBP1->Protein_Synthesis Proliferation Cell Proliferation cMYC->Proliferation Fibrosis Fibrosis TGFb->Fibrosis

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-cancer activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Cellular Activity

This compound has demonstrated potent activity in cell-based assays, including the inhibition of PIM-1 substrate phosphorylation and the suppression of cancer cell proliferation.

Table 4: In Vitro Cellular Activity of this compound

AssayCell LineEndpointResult
Phospho-BAD (Ser112) AssayHEK293T (PIM-1/BAD overexpressing)EC5067 nM
Cell Proliferation AssayUM-UC-3 (Bladder Cancer)Inhibition of colony growthEffective
Cell Proliferation AssayT24 (Bladder Cancer)Inhibition of colony growthEffective
In Vivo Antitumor Activity

Oral administration of this compound has been shown to significantly reduce tumor growth in various mouse xenograft models.

Table 5: In Vivo Antitumor Efficacy of this compound

Tumor ModelDosingOutcome
UM-UC-3 (Bladder Cancer) Xenograft200 mg/kg, oral, dailySignificant tumor growth reduction[1]
PC-3 (Prostate Cancer) Xenograft200 mg/kg, oral, dailySignificant tumor growth reduction[1]
JAK2V617F Mouse Model of Myelofibrosis150 mg/kg, oral, dailyReduced leukocytosis, splenomegaly, and bone marrow fibrosis
MPLW515L Mouse Model of MyelofibrosisNot specifiedReduced leukocytosis, splenomegaly, and bone marrow fibrosis

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against PIM kinases.

  • Methodology:

    • A panel of kinases, including PIM-1, PIM-2, and PIM-3, are used.

    • This compound is serially diluted to create a range of concentrations.

    • The kinase, this compound, and a fluorescently labeled ATP analog are combined in a reaction buffer.

    • The reaction is initiated by the addition of a substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Phospho-BAD Cellular Assay
  • Objective: To assess the ability of this compound to inhibit the phosphorylation of a known PIM-1 substrate in a cellular context.

  • Methodology:

    • HEK293T cells are co-transfected with expression vectors for PIM-1 and its substrate, BAD.[6]

    • The transfected cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or vehicle control for a defined period.

    • Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated BAD (at Ser112) and total BAD are measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.[6]

    • The EC50 value is determined by plotting the percentage of inhibition of BAD phosphorylation against the log of the this compound concentration.

Cell Proliferation/Colony Formation Assay
  • Objective: To evaluate the effect of this compound on the growth and survival of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., UM-UC-3, T24) are seeded at a low density in multi-well plates or soft agar.

    • The cells are treated with a range of concentrations of this compound or vehicle control.

    • The plates are incubated for a period of 7-14 days to allow for colony formation.

    • The colonies are then fixed and stained with crystal violet.

    • The number and size of the colonies are quantified using an automated colony counter or by manual counting.

    • The effect of this compound on cell proliferation is expressed as the percentage of inhibition of colony formation compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model
  • Objective: To assess the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., UM-UC-3, PC-3).

    • The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[1]

    • The mice are then randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 200 mg/kg, daily).[1] The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • The antitumor efficacy is evaluated by comparing the tumor growth in the this compound-treated group to the control group.

Experimental_Workflow Preclinical Evaluation Workflow for this compound Start Start Biochemical_Assay Biochemical Kinase Assay (Determine Ki) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Phospho-BAD, Proliferation) Biochemical_Assay->Cell_Based_Assay Lead Compound Selection In_Vivo_PK In Vivo Pharmacokinetics (Determine oral bioavailability) Cell_Based_Assay->In_Vivo_PK Demonstrate Cellular Activity In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Establish Dosing Regimen PD_Analysis Pharmacodynamic Analysis (Target modulation in tumors) In_Vivo_Efficacy->PD_Analysis Correlate Efficacy with Target Inhibition End End PD_Analysis->End

Caption: A typical preclinical experimental workflow for the evaluation of a kinase inhibitor like this compound.

Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats have shown that this compound has favorable oral bioavailability.

Table 6: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (40 mg/kg, oral)
Tmax 1 hour
Half-life (t1/2) 4.1 hours
Oral Bioavailability 39%

Conclusion

This compound is a potent and selective second-generation PIM kinase inhibitor with promising anti-cancer properties. Its ability to be administered orally and its favorable preclinical efficacy and pharmacokinetic profile make it a strong candidate for further clinical development in the treatment of various malignancies, particularly those with demonstrated PIM kinase overexpression or pathway activation. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working on PIM kinase inhibitors and related cancer therapies.

References

TP-3654: A Novel PIM1 Kinase Inhibitor for Ruxolitinib-Resistant Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] While JAK inhibitors like ruxolitinib have been a cornerstone of treatment, a significant portion of patients develop resistance or intolerance, highlighting the urgent need for novel therapeutic strategies.[1][2] TP-3654 (also known as Nuvisertib) is an investigational, orally bioavailable, and selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, that has shown promise in preclinical and clinical studies for patients with ruxolitinib-resistant myelofibrosis.[3][4][5]

Core Mechanism of Action

PIM1 kinase is a serine/threonine kinase that is highly expressed in hematologic malignancies, including myelofibrosis.[4][6][7] It plays a crucial role in cell survival, proliferation, and apoptosis by modulating the activity of several signaling pathways, including PI3K/AKT and JAK/STAT.[7][8] In myelofibrosis, the hyperactive JAK/STAT signaling, often driven by mutations like JAK2V617F, MPLW515L, or CALR, leads to the upregulation of PIM1.[1][2] PIM1, in turn, promotes cell proliferation and survival and contributes to the fibrotic process.

This compound selectively inhibits PIM1 kinase, leading to several downstream effects that counteract the pathology of myelofibrosis.[1][6] Preclinical studies have demonstrated that this compound treatment leads to the inhibition of mTORC1, MYC, and TGF-β signaling pathways in hematopoietic cells with the JAK2V617F mutation.[1][2] This multi-pronged attack results in reduced cell proliferation, induction of apoptosis in malignant cells, and attenuation of bone marrow fibrosis.[1][9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2V617F JAK2 V617F CytokineReceptor->JAK2V617F Activates STAT STAT JAK2V617F->STAT Phosphorylates PI3K_AKT PI3K/AKT JAK2V617F->PI3K_AKT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM1 mTORC1 mTORC1 PIM1->mTORC1 Activates TGF_beta TGF-β PIM1->TGF_beta Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PI3K_AKT->mTORC1 STAT_dimer->PIM1 Upregulates MYC MYC STAT_dimer->MYC Upregulates MYC->Proliferation Fibrosis Fibrosis TGF_beta->Fibrosis TP3654 This compound TP3654->PIM1 Inhibits

Fig. 1: Simplified signaling pathway of this compound in myelofibrosis.

Preclinical Efficacy

This compound has demonstrated significant anti-myelofibrotic activity in various preclinical models.

In Vitro Studies

In vitro studies using hematopoietic cell lines expressing myelofibrosis-associated mutations (JAK2V617F and MPLW515L) have shown that this compound effectively reduces cell proliferation and induces apoptosis.[1][9] Notably, this compound acts synergistically with the JAK inhibitor ruxolitinib to induce apoptosis in these cells.[1][9]

Cell LineMutationEffect of this compoundReference
BA/F3-EpoR-JAK2V617FJAK2V617FReduced proliferation, induced apoptosis[1][9]
BA/F3-MPLW515LMPLW515LReduced proliferation[1]
HELJAK2V617FReduced proliferation, induced apoptosis[1][9]
UKE-1JAK2V617FReduced proliferation, induced apoptosis[9]
SET-2JAK2V617FReduced proliferation[1]
In Vivo Murine Models

Studies in murine models of myelofibrosis induced by JAK2V617F and MPLW515L mutations have shown that this compound, both as a monotherapy and in combination with ruxolitinib, leads to significant reductions in splenomegaly, leukocytosis, and bone marrow fibrosis.[1][2][9] The combination therapy, in particular, resulted in a more profound abrogation of bone marrow fibrosis compared to either agent alone.[1][2][9]

Mouse ModelTreatmentKey FindingsReference
Jak2V617FThis compoundReduced leukocytosis, splenomegaly, and bone marrow fibrosis[1][2][9]
Jak2V617FThis compound + RuxolitinibGreater reduction in spleen size, normalization of blood counts, abrogation of bone marrow fibrosis[1][9]
MPLW515LThis compoundReduced leukocytosis, splenomegaly, and bone marrow fibrosis[1][2]
MPLW515LThis compound + RuxolitinibGreater reduction in splenomegaly and bone marrow fibrosis[1]

Clinical Development and Efficacy

This compound is currently being evaluated in a global Phase 1/2 clinical trial (NCT04176198) in patients with primary or secondary myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.[3][4] Preliminary data from this study have been encouraging, demonstrating a favorable safety profile and early signs of clinical activity.[3]

Safety and Tolerability

This compound has been generally well-tolerated, with no dose-limiting toxicities observed at the doses and regimens assessed so far.[3][4] The most common adverse events are mild to moderate (Grade 1/2) gastrointestinal issues such as diarrhea, nausea, and vomiting, which have been transient and manageable with supportive care.[3][7][10] Importantly, this compound has shown limited myelosuppressive effects, with mean hemoglobin and platelet counts remaining stable throughout the treatment period.[3][7]

Clinical Activity

Preliminary efficacy data from the Phase 1/2 study have shown promising results in a heavily pre-treated patient population.[3]

Efficacy EndpointResultReference
Spleen Volume Reduction (SVR) ≥ 35%20% of evaluable patients[3]
Spleen Volume Reduction (SVR) ≥ 25%30% of evaluable patients[3]
Spleen Volume Reduction (SVR) ≥ 10%55% of evaluable patients[3]
Total Symptom Score (TSS) Improvement ≥ 50%55% of patients[3]
Bone Marrow Fibrosis ReductionReduction of at least one grade observed in some patients[6][8]

Responses to this compound have been observed as early as four weeks after treatment initiation and have been durable, with some patients remaining on therapy for over a year.[3] Furthermore, treatment with this compound has been associated with a broad reduction in inflammatory cytokines, and the degree of cytokine reduction correlates with improvements in total symptom scores.[3][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Cell Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on the proliferation and apoptosis of hematopoietic cells expressing myelofibrosis-associated mutations.

Workflow:

cluster_workflow In Vitro Assay Workflow Cell_Culture Culture hematopoietic cell lines (e.g., BA/F3-EpoR-JAK2V617F, HEL) Treatment Treat cells with varying concentrations of this compound, Ruxolitinib, or combination Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 5 days for proliferation, shorter for apoptosis) Treatment->Incubation Proliferation_Assay Assess cell proliferation (e.g., viable cell counts, MTT assay) Incubation->Proliferation_Assay Apoptosis_Assay Measure apoptosis (e.g., Annexin V/PI staining by flow cytometry) Incubation->Apoptosis_Assay Data_Analysis Analyze data to determine IC50 values and synergy Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Fig. 2: Experimental workflow for in vitro cell-based assays.

Methodology:

  • Cell Culture: Murine Ba/F3-EpoR cells expressing JAK2V617F or human JAK2V617F-positive HEL and UKE-1 cells are cultured in appropriate media supplemented with growth factors.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.5-1.0 μM) and/or ruxolitinib.[9] A vehicle control (DMSO) is also included.

  • Proliferation Assessment: Cell proliferation is assessed over a period of 5 days by performing viable cell counts.[1]

  • Apoptosis Assessment: Apoptosis is measured after a shorter treatment duration. This can be done by staining cells with Annexin V and propidium iodide (PI) followed by analysis using flow cytometry.

  • Synergy Analysis: To determine if this compound and ruxolitinib act synergistically, a formal drug interaction analysis is performed on the apoptosis data.[1]

In Vivo Murine Myelofibrosis Model Studies

Objective: To evaluate the in vivo efficacy of this compound alone or in combination with ruxolitinib in a murine model of myelofibrosis.

Methodology:

  • Animal Model: Homozygous JAK2V617F knock-in mice are used as a model for myelofibrosis.[9]

  • Treatment: Mice are treated with vehicle, this compound, ruxolitinib, or a combination of this compound and ruxolitinib.

  • Monitoring: White blood cell (WBC) and neutrophil counts are monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, spleen size and weight are measured. Bone marrow and spleen tissues are collected for histopathological analysis.

  • Fibrosis Assessment: Bone marrow and spleen sections are stained to assess the degree of fibrosis.

  • Gene Expression Analysis: RNA sequencing can be performed on purified hematopoietic stem and progenitor cells (LSK cells) from treated mice to identify changes in gene expression and affected signaling pathways.[9]

Future Directions

The promising preliminary data for this compound in ruxolitinib-resistant myelofibrosis pave the way for further clinical investigation. The ongoing Phase 1/2 study is exploring this compound as a monotherapy and in combination with ruxolitinib and another JAK inhibitor, momelotinib.[4][5] These combination studies are particularly exciting, as preclinical data suggest a synergistic effect between PIM1 and JAK inhibition, potentially leading to deeper and more durable responses, including further improvements in bone marrow fibrosis and cytopenias.[2][5] The potential for this compound to address the unmet needs of patients with myelofibrosis who have failed or are intolerant to JAK inhibitors is a significant area of ongoing research.

References

Early clinical trial results for TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Clinical Trial Results of TP-3654

Introduction

This compound, also known as nuvisertib, is an orally available, investigational, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase.[1][2] It is currently under evaluation in a Phase 1/2 clinical trial for patients with relapsed or refractory myelofibrosis (MF), a hematological malignancy characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[3][4] The rationale for targeting PIM1 stems from its significant upregulation in the hematopoietic cells of MF patients, where it plays a role in modulating cytokine-induced signaling pathways like PI3K/AKT and JAK/STAT that are central to the disease's pathogenesis.[5] Preclinical data have demonstrated that this compound can reduce spleen size and bone marrow fibrosis in murine models of MF, supporting its clinical investigation.[2][6]

Mechanism of Action and PIM1 Signaling

PIM1 is a constitutively active serine/threonine kinase that functions as a proto-oncogene.[1][7] Its expression is primarily regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is a key signaling node in MF.[8][9] Pro-inflammatory cytokines, which are elevated in MF, activate the JAK/STAT pathway, leading to the transcription of target genes, including PIM1.[4][7]

Once expressed, PIM1 kinase phosphorylates a wide array of downstream substrates involved in cell cycle progression, survival, and proliferation.[7][8] It can create a positive feedback loop by enhancing the activity of NF-κB, which in turn increases the production of cytokines like IL-6 that further stimulate the JAK/STAT-PIM1 axis.[7] Conversely, PIM1 can also engage in negative feedback by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[7] this compound selectively binds to and inhibits PIM1 kinase, thereby preventing the activation of these downstream pathways and inhibiting the proliferation of cells that overexpress PIM1.[1] Preclinical studies have shown that this compound treatment inhibits mTORC1, MYC, and TGF-β signaling in Jak2V617F mutant cells.[6]

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Pathways & Effects cluster_feedback Feedback Loops Cytokines (IL-6) Cytokines (IL-6) Receptor Receptor Cytokines (IL-6)->Receptor JAK2 JAK2 Receptor->JAK2 STAT3/5 STAT3/5 JAK2->STAT3/5 PIM1 PIM1 STAT3/5->PIM1 Upregulates Expression NF_kB NF-κB PIM1->NF_kB MYC MYC PIM1->MYC mTORC1 mTORC1 PIM1->mTORC1 TGF_beta TGF-β PIM1->TGF_beta SOCS1/3 SOCS1/3 PIM1->SOCS1/3 TP_3654 This compound TP_3654->PIM1 NF_kB->Cytokines (IL-6) Positive Feedback Cell_Proliferation Cell Proliferation & Survival MYC->Cell_Proliferation mTORC1->Cell_Proliferation Fibrosis Fibrosis TGF_beta->Fibrosis SOCS1/3->JAK2 Negative Feedback Clinical_Trial_Workflow cluster_screening Patient Identification cluster_treatment Phase 1: Dose Escalation cluster_assessment Assessments per Cycle cluster_outcome Study Outcome Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Study Enrollment & Baseline Assessment Screening->Enrollment C1 Cohort 1 (Dose Level 1) Enrollment->C1 DLT_Eval DLT Evaluation C1->DLT_Eval C2 Cohort 2 (Dose Level 2) ... ... C2->... Cn Cohort 'n' (Dose Level 'n') Treatment This compound Administration (Continuous Dosing) Cn->Treatment DLT_Eval->C2 If Safe Endpoint Determine MTD / RP2D DLT_Eval->Endpoint MTD Reached ...->Cn Safety Safety & Tolerability (AE Monitoring) Treatment->Safety Efficacy Efficacy Assessment (SVR & TSS) Treatment->Efficacy PKPD PK/PD Sampling (Blood Draws) Treatment->PKPD

References

TP-3654: A Novel PIM1 Kinase Inhibitor and its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP-3654, a second-generation, orally available and selective inhibitor of PIM1 kinase, is emerging as a promising therapeutic agent, particularly in the context of myelofibrosis (MF). This technical guide delves into the core mechanism of this compound, with a specific focus on its profound effects on cytokine production. Preclinical and clinical data have demonstrated the potent ability of this compound to modulate inflammatory signaling pathways, leading to a significant reduction in pro-inflammatory cytokines and a corresponding increase in anti-inflammatory mediators. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action for researchers, scientists, and drug development professionals.

Introduction

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms, largely driven by a dysregulated inflammatory cytokine milieu. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key driver of this pathology, and while JAK inhibitors have provided clinical benefit, many patients develop resistance or intolerance, necessitating novel therapeutic strategies.

PIM1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and is frequently overexpressed in hematologic malignancies, including myelofibrosis.[1][2] PIM1 plays a crucial role in cell survival, proliferation, and the modulation of inflammatory responses. This compound is a potent and selective inhibitor of PIM1 kinase, demonstrating significant therapeutic potential in preclinical models and early-phase clinical trials.[3][4] A key aspect of its mechanism of action is the significant modulation of cytokine production, which is strongly correlated with clinical symptom improvement in myelofibrosis patients.[5][6]

Mechanism of Action: PIM1 Kinase Inhibition

This compound is an ATP-competitive inhibitor of PIM kinases, with high selectivity for PIM1.[7][8] By binding to the ATP-binding pocket of PIM1, this compound prevents the phosphorylation of its downstream substrates, thereby interfering with multiple signaling pathways implicated in cell proliferation and inflammation. The primary pathways modulated by PIM1 and consequently affected by this compound include the JAK/STAT and PI3K/AKT pathways.[1][2] Inhibition of PIM1 by this compound leads to a downstream reduction in the activity of transcription factors responsible for the expression of pro-inflammatory cytokines.[9]

Effect on Cytokine Production: Quantitative Data

Clinical data from the Phase 1/2 study of this compound in patients with relapsed/refractory myelofibrosis (NCT04176198) have demonstrated a broad and rapid reduction in circulating pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[1][5][9] These changes were observed as early as 24 hours after treatment initiation and were sustained over time.[5] The modulation of cytokines has been shown to strongly correlate with improvements in total symptom score (TSS) in patients.[1][6]

While comprehensive tabulated data from the ongoing clinical trial is not yet fully published, available abstracts and preclinical studies provide significant insights.

Table 1: Summary of Cytokine Modulation by this compound in Clinical Studies

Cytokine/ChemokineDirection of ChangeSignificance (p-value)Reference
IL-18Decrease<0.0001[5]
MIP-1βDecrease<0.0001[5]
PAI-1Decrease<0.0001[5]
EN-RAGEDecreaseNot specified[5][9]
AdiponectinIncrease<0.0001[5]
IL-6DecreaseNot specified[9]
IL-8DecreaseNot specified[9]
IL-10DecreaseNot specified[9]
TGF-βDecreaseNot specified[1]
VEGFDecreaseNot specified[1]
RANTESDecreaseNot specified[1]
MMP-9DecreaseNot specified[1]
TIMP-1DecreaseNot specified[1]
IL-12p40DecreaseNot specified[9]

Note: This table represents a summary of cytokines mentioned in publicly available abstracts. The full dataset from the clinical trial is pending publication.

In a notable case, a patient who achieved a reduction in bone marrow fibrosis from grade 3 to 2 also demonstrated significant reductions in myelofibrosis-associated cytokines, including IL-6 (68% reduction), IL-12p40 (83% reduction), MMP-9 (56% reduction), and EN-RAGE (68% reduction).[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.

Multiplex Immunoassay for Cytokine Profiling

This protocol provides a general framework for the multiplexed immunoassay used to measure cytokine levels in patient plasma, based on standard Luminex assay procedures.

Objective: To simultaneously quantify the concentration of multiple cytokines and chemokines in human plasma samples.

Materials:

  • MILLIPLEX® Human Cytokine/Chemokine Panel (or equivalent multiplex immunoassay kit)

  • Patient-derived plasma (collected in EDTA or citrate tubes)

  • 96-well microplate

  • Luminex® 200™ or MAGPIX® instrument

  • Plate shaker

  • Wash buffer, Assay buffer, Sheath fluid (provided with the kit)

  • Standard diluent, quality controls (provided with the kit)

Procedure:

  • Preparation of Reagents: Reconstitute and prepare all standards, controls, and other reagents as per the manufacturer's instructions. Allow all reagents to come to room temperature before use.

  • Sample Preparation: Thaw plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulates. Dilute samples as recommended by the kit protocol.

  • Assay Protocol: a. Add 25 µL of Assay Buffer to each well of the 96-well plate. b. Add 25 µL of standards, controls, or diluted plasma samples to the appropriate wells. c. Add 25 µL of the mixed, sonicated, and vortexed antibody-immobilized magnetic beads to each well. d. Seal the plate and incubate with agitation on a plate shaker for 2 hours at room temperature or overnight at 4°C. e. Wash the plate three times with 200 µL of Wash Buffer per well using a handheld or automated magnetic plate washer. f. Add 25 µL of the detection antibody cocktail to each well. g. Seal the plate and incubate with agitation for 1 hour at room temperature. h. Wash the plate three times as described in step 3e. i. Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well. j. Seal the plate and incubate with agitation for 30 minutes at room temperature. k. Wash the plate three times as described in step 3e. l. Add 150 µL of Sheath Fluid to each well. m. Acquire data on a Luminex instrument according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Reagents add_buffer Add Assay Buffer reagent_prep->add_buffer sample_prep Prepare Samples add_samples Add Samples/Standards sample_prep->add_samples add_buffer->add_samples add_beads Add Antibody Beads add_samples->add_beads incubate1 Incubate (2h RT or O/N 4°C) add_beads->incubate1 wash1 Wash x3 incubate1->wash1 add_detection_ab Add Detection Ab wash1->add_detection_ab incubate2 Incubate (1h RT) add_detection_ab->incubate2 wash2 Wash x3 incubate2->wash2 add_sape Add SAPE wash2->add_sape incubate3 Incubate (30min RT) add_sape->incubate3 wash3 Wash x3 incubate3->wash3 add_sheath Add Sheath Fluid wash3->add_sheath acquire_data Acquire Data on Luminex add_sheath->acquire_data analyze_data Analyze Data acquire_data->analyze_data

Multiplex Immunoassay Workflow

Signaling Pathways

This compound exerts its effects on cytokine production by inhibiting PIM1 kinase, a key downstream component of the JAK/STAT signaling pathway. The following diagrams illustrate the implicated signaling cascades.

PIM1 Kinase and Downstream Signaling

PIM1 kinase is transcriptionally upregulated by STAT3 and STAT5, which are activated by various cytokines and growth factors through the JAK pathway. Once expressed, PIM1 can phosphorylate a number of downstream targets involved in cell survival and proliferation, as well as feedback to modulate the JAK/STAT pathway itself.

G cluster_upstream Upstream Activation cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT3/5 jak->stat pim1 PIM1 Kinase stat->pim1 Transcriptional Upregulation bad BAD (inactivated) pim1->bad Phosphorylation nfkb NF-κB pim1->nfkb Activation myc c-Myc pim1->myc Stabilization proliferation Cell Proliferation & Survival bad->proliferation Inhibition of Apoptosis cytokine_prod Pro-inflammatory Cytokine Production nfkb->cytokine_prod myc->proliferation G cluster_upstream JAK/STAT Pathway cluster_pim1 PIM1 Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Consequences jak_stat JAK/STAT Signaling pim1 PIM1 Kinase jak_stat->pim1 Upregulation downstream_signaling Downstream Signaling (e.g., NF-κB, c-Myc) pim1->downstream_signaling tp3654 This compound tp3654->pim1 Inhibition cytokine_prod Reduced Pro-inflammatory Cytokine Production downstream_signaling->cytokine_prod Leads to

References

Methodological & Application

TP-3654 In Vitro Assay Protocol for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-3654 is an orally available, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and apoptosis.[2] Overexpression of PIM kinases is observed in various cancers and is often associated with poor prognosis.[2] this compound exhibits potent inhibitory activity against PIM1 and PIM3 kinases and has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a promising candidate for cancer therapy.[1][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cells.

Data Presentation

Table 1: Biochemical Activity of this compound

TargetKᵢ (nM)
PIM15[1][4]
PIM2239[4]
PIM342[1][4]

Table 2: Cellular Activity of this compound

AssayCell LineMetricValue
PIM-1/BAD Overexpression System-EC₅₀67 nM[1][5]
Proliferation AssayBa/F3-EpoR-JAK2V617F, HEL, UKE-1-Significant reduction at 0.5-1.0 μM
Apoptosis AssayBa/F3-EpoR-JAK2V617F, HEL-Significant induction
Colony Formation AssayT24, UM-UC3-Reduction in growth[1]
Colony Formation AssayMyelofibrosis CD34+ cells-Significant inhibition

Signaling Pathway and Experimental Workflow

Caption: this compound Signaling Pathway.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Colony_Assay Colony Formation Assay Treatment->Colony_Assay Western_Blot Western Blot Analysis (p-BAD) Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., UM-UC-3, PC-3, HEL)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Colony Formation Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Agar

  • 6-well plates

  • Crystal Violet solution

Procedure:

  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Top Agar Layer: Prepare a single-cell suspension of cancer cells in complete medium. Mix the cells with a 0.3% agar solution (kept at 40°C) to a final cell density of 5,000-10,000 cells/mL.

  • Add 1 mL of the cell-agar mixture on top of the solidified bottom agar layer.

  • Allow the top layer to solidify at room temperature.

  • Add 1 mL of complete medium containing various concentrations of this compound (and a vehicle control) to each well.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.

  • Count the number of colonies (typically >50 cells) under a microscope.

4. Western Blot Analysis for Phosphorylated Proteins

This protocol is to detect changes in the phosphorylation status of PIM kinase downstream targets, such as BAD, upon this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD, anti-BAD, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for other assays.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).

References

Application Notes and Protocols for TP-3654 in a Murine Model of Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. The discovery of driver mutations in genes such as JAK2 and MPL has led to the development of targeted therapies. TP-3654 is a second-generation, orally bioavailable, selective inhibitor of PIM1 kinase, a downstream target of the JAK/STAT signaling pathway.[1][2][3] Preclinical studies in murine models of myelofibrosis have demonstrated that this compound, as a monotherapy or in combination with the JAK inhibitor ruxolitinib, can effectively reduce disease burden, including splenomegaly and bone marrow fibrosis.[1][4][5][6][7] These application notes provide detailed protocols for the use of this compound in established murine models of myelofibrosis, guidance on data collection and analysis, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of PIM1 kinase. In myelofibrosis, the JAK/STAT pathway is constitutively activated, leading to the upregulation of downstream targets, including PIM1. PIM1 kinase, in turn, promotes cell survival and proliferation by phosphorylating various substrates involved in cell cycle progression and apoptosis. By inhibiting PIM1, this compound disrupts these pro-survival signals. Mechanistically, this compound has been shown to inhibit mTORC1, MYC, and TGF-β signaling pathways in hematopoietic cells with the Jak2V617F mutation.[4][7] This multi-faceted inhibition contributes to the reduction of splenomegaly and bone marrow fibrosis observed in preclinical models.

JAK2_V617F JAK2 V617F MPLW515L STAT STAT JAK2_V617F->STAT PIM1 PIM1 Kinase STAT->PIM1 mTORC1 mTORC1 PIM1->mTORC1 MYC MYC PIM1->MYC TGF_beta TGF-β Signaling PIM1->TGF_beta Proliferation Cell Proliferation & Survival mTORC1->Proliferation MYC->Proliferation Fibrosis Bone Marrow Fibrosis TGF_beta->Fibrosis TP3654 This compound TP3654->PIM1

Figure 1: this compound Mechanism of Action in Myelofibrosis.

Experimental Protocols

Murine Models of Myelofibrosis

Two primary murine models are commonly used to recapitulate human myelofibrosis for the evaluation of novel therapeutics like this compound:

  • Jak2V617F Knock-in Mouse Model: This model utilizes mice that are homozygous for the Jak2V617F mutation, which leads to the development of a myelofibrosis phenotype.

  • MPLW515L Bone Marrow Transplantation Model: In this model, lethally irradiated recipient mice are transplanted with bone marrow cells that have been retrovirally transduced to express the MPLW515L mutation, another driver of myelofibrosis.

Preparation and Administration of this compound and Ruxolitinib

This compound and ruxolitinib are administered via oral gavage.

  • This compound:

    • Dosage: 150 mg/kg, administered once daily.[4]

    • Vehicle: The specific vehicle for this compound in the key murine myelofibrosis studies is not explicitly stated in the provided search results. A common vehicle for oral gavage of hydrophobic compounds is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. It is recommended to consult the manufacturer's guidelines or perform a small pilot study to determine the optimal vehicle.

  • Ruxolitinib:

    • Dosage: 60 mg/kg, administered once daily.[4]

    • Vehicle: Ruxolitinib can be formulated in 20% Captisol in a 58 mM citrate buffer.[8]

Protocol for Oral Gavage:

  • Prepare the drug suspension fresh daily.

  • Ensure the mouse is properly restrained.

  • Gently insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus.

  • Slowly administer the calculated volume of the drug suspension.

  • Monitor the animal for any signs of distress post-administration.

Experimental Workflow

cluster_0 Model Induction cluster_1 Treatment Groups cluster_2 Endpoint Analysis Jak2 Jak2V617F Knock-in Mice Vehicle Vehicle Control Jak2->Vehicle TP3654_mono This compound (150 mg/kg/day) Jak2->TP3654_mono Ruxo_mono Ruxolitinib (60 mg/kg/day) Jak2->Ruxo_mono Combo This compound + Ruxolitinib Jak2->Combo MPL MPLW515L BMT Model MPL->Vehicle MPL->TP3654_mono MPL->Ruxo_mono MPL->Combo CBC Complete Blood Count Vehicle->CBC Spleen Spleen Size & Weight Vehicle->Spleen BM_fibrosis Bone Marrow Fibrosis Analysis Vehicle->BM_fibrosis Survival Survival Analysis Vehicle->Survival TP3654_mono->CBC TP3654_mono->Spleen TP3654_mono->BM_fibrosis TP3654_mono->Survival Ruxo_mono->CBC Ruxo_mono->Spleen Ruxo_mono->BM_fibrosis Ruxo_mono->Survival Combo->CBC Combo->Spleen Combo->BM_fibrosis Combo->Survival

Figure 2: Experimental workflow for evaluating this compound in murine models.
Assessment of Efficacy

1. Complete Blood Counts (CBC):

  • Collect peripheral blood via retro-orbital or tail vein sampling at baseline and at specified time points throughout the study (e.g., weekly or bi-weekly).

  • Analyze samples for white blood cell (WBC) counts, red blood cell (RBC) counts, hemoglobin, hematocrit, and platelet counts using an automated hematology analyzer.

2. Spleen Size and Weight:

  • At the study endpoint, euthanize the mice and carefully dissect the spleens.

  • Measure the length and width of the spleen using calipers.

  • Record the wet weight of the spleen.

3. Bone Marrow Fibrosis Analysis:

  • Fix femurs in 10% neutral buffered formalin for 24 hours.

  • Decalcify the bones in a suitable decalcification solution.

  • Embed the tissues in paraffin and section them at 4-5 µm thickness.

  • Stain sections with silver stain (Gomori's or reticulin) to visualize reticulin fibers.

  • Score the degree of bone marrow fibrosis based on a semi-quantitative scale (e.g., 0-3), where 0 represents no fibrosis and 3 represents severe fibrosis.

4. Survival Analysis:

  • Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur).

  • Euthanize mice that meet pre-defined humane endpoints.

  • Record the date of death or euthanasia for survival analysis.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Hematological Parameters in a Murine Model of Myelofibrosis Treated with this compound

Treatment GroupWBC (x10^9/L)RBC (x10^12/L)Hemoglobin (g/dL)Platelets (x10^9/L)
Vehicle
This compound (150 mg/kg)
Ruxolitinib (60 mg/kg)
This compound + Ruxolitinib

Data should be presented as mean ± standard error of the mean (SEM).

Table 2: Spleen Weight and Bone Marrow Fibrosis Score

Treatment GroupSpleen Weight (g)Bone Marrow Fibrosis Score (0-3)
Vehicle
This compound (150 mg/kg)
Ruxolitinib (60 mg/kg)
This compound + Ruxolitinib

Data should be presented as mean ± SEM.

Conclusion

This compound has demonstrated significant preclinical efficacy in murine models of myelofibrosis, supporting its ongoing clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other PIM1 kinase inhibitors in the context of myelofibrosis. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for this challenging disease.

References

Application Notes and Protocols for TP-3654 and Ruxolitinib Combination Therapy in Myelofibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The current standard of care for many patients with MF is the Janus kinase (JAK) inhibitor ruxolitinib, which primarily addresses splenomegaly and symptom burden.[1][2] However, ruxolitinib has limitations, including dose-limiting cytopenias and a limited impact on the underlying disease process, such as bone marrow fibrosis.[3][4]

Recent preclinical and emerging clinical research has highlighted the potential of combination therapies to improve outcomes for MF patients. One such promising combination is the selective PIM1 kinase inhibitor, TP-3654 (also known as nuvisertib), with the JAK1/2 inhibitor, ruxolitinib.[5][6] Preclinical studies have demonstrated a synergistic effect of this combination in reducing spleen size and, notably, mitigating bone marrow fibrosis in murine models of myelofibrosis.[4][7][8][9][10][11] An ongoing Phase 1/2 clinical trial (NCT04176198) is currently evaluating the safety and efficacy of this compound as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis.[12][13][14][15][16][17]

These application notes provide a detailed overview of the preclinical rationale, available clinical trial information, and key experimental protocols for investigating the combination of this compound and ruxolitinib in a research setting.

Mechanism of Action and Therapeutic Rationale

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[7][8][14] This pathway is constitutively activated in myeloproliferative neoplasms, driving cell proliferation and the production of inflammatory cytokines that contribute to the symptoms of myelofibrosis.[14]

This compound is a selective inhibitor of PIM1 kinase, a serine/threonine kinase that is overexpressed in various hematologic malignancies, including myelofibrosis.[18][19] PIM1 kinase is involved in cell cycle progression, apoptosis, and the regulation of cytokine signaling, acting downstream of the JAK/STAT pathway.[19] The combination of a JAK inhibitor and a PIM1 inhibitor, therefore, offers a dual blockade of key signaling pathways implicated in the pathogenesis of myelofibrosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_JAK2 JAK1/JAK2 Cytokine_Receptor->JAK1_JAK2 Activation STAT STAT JAK1_JAK2->STAT Phosphorylation PIM1 PIM1 Kinase JAK1_JAK2->PIM1 Upregulation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT->Gene_Expression Transcription Factor Downstream_Effectors_PIM Downstream Effectors (e.g., c-Myc, mTOR) PIM1->Downstream_Effectors_PIM Phosphorylation Downstream_Effectors_PIM->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK1_JAK2 Inhibition TP_3654 This compound TP_3654->PIM1 Inhibition

Figure 1: Simplified signaling pathway of JAK/STAT and PIM1 kinase inhibition.

Preclinical Data Summary

Preclinical studies in murine models of myelofibrosis (JAK2V617F and MPLW515L) have provided a strong rationale for the clinical investigation of the this compound and ruxolitinib combination.

ParameterThis compound MonotherapyRuxolitinib MonotherapyThis compound + Ruxolitinib CombinationReference(s)
Spleen Size Significant reductionSignificant reductionGreater reduction than either monotherapy[5][7][8][9][10][11]
Bone Marrow Fibrosis Marked reductionNo significant reductionAlmost complete elimination[4][7][8][9][10][11]
White Blood Cell Count Significant reduction-Normalization[7][8][11]
Neutrophil Count Significant reduction-Normalization[7][8][11]
Apoptosis of MF cells Induced apoptosisInduced apoptosisSynergistically induced apoptosis[7][20]

Clinical Trial Protocol Overview (NCT04176198)

An ongoing Phase 1/2 clinical trial is evaluating the safety and efficacy of this compound alone and in combination with ruxolitinib in patients with intermediate or high-risk primary or secondary myelofibrosis.[12][13][14][15][16][17]

Study Design:

  • Phase: 1/2

  • Type: Open-label, dose-escalation, and expansion

  • Arms:

    • Arm 1 (Monotherapy): this compound in patients who have been previously treated with and failed a JAK inhibitor or are ineligible for JAK inhibitor treatment.[12][14]

    • Arm 2 (Combination Therapy): this compound added on to a stable dose of ruxolitinib in patients who have had a suboptimal response or have lost response to ruxolitinib.[2][12][14]

Key Eligibility Criteria for Combination Arm (Arm 2):

  • Confirmed diagnosis of primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia).[12]

  • On a stable dose of ruxolitinib (5 to 25 mg twice daily) for at least 8 weeks prior to the first dose of this compound.[12][16]

  • Suboptimal or loss of response to ruxolitinib.[12][16]

  • Platelet count ≥ 50 × 10⁹/L.[12][16]

  • Absolute Neutrophil Count (ANC) ≥ 1 × 10⁹/L.[12][16]

  • Peripheral blood blast count < 5%.[12]

Primary Outcome Measures:

  • Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of this compound in combination with ruxolitinib.

  • Incidence of Dose-Limiting Toxicities (DLTs).

  • Adverse Events.

Secondary Outcome Measures:

  • Spleen volume reduction of ≥35% from baseline (SVR35).[14]

  • Improvement in Total Symptom Score (TSS) by ≥50%.[14]

  • Change in bone marrow fibrosis grade.

  • Pharmacokinetics and pharmacodynamics of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical and clinical evaluation of this compound and ruxolitinib combination therapy.

In Vivo Murine Myelofibrosis Model Protocol

Preclinical_Workflow Induce_MF Induce Myelofibrosis in Mice (e.g., JAK2V617F knock-in) Treatment_Groups Randomize into Treatment Groups: - Vehicle - this compound - Ruxolitinib - this compound + Ruxolitinib Induce_MF->Treatment_Groups Daily_Treatment Administer Daily Treatment (e.g., oral gavage) Treatment_Groups->Daily_Treatment Monitor Monitor Mice: - Body weight - Complete Blood Counts (CBC) Daily_Treatment->Monitor Endpoint_Analysis Endpoint Analysis: - Spleen weight and volume - Bone marrow histology (fibrosis) - Flow cytometry of spleen and bone marrow - Cytokine analysis Monitor->Endpoint_Analysis

Figure 2: General workflow for preclinical evaluation in a murine myelofibrosis model.

1. Murine Model:

  • Utilize a validated mouse model of myelofibrosis, such as the JAK2V617F knock-in model or a bone marrow transplantation model with MPLW515L mutant cells.[7][20]

2. Treatment Groups:

  • Establish four treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Ruxolitinib monotherapy

    • This compound and ruxolitinib combination therapy

3. Drug Administration:

  • Administer drugs daily via oral gavage for a specified duration (e.g., 4-6 weeks).

  • Dosing will need to be optimized for the specific mouse model but can be guided by published preclinical studies.

4. Monitoring:

  • Monitor animal health and body weight regularly.

  • Perform periodic peripheral blood analysis (Complete Blood Counts) to assess hematological parameters.

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice and perform the following analyses:

    • Spleen Analysis: Measure spleen weight and volume.

    • Bone Marrow Histology:

      • Fix femurs and sternums in 10% neutral buffered formalin.

      • Decalcify and embed in paraffin.

      • Section and stain with Hematoxylin and Eosin (H&E) for cellularity and Gomori's silver stain for reticulin fibrosis.

      • Grade bone marrow fibrosis according to the European Consensus on grading of bone marrow fibrosis (0-3 scale).[21]

    • Flow Cytometry: Prepare single-cell suspensions from spleen and bone marrow to analyze hematopoietic cell populations (e.g., hematopoietic stem and progenitor cells, myeloid and lymphoid lineages).[17][19][22][23]

Spleen Volume Assessment in Clinical Trials

1. Imaging Modality:

  • Spleen volume is typically assessed using Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scans of the abdomen.[18]

2. Measurement Technique:

  • Manual contouring of the spleen on sequential axial images is the gold standard for accurate volume determination.

  • The volume is calculated by summing the areas of the spleen on each slice and multiplying by the slice thickness.

  • Automated or semi-automated segmentation software can improve reproducibility and efficiency.[18]

3. Response Criteria:

  • A spleen volume reduction of ≥35% from baseline (SVR35) is a key efficacy endpoint in myelofibrosis clinical trials.[18]

Bone Marrow Fibrosis Assessment

1. Biopsy Procedure:

  • Obtain a bone marrow biopsy from the posterior iliac crest.[21]

2. Histological Staining:

  • Process the biopsy sample for histological analysis.

  • Stain sections with Gomori's silver stain to visualize reticulin fibers.[21]

3. Grading:

  • An experienced hematopathologist should grade the degree of reticulin fibrosis using the European Consensus on grading of bone marrow fibrosis (MF-0 to MF-3).[21]

Cytokine Panel Analysis

1. Sample Collection:

  • Collect peripheral blood samples from patients at baseline and at specified time points during treatment.

2. Plasma Separation:

  • Process blood samples to separate plasma and store at -80°C until analysis.

3. Cytokine Measurement:

  • Use a multiplex immunoassay (e.g., Luminex-based technology or ELISA) to simultaneously quantify a panel of inflammatory cytokines and chemokines relevant to myelofibrosis.[16][24][25][26]

  • Key cytokines to include are IL-6, TNF-α, IL-8, IL-1β, and others implicated in the pathophysiology of MF.[26]

Flow Cytometry for Immunophenotyping

1. Sample Preparation:

  • Use fresh whole blood or bone marrow aspirate.

  • A "stain-lyse-no-wash" procedure can be employed to minimize sample manipulation and preserve cell integrity.[22]

2. Antibody Staining:

  • Incubate the sample with a panel of fluorescently conjugated monoclonal antibodies to identify specific hematopoietic cell populations.

  • A typical panel for myelofibrosis may include markers for hematopoietic stem and progenitor cells (e.g., CD34, CD38), myeloid cells (e.g., CD33, CD11b), and lymphoid cells (e.g., CD3, CD19).[22][23]

3. Data Acquisition and Analysis:

  • Acquire data on a multi-parameter flow cytometer.

  • Analyze the data using appropriate software to quantify different cell populations and assess changes in their proportions following treatment.

Conclusion

The combination of the PIM1 kinase inhibitor this compound and the JAK1/2 inhibitor ruxolitinib represents a promising therapeutic strategy for patients with myelofibrosis. The strong preclinical data demonstrating synergistic activity, particularly in reducing bone marrow fibrosis, provides a solid foundation for the ongoing clinical investigation. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this combination therapy, with the ultimate goal of improving outcomes for patients with this challenging disease. As data from the Phase 1/2 clinical trial becomes available, these protocols will be crucial for interpreting the clinical findings and advancing the development of this novel combination therapy.

References

Detecting PIM Kinase Inhibition by TP-3654: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of PIM kinases by the selective, second-generation inhibitor TP-3654. PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2][3] Their overexpression is implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2][3][4] this compound is a potent, orally available inhibitor of all three PIM kinase isoforms.[1][4][5] This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and subsequent immunodetection of key downstream targets to functionally validate the inhibitory activity of this compound.

Introduction to this compound and PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are constitutively active proto-oncogenic serine/threonine kinases.[1][2] Their activity is primarily regulated at the level of protein expression, which is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[6][7][8] PIM kinases exert their pro-survival and proliferative effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD, the mTORC1 signaling components S6 Kinase (S6K) and 4E-BP1, and the transcription factor c-MYC.[2][9][10]

This compound (also known as nuvisertib) is a second-generation, ATP-competitive inhibitor that selectively targets all three PIM kinase isoforms.[1][5] Preclinical studies have demonstrated its efficacy in reducing cell proliferation and inducing apoptosis in various cancer cell lines, including those derived from myelofibrosis, bladder cancer, and leukemia.[11][12][13] this compound has shown the ability to reduce spleen size and bone marrow fibrosis in murine models of myelofibrosis.[10][14] The inhibitory activity of this compound can be effectively monitored by assessing the phosphorylation status of key PIM kinase substrates via Western blot.

Quantitative Data: this compound Inhibition Profile

The following table summarizes the inhibitory activity of this compound against the three PIM kinase isoforms.

TargetKi (nM)EC50 (nM)Cell Line Context
PIM1567PIM-1/BAD overexpression system
PIM2<250-Biochemical Assay
PIM342-Biochemical Assay

Data compiled from multiple sources.[4][5][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM kinase signaling pathway and the experimental workflow for assessing this compound activity.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase Upregulates Expression BAD BAD PIM_Kinase->BAD Phosphorylates mTORC1 mTORC1 Pathway (e.g., S6K, 4E-BP1) PIM_Kinase->mTORC1 Phosphorylates cMYC c-MYC PIM_Kinase->cMYC Phosphorylates TP3654 This compound TP3654->PIM_Kinase Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD p-BAD (Inactive) pBAD->Apoptosis Inhibits p_mTORC1 Phosphorylated mTORC1 Substrates mTORC1->p_mTORC1 Cell_Proliferation Cell Proliferation & Survival p_mTORC1->Cell_Proliferation p_cMYC p-c-MYC (Stabilized) cMYC->p_cMYC Transcription Gene Transcription p_cMYC->Transcription Transcription->Cell_Proliferation

Caption: PIM Kinase Signaling Pathway and Point of Inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEL, Jurkat, UM-UC-3) Treatment 2. Treatment (Vehicle Control vs. This compound) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-BAD, anti-p-S6K) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis of this compound Activity.

Detailed Experimental Protocol

This protocol is designed for assessing the inhibition of PIM kinase activity by this compound in cultured cancer cell lines.

Materials and Reagents
  • Cell Lines: Human Erythroleukemia (HEL), Jurkat (T-cell leukemia), or UM-UC-3 (bladder cancer) cells are suitable choices.[4][5][12] Other cell lines with known PIM kinase expression can also be used.[3][16]

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: As appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-BAD (Ser112)

    • Rabbit anti-BAD (Total)

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-S6 Ribosomal Protein (Total)

    • Rabbit anti-PIM1[3][17][18]

    • Mouse or Rabbit anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure
  • Cell Seeding and Treatment:

    • Seed the chosen cell line in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 8, or 24 hours).[4][5]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To confirm equal protein loading and for normalization, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total BAD) and a loading control (e.g., β-Actin).

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the phosphorylation of PIM kinase substrates (e.g., p-BAD, p-S6RP) relative to the total protein and the vehicle control indicates successful inhibition by this compound.[4][5][10]

Expected Results

Treatment of PIM-expressing cancer cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of downstream targets such as BAD at Ser112 and S6 Ribosomal Protein at Ser235/236.[5][10] This will be observed as a reduction in the intensity of the corresponding bands on the Western blot. Total protein levels of these targets and the loading control should remain relatively unchanged. These results provide functional confirmation of PIM kinase inhibition by this compound within a cellular context.

References

Application Notes and Protocols for Measuring TP-3654 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654 is an orally available, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various human cancers, including hematologic malignancies and solid tumors. They play a crucial role in regulating cell cycle progression, inhibiting apoptosis, and promoting cell survival and proliferation.[3][4] this compound exhibits potent inhibitory activity against PIM1 and PIM3, with Ki values of 5 nM and 42 nM, respectively.[1][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon activation by cytokines and growth factors, STATs translocate to the nucleus and induce the transcription of target genes, including PIM. PIM kinases then phosphorylate a variety of downstream substrates to regulate cellular processes. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival. PIM kinases also regulate protein synthesis and cell growth through the mTOR pathway by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound exerts its anti-cancer effects by inhibiting PIM kinase activity, leading to decreased phosphorylation of its downstream targets, resulting in cell cycle arrest and apoptosis.

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase STAT->PIM induces transcription BAD BAD PIM->BAD phosphorylates pBAD p-BAD (Inactive) PIM->pBAD phosphorylates mTOR_pathway mTOR Pathway Substrates (e.g., S6K, 4E-BP1) PIM->mTOR_pathway phosphorylates TP3654 This compound TP3654->PIM inhibits Apoptosis Apoptosis BAD->Apoptosis promotes pBAD->Apoptosis inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTOR_pathway->Protein_Synthesis promotes MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed_cells Seed cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with serial dilutions of this compound incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT solution to each well incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Apoptosis_Workflow seed_cells Seed cells and treat with this compound harvest_cells Harvest cells (adherent and suspension) seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze Western_Blot_Workflow cell_treatment Treat cells with this compound cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pBAD, anti-pS6K) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection imaging Image chemiluminescence detection->imaging

References

Application Notes and Protocols for In Vivo Dosing and Administration of TP-3654 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosing of TP-3654, a selective PIM1 kinase inhibitor, in murine models. The information is compiled from preclinical studies investigating its therapeutic potential in myelofibrosis and solid tumors.

Introduction to this compound

This compound is an orally bioavailable, second-generation, selective ATP-competitive inhibitor of PIM kinases, with a particular potency for PIM1.[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various signaling pathways.[3][4] Dysregulation of PIM kinase activity is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3][5] this compound has demonstrated anti-tumor and anti-fibrotic activity in preclinical models by inhibiting PIM1 kinase and its downstream signaling pathways, including mTORC1, MYC, and TGF-β.[6][7][8]

In Vivo Models

This compound has been evaluated in various murine models, primarily focusing on myelofibrosis and solid tumor xenografts.

  • Myelofibrosis Models:

    • Jak2V617F Knock-in Mice: These mice express the human JAK2V617F mutation, a common driver of myeloproliferative neoplasms, and develop a myelofibrosis-like phenotype characterized by splenomegaly, bone marrow fibrosis, and leukocytosis.[6][9][10]

    • MPLW515L Mouse Model: This model is generated by transplanting bone marrow cells transduced with the MPLW515L mutation, another driver of myelofibrosis, into irradiated recipient mice. These mice also develop key features of myelofibrosis.[6][10][11]

  • Solid Tumor Xenograft Models:

    • UM-UC-3 (Bladder Carcinoma): Human bladder carcinoma cells are subcutaneously implanted in immunocompromised mice (e.g., Nu/Nu or SCID) to study the effect of this compound on solid tumor growth.[2]

    • PC-3 (Prostate Adenocarcinoma): Human prostate adenocarcinoma cells are implanted subcutaneously in immunocompromised mice to assess the efficacy of this compound in a prostate cancer model.[2]

Data Presentation: In Vivo Dosing Regimens

The following tables summarize the quantitative data on the in vivo dosing and administration of this compound in various mouse models as reported in preclinical studies.

Mouse Model This compound Dose Administration Route Dosing Schedule Vehicle Key Findings Reference(s)
Jak2V617F Myelofibrosis 150 mg/kgOral GavageOnce daily for 6 weeksNot explicitly stated in the primary source, but a general oral formulation protocol suggests a suspension in a vehicle like corn oil or a mix of DMSO, PEG300, Tween-80, and saline.[1]Reduced leukocytosis, splenomegaly, and attenuated bone marrow fibrosis. When combined with Ruxolitinib, it resulted in a greater reduction of spleen size, normalization of blood leukocyte counts, and abrogation of bone marrow fibrosis.[6][8][6][8]
MPLW515L Myelofibrosis 150 mg/kgOral GavageOnce daily for 3 weeksNot explicitly stated in the primary source, refer to the general oral formulation protocol.[1]Reduced splenomegaly and bone marrow fibrosis. The combination with Ruxolitinib showed a greater reduction in spleen size and bone marrow fibrosis.[6][10][11][6][10][11]
UM-UC-3 Bladder Carcinoma Xenograft 200 mg/kgOral GavageOnce daily, 5 days on / 2 days off for 3 weeksA formulation of this compound in DMSO and then suspended in corn oil has been described.[1]Significantly inhibited tumor growth as measured by tumor volume and weight.[2][2]
PC-3 Prostate Adenocarcinoma Xenograft 200 mg/kgOral GavageOnce daily, 5 days on / 2 days off for 3 weeksA formulation of this compound in DMSO and then suspended in corn oil has been described.[1]Significantly inhibited tumor growth as measured by tumor volume and weight.[2][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is adapted from a general method for preparing a suspended solution of this compound suitable for oral gavage in mice.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

  • Suspension Preparation:

    • In a sterile tube, add the required volume of the vehicle (e.g., corn oil).

    • While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution to achieve the final desired concentration (e.g., for a 150 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the final concentration would be 15 mg/mL).

    • Continue to vortex for several minutes to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to improve homogeneity.

    • Note: The final concentration of DMSO in the dosing solution should be kept low (ideally ≤5%) to minimize potential toxicity.

  • Administration:

    • Administer the prepared this compound suspension to mice via oral gavage using an appropriate gauge feeding needle.

    • Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Myelofibrosis Induction and Treatment in Jak2V617F Mice

This protocol describes the induction of myelofibrosis in Jak2V617F knock-in mice and subsequent treatment with this compound.[6][9]

Materials:

  • Jak2V617F knock-in mice

  • This compound oral formulation

  • Vehicle control

  • Oral gavage needles

  • Equipment for blood collection and analysis

  • Materials for bone marrow harvesting and processing

  • Reagents for histopathology (formalin, decalcifying solution, paraffin, reticulin stain)

Procedure:

  • Animal Model:

    • Use Jak2V617F knock-in mice that have developed a myelofibrosis phenotype (typically several weeks of age).

  • Treatment Groups:

    • Randomly assign mice to the following treatment groups:

      • Vehicle control

      • This compound (e.g., 150 mg/kg)

      • Ruxolitinib (positive control, e.g., 60 mg/kg)

      • This compound + Ruxolitinib

  • Drug Administration:

    • Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 6 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight regularly.

    • Perform periodic blood collection for complete blood counts (CBC) to assess white blood cell (WBC) and neutrophil counts.

    • At the end of the study, euthanize the mice and collect spleens for weight measurement.

    • Harvest bone marrow from femurs and tibias.

    • Fix bone marrow in formalin, decalcify, and embed in paraffin for histopathological analysis.

    • Perform reticulin staining on bone marrow sections to assess the degree of fibrosis.

    • Analyze bone marrow and spleen cells for myeloid cell populations (e.g., Gr-1+/Mac-1+) by flow cytometry (see Protocol 4).

Protocol 3: Solid Tumor Xenograft Model and Treatment

This protocol details the establishment of a subcutaneous solid tumor xenograft model and treatment with this compound.[2]

Materials:

  • Immunocompromised mice (e.g., Nu/Nu or SCID)

  • Human cancer cell line (e.g., UM-UC-3 or PC-3)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound oral formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Optionally, mix the cell suspension with Matrigel (1:1 ratio) to enhance tumor take and growth.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle and this compound).

  • Drug Administration:

    • Administer this compound (e.g., 200 mg/kg) or vehicle orally according to the specified schedule (e.g., daily, 5 days on/2 days off for 3 weeks).

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

Protocol 4: Flow Cytometry Analysis of Myeloid Cells in Bone Marrow

This protocol outlines the procedure for analyzing the frequency of myeloid precursor cells (Gr-1+/Mac-1+) in the bone marrow of treated mice.[6]

Materials:

  • Bone marrow cell suspension

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against mouse Gr-1 (Ly-6G/Ly-6C) and Mac-1 (CD11b)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of bone marrow cells.

    • Count the cells and adjust the concentration to approximately 1 x 10^7 cells/mL in FACS buffer.

  • Staining:

    • Aliquot 1 x 10^6 cells per tube.

    • Add Fc block to each tube and incubate on ice for 10-15 minutes to block non-specific antibody binding.

    • Without washing, add the primary antibodies (anti-Gr-1 and anti-Mac-1) at pre-titrated concentrations.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer by centrifugation.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Within the live gate, identify the population of cells that are double-positive for Gr-1 and Mac-1.

    • Quantify the percentage of Gr-1+/Mac-1+ cells in each sample.

Mandatory Visualizations

PIM Kinase Signaling Pathway

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors (e.g., IL-3, IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/5 JAK->STAT activates PIM1 PIM1 Kinase STAT->PIM1 upregulates transcription mTORC1 mTORC1 Signaling PIM1->mTORC1 activates MYC c-MYC PIM1->MYC stabilizes BAD BAD PIM1->BAD phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) TGFb TGF-β Signaling PIM1->TGFb modulates TP3654 This compound TP3654->PIM1 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation MYC->Proliferation Apoptosis Inhibition of Apoptosis BAD->Apoptosis p27->Proliferation (inhibition) Fibrosis Fibrosis TGFb->Fibrosis

Caption: PIM1 kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Studies in a Myelofibrosis Mouse Model

Experimental_Workflow start Start: Myelofibrosis Mouse Model (e.g., Jak2V617F) randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage: - Vehicle - this compound - Ruxolitinib - Combination randomization->treatment monitoring In-life Monitoring: - Body Weight - Blood Counts (CBC) treatment->monitoring endpoint Endpoint Analysis (e.g., 6 weeks) monitoring->endpoint necropsy Necropsy: - Spleen Weight - Bone Marrow Harvest endpoint->necropsy histology Histopathology: - Bone Marrow Fibrosis (Reticulin Staining) necropsy->histology flow Flow Cytometry: - Myeloid Cell Analysis (Gr-1+/Mac-1+) necropsy->flow data Data Analysis & Interpretation histology->data flow->data

Caption: Workflow for evaluating this compound in a myelofibrosis mouse model.

References

Application Notes: Flow Cytometry Analysis of Apoptosis After TP-3654 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TP-3654, also known as Nuvisertib, is an orally available, second-generation selective inhibitor of PIM kinases.[1] PIM kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and are implicated in tumor cell proliferation and survival.[1][2] By selectively binding to and inhibiting PIM kinases, this compound prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells.[1][3] Preclinical studies have shown that this compound induces significant apoptosis in hematopoietic cells, particularly those with JAK2 mutations found in myelofibrosis.[4][5] This application note provides a detailed protocol for quantifying apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of the Assay

This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic cells.[6]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[6][7]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[6]

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[8]

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[8]

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[8]

Experimental Protocols

I. Materials and Reagents

  • Cell Lines: Appropriate cancer cell line (e.g., HEL, UKE-1, or other hematopoietic cancer cells known to express PIM kinases).[5]

  • This compound: PIM Kinase Inhibitor.[9]

  • Vehicle Control: DMSO (or as recommended by the supplier).

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

  • Trypsin-EDTA (for adherent cells).

  • Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent) containing:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 10X Binding Buffer (contains Hepes, NaCl, and CaCl2).

  • Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).

  • Flow cytometry tubes (5 mL).

  • Microcentrifuge tubes.

  • Micropipettes and sterile tips.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

II. Cell Preparation and Treatment

  • Cell Seeding: Seed cells in a suitable culture flask or plate at a density that will allow for exponential growth and prevent confluence during the treatment period (e.g., 1 x 10^6 cells in a T25 flask).[7]

  • Incubation: Culture the cells for 24 hours at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).

    • Include a vehicle-only control (DMSO) and an untreated control.

    • Replace the existing medium with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

III. Staining Protocol for Flow Cytometry

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into centrifuge tubes.

    • Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells), then wash the adherent cells with PBS and detach them using Trypsin-EDTA.[7] Combine the supernatant with the detached cells.

  • Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC conjugate to the cell suspension.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][10]

    • Add 5 µL of Propidium Iodide (PI) solution.[10]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour.

IV. Data Acquisition and Analysis

  • Setup: Use unstained, Annexin V-FITC only, and PI only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.

  • Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

  • Quantification: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Untreated Control095.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
Vehicle (DMSO)0.1%94.8 ± 2.52.9 ± 0.62.0 ± 0.54.9 ± 1.1
This compound0.185.1 ± 3.38.7 ± 1.25.2 ± 0.813.9 ± 2.0
This compound0.562.5 ± 4.125.3 ± 2.810.1 ± 1.535.4 ± 4.3
This compound1.035.8 ± 5.045.6 ± 4.515.4 ± 2.161.0 ± 6.6

Note: Data are presented as mean ± standard deviation from three independent experiments. "Total Apoptotic Cells" is the sum of early and late apoptotic populations.

Mandatory Visualizations

Signaling Pathway

PIM_Kinase_Apoptosis_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor

Experimental Workflow

Apoptosis_Assay_Workflow A 1. Seed Cells (e.g., 1x10^6 cells/flask) B 2. Treat with this compound (Vehicle, 0.1, 0.5, 1.0 µM) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Harvest Cells (Suspension & Adherent) C->D E 5. Wash Cells (2x with cold PBS) D->E F 6. Stain with Annexin V-FITC (15 min, RT, dark) E->F G 7. Stain with Propidium Iodide (PI) F->G H 8. Acquire Data (Flow Cytometer) G->H I 9. Analyze Data (Quadrant Analysis) H->I

References

Application Note: Colony Formation Assay Protocol with the PIM Kinase Inhibitor TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-3654, also known as Nuvisertib, is an orally available, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases[1][2]. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, proliferation, and survival[][4]. These kinases are often upregulated in various cancers, making them an attractive target for therapeutic intervention[1]. This compound prevents the activation of PIM-mediated signaling pathways, thereby inhibiting the proliferation of cells that overexpress PIM kinases[2].

PIM kinases are key downstream effectors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is frequently dysregulated in hematologic malignancies like myelofibrosis (MF)[][5][6]. Preclinical studies have demonstrated that this compound, both alone and in combination with the JAK inhibitor ruxolitinib, can reduce spleen size and bone marrow fibrosis in murine models of MF[6][7][8].

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term survival and proliferative capacity of a single cell[9]. This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of anti-cancer agents like this compound. This document provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound and presents relevant preclinical data.

Signaling Pathway of this compound Inhibition

The PIM kinases are regulated by the JAK/STAT signaling pathway. Cytokines and growth factors activate receptor-associated JAKs, which in turn phosphorylate STAT proteins. The activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including the PIM kinases[]. PIM kinases then phosphorylate downstream substrates involved in cell survival and proliferation, such as mTORC1 and MYC pathway components. This compound exerts its anti-tumor effect by directly inhibiting PIM kinase activity, thereby blocking these downstream pro-survival signals[7].

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM PIM Kinase Downstream Downstream Effectors (e.g., mTORC1, MYC) PIM->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes TP3654 This compound TP3654->PIM Inhibits PIM_gene PIM Gene Transcription STAT_dimer->PIM_gene Induces PIM_gene->PIM Translates Cytokine Cytokine Cytokine->Receptor Binds

Figure 1. Simplified JAK/STAT/PIM signaling pathway and the inhibitory action of this compound.

Experimental Data

Preclinical studies have demonstrated the efficacy of this compound in inhibiting the clonogenic potential of malignant cells. A study by Dutta et al. (2021) evaluated the effect of this compound on myeloid colony formation using CD34+ cells isolated from patients with myelofibrosis[7]. The results showed a significant reduction in colony formation upon treatment with this compound, an effect that was enhanced when combined with Ruxolitinib[7].

Treatment GroupCell TypeAssay TypeOutcomeReference
Vehicle (DMSO)Myelofibrosis Patient CD34+Methylcellulose Colony FormationBaseline colony formation[7]
This compound Myelofibrosis Patient CD34+Methylcellulose Colony FormationSignificantly reduced myeloid colony formation[7]
RuxolitinibMyelofibrosis Patient CD34+Methylcellulose Colony FormationReduced colony formation[7]
This compound + Ruxolitinib Myelofibrosis Patient CD34+Methylcellulose Colony FormationGreater inhibition of colony formation than either agent alone[7]

Colony Formation Assay Workflow

The general workflow for a colony formation assay involves seeding cells at a low density, treating them with the compound of interest, allowing sufficient time for colonies to form, and then visualizing and quantifying the results.

Colony_Formation_Workflow A 1. Cell Preparation - Harvest and count cells - Prepare single-cell suspension B 2. Cell Seeding - Plate cells at low density (e.g., 200-1000 cells/well) - Allow cells to adhere (24h) A->B C 3. This compound Treatment - Add media with various concentrations of this compound and vehicle control B->C D 4. Incubation - Incubate for 7-14 days - Ensure media does not dry out C->D E 5. Colony Fixation & Staining - Wash with PBS - Fix with Paraformaldehyde - Stain with Crystal Violet D->E F 6. Quantification & Analysis - Count colonies (>50 cells) - Calculate Plating Efficiency and Surviving Fraction E->F

Figure 2. General experimental workflow for a colony formation assay with this compound.

Detailed Experimental Protocol

This protocol describes a standard anchorage-dependent colony formation assay in a 6-well plate format. It should be optimized based on the specific cell line's growth characteristics.

I. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., HEL cells, a human JAK2V617F-positive line mentioned in preclinical studies[7][10]).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Complete Cell Culture Medium: As required for the chosen cell line (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or as required for cell detachment.

  • 6-well tissue culture treated plates.

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol.

  • Vehicle Control: DMSO (or the solvent used for this compound).

II. Cell Preparation and Seeding

  • Culture cells under standard conditions (37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells[9].

  • Resuspend the cell pellet in fresh complete medium and perform a viable cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension by gently pipetting.

  • Calculate the required volume to seed between 200 and 1000 cells per well in a 6-well plate. The optimal seeding density must be determined empirically for each cell line to ensure distinct, countable colonies.

  • Add 2 mL of the cell suspension to each well.

  • Incubate the plates for 24 hours to allow cells to adhere.

III. Treatment with this compound

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 5 µM, including a vehicle-only control[10].

  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control to each well. Perform each treatment in triplicate.

  • Return the plates to the incubator.

IV. Incubation and Colony Growth

  • Incubate the plates for 7 to 14 days, or until visible colonies have formed in the vehicle control wells.

  • Do not disturb the plates during incubation to prevent the merging of colonies.

  • If the incubation period is long, the medium may need to be carefully replaced with fresh treatment medium every 3-4 days.

V. Colony Fixation and Staining

  • Once colonies are of a sufficient size (typically >50 cells), aspirate the medium from each well.

  • Gently wash each well twice with 2 mL of PBS to remove any remaining medium and dead cells.

  • Add 1 mL of Fixing Solution (4% PFA) to each well and incubate at room temperature for 20 minutes[9].

  • Remove the fixing solution and wash the wells once with PBS.

  • Add 1 mL of Crystal Violet Staining Solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature[9].

  • Remove the staining solution. Wash the wells gently with tap water until the excess stain is removed and the colonies are clearly visible.

  • Invert the plates on tissue paper and allow them to air dry completely overnight[9].

VI. Data Acquisition and Analysis

  • Scan or photograph the dried plates for a visual record.

  • Count the number of colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony-counting software.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

    • PE = (Number of colonies counted in control / Number of cells seeded in control) x 100%

    • SF = (Number of colonies counted in treatment) / (Number of cells seeded x (PE / 100))

  • Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve and determine parameters such as the IC₅₀ (the concentration that inhibits colony formation by 50%).

Expected Results

Treatment with this compound is expected to cause a dose-dependent decrease in the number and size of colonies compared to the vehicle-treated control group. This result would indicate that this compound effectively inhibits the long-term proliferative capacity and survival of the cancer cells. The synergistic effects observed in preclinical studies suggest that combining this compound with other agents like JAK inhibitors may lead to an even more pronounced reduction in colony formation[7].

References

Measuring the Effect of TP-3654 on BAD Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for measuring the effect of TP-3654, a selective PIM1 kinase inhibitor, on the phosphorylation of the pro-apoptotic protein BAD. This compound has demonstrated potential as a therapeutic agent in various cancers by modulating cell survival pathways.[1][2][3][4] A key mechanism of its action is the inhibition of PIM1 kinase, leading to a reduction in the phosphorylation of its downstream target, BAD.[1][2] This guide offers a comprehensive overview of the signaling pathway, quantitative data on this compound's efficacy, and detailed protocols for assessing BAD phosphorylation in a laboratory setting.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[1][5] PIM1 kinase, in particular, is frequently overexpressed in a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][5] One of the key downstream effectors of PIM1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD on specific serine residues, such as Ser112, by kinases like PIM1, inhibits its pro-apoptotic function.[6][7] This sequestration of phosphorylated BAD promotes cell survival.

This compound is an orally available, second-generation selective inhibitor of PIM1 kinase.[1][5] By inhibiting PIM1, this compound prevents the phosphorylation of BAD, thereby promoting apoptosis in cancer cells.[8][9] This document outlines the methodologies to study and quantify the inhibitory effect of this compound on BAD phosphorylation.

Signaling Pathway

The signaling pathway illustrates how this compound intervenes in the PIM1-mediated cell survival pathway. PIM1 kinase, often upregulated in cancer cells, phosphorylates BAD. Phosphorylated BAD (pBAD) is then sequestered by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This leads to the inhibition of apoptosis and promotes cell survival. This compound selectively inhibits PIM1 kinase, thereby blocking the phosphorylation of BAD. Unphosphorylated BAD is then free to bind to Bcl-2/Bcl-xL, which in turn releases pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.

TP3654_BAD_Pathway cluster_0 Cytoplasm PIM1 PIM1 Kinase BAD BAD PIM1->BAD Phosphorylates TP3654 This compound TP3654->PIM1 Inhibits Bcl2_BclxL Bcl-2 / Bcl-xL BAD->Bcl2_BclxL Inhibits pBAD pBAD (Inactive) Prot_1433 14-3-3 pBAD->Prot_1433 Binds Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits

Caption: this compound inhibits PIM1 kinase, preventing BAD phosphorylation and promoting apoptosis.

Quantitative Data

The efficacy of this compound in reducing BAD phosphorylation has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vitro Inhibition of PIM Kinases by this compound

KinaseKi (nM)
PIM15
PIM342

Data sourced from MedchemExpress.[8]

Table 2: Cellular Activity of this compound in a PIM1/BAD Overexpression System

ParameterValue
Average EC5067 nM

Data sourced from MedchemExpress.[8][9]

Table 3: Effect of this compound on pBAD Levels in Xenograft Tumors

Cell LineTreatmentTime (hrs)% Decrease in pBAD
PC-3100 mg/kg this compound880%

Data sourced from AACR Journals.[5]

Experimental Protocols

This section provides detailed protocols for assessing the effect of this compound on BAD phosphorylation.

Experimental Workflow

The overall experimental workflow involves culturing cancer cells, treating them with this compound, preparing cell lysates, and then analyzing the phosphorylation status of BAD using Western blotting.

Experimental_Workflow A 1. Cell Culture (e.g., HEL, PC-3, Jurkat) B 2. Cell Treatment with this compound A->B C 3. Cell Lysis (Preserve Phosphorylation) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot (Transfer to Membrane) E->F G 7. Immunoblotting (pBAD & Total BAD Antibodies) F->G H 8. Detection & Analysis G->H

Caption: Workflow for analyzing the effect of this compound on BAD phosphorylation.
Cell Culture and Treatment

Materials:

  • Cancer cell lines (e.g., HEL, PC-3, Jurkat, UM-UC-3)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare serial dilutions of this compound in the cell culture medium from a stock solution (e.g., 10 mM in DMSO). A typical concentration range for in vitro studies is 0.1 to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time points (e.g., 2, 8, 24 hours).

Cell Lysate Preparation

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the culture plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • For adherent cells: Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish), and use a cell scraper to collect the cell lysate.

  • For suspension cells: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cell pellet in ice-cold lysis buffer.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Store the lysates at -80°C until further use.

Western Blot Analysis for pBAD

Materials:

  • Protein lysate samples

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BAD (Ser112) antibody

    • Rabbit or mouse anti-total BAD antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Thaw the protein lysates on ice.

  • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against phospho-BAD (Ser112) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed for total BAD and a loading control protein.

In Vitro PIM1 Kinase Assay

This protocol can be used to directly assess the inhibitory effect of this compound on PIM1 kinase activity using BAD as a substrate.

Materials:

  • Recombinant active PIM1 kinase

  • Recombinant BAD protein or a synthetic peptide substrate corresponding to the phosphorylation site on BAD (e.g., around Ser112).

  • This compound

  • Kinase assay buffer

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with phospho-specific antibodies)

  • Stop solution (e.g., EDTA)

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant BAD substrate, and varying concentrations of this compound or vehicle control.

  • Add recombinant PIM1 kinase to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution.

  • Analyze the phosphorylation of BAD. This can be done by:

    • Radiolabeling: Spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the incorporated radioactivity using a scintillation counter.

    • Western Blot: Running the reaction products on an SDS-PAGE gel and performing a Western blot using a phospho-BAD (Ser112) antibody.

    • ELISA: Using a plate-based assay with a capture antibody for BAD and a detection antibody for phospho-BAD.

Troubleshooting

Problem: Weak or no pBAD signal

  • Possible Cause: Inefficient lysis or protein degradation.

    • Solution: Ensure the use of fresh lysis buffer with adequate protease and phosphatase inhibitors. Keep samples on ice at all times.

  • Possible Cause: Low abundance of pBAD.

    • Solution: Increase the amount of protein loaded on the gel.

  • Possible Cause: Poor antibody performance.

    • Solution: Use a fresh dilution of a validated phospho-specific antibody. Optimize antibody concentration and incubation time.

Problem: High background on Western blot

  • Possible Cause: Insufficient blocking.

    • Solution: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).

  • Possible Cause: Antibody concentration too high.

    • Solution: Titrate the primary and secondary antibody concentrations.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of washes with TBST.

Problem: Inconsistent results

  • Possible Cause: Variation in cell confluency or treatment conditions.

    • Solution: Standardize cell seeding density and ensure accurate and consistent drug concentrations and incubation times.

  • Possible Cause: Uneven protein loading.

    • Solution: Carefully perform protein quantification and ensure equal loading amounts. Always normalize to a loading control.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the impact of this compound on BAD phosphorylation. By utilizing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the mechanism of action of this compound and support its development as a potential cancer therapeutic.

References

Assessing the Impact of TP-3654 on S6K Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654 is a selective, second-generation inhibitor of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in various cellular processes, including cell growth, proliferation, and survival.[1][2] PIM kinases are known to be downstream effectors of the JAK/STAT pathway and can modulate the activity of the PI3K/AKT/mTOR signaling cascade.[3] One of the key downstream nodes of mTORC1 signaling is the p70 S6 Kinase (S6K), which, upon phosphorylation, plays a crucial role in protein synthesis and cell growth. Pharmacological inhibition of PIM kinases by this compound has been shown to impede mTORC1 signaling, leading to a reduction in the phosphorylation of S6K and its substrate, the ribosomal protein S6 (S6RP).[4][5]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on S6K phosphorylation, a critical biomarker for evaluating the compound's cellular activity. The provided methodologies and data will aid researchers in the preclinical and clinical investigation of this compound and similar PIM kinase inhibitors.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on the phosphorylation of S6K and its substrate, S6RP.

Table 1: In Vitro Inhibition of S6K and S6RP Phosphorylation by this compound in Human PBMCs

CompoundConcentration (µM)TargetPercent InhibitionAssay Method
This compound0.3pS6K30-70%Western Blot
3pS6K30-70%Western Blot
0.3pS6RP30-70%Western Blot
3pS6RP30-70%Western Blot

Data synthesized from ex vivo treatment of peripheral blood mononuclear cells (PBMCs) from healthy human donors.[6][7]

Table 2: In Vivo Inhibition of S6K Phosphorylation by this compound in a Xenograft Model

CompoundDosage (mg/kg)TissueTargetMaximum InhibitionTime PointAssay Method
This compound100PC3 Xenograft TumorspS6K40%2 hoursWestern Blot

Data from in vivo studies in mice bearing PC3 xenograft tumors.[6][7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway from PIM1 to S6K and the experimental workflows for assessing the impact of this compound.

PIM1_S6K_Signaling_Pathway JAK_STAT JAK/STAT Signaling PIM1 PIM1 Kinase JAK_STAT->PIM1 mTORC1 mTORC1 PIM1->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K (Active) Protein_Synthesis Protein Synthesis & Cell Growth pS6K->Protein_Synthesis TP3654 This compound TP3654->PIM1 Inhibits

Caption: PIM1-S6K Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-S6K / anti-S6K) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Normalization Detection->Analysis

Caption: Western Blot Workflow for p-S6K Analysis.

Kinase_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Recombinant S6K, Substrate, this compound) Reaction_Setup 2. Set up Kinase Reaction in 96-well plate Prepare_Reagents->Reaction_Setup Incubation 3. Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction 4. Terminate Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation 5. Add Detection Reagent Stop_Reaction->Signal_Generation Luminescence 6. Measure Luminescence Signal_Generation->Luminescence Data_Analysis 7. Analyze Data (IC50 determination) Luminescence->Data_Analysis

Caption: In Vitro S6K Kinase Assay Workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of S6K Phosphorylation in Cultured Cells

This protocol details the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of S6K by Western blotting.

Materials:

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-S6K (Thr389) and rabbit anti-total S6K

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Place the culture dish on ice and add 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-S6K (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total S6K.

    • Calculate the ratio of phospho-S6K to total S6K for each sample.

Protocol 2: In Vitro S6K Kinase Assay

This protocol outlines a method to assess the direct or indirect inhibitory effect of this compound on S6K activity in a cell-free system.

Materials:

  • Recombinant active S6K1

  • S6K substrate peptide (e.g., a peptide derived from ribosomal protein S6)

  • Kinase assay buffer

  • ATP

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).

    • Prepare a solution of recombinant S6K1 in kinase assay buffer.

    • Prepare a solution of the S6K substrate peptide and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the this compound dilution or vehicle control to each well.

    • Add 10 µL of the S6K substrate/ATP mixture to each well.

    • Initiate the reaction by adding 10 µL of the recombinant S6K1 solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the S6K activity.

    • Plot the S6K activity against the log of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Immunohistochemical Analysis of PIM1 Expression in Tissues Treated with TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for PIM1 protein expression in tissues following treatment with TP-3654, a selective PIM1 kinase inhibitor. The provided protocols and data will aid in assessing the pharmacodynamic effects of this compound and understanding its mechanism of action in preclinical and clinical settings.

Introduction to PIM1 and this compound

PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM1 is observed in various hematological malignancies and solid tumors, making it an attractive therapeutic target.[2][3] this compound is an orally available, second-generation selective inhibitor of PIM kinases, with a high affinity for PIM1.[4][5] By inhibiting PIM1 activity, this compound aims to reduce tumor cell proliferation and survival. Monitoring the expression and activity of PIM1 in tissues treated with this compound is essential for evaluating drug efficacy and understanding its biological impact.

Data Presentation

While direct quantitative data on the change in PIM1 protein expression levels via immunohistochemistry (IHC) following this compound treatment is not extensively available in public literature, the pharmacodynamic effects of this compound have been quantified by measuring the phosphorylation of its downstream targets. It is important to note that treatment with PIM inhibitors can lead to an increase in PIM protein levels by preventing its degradation and increasing the protein's half-life.[3]

The following tables summarize the observed effects of this compound on downstream signaling molecules in preclinical models.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueCell Line/ModelReference
Ki for PIM1 5 nMBiochemical Assay[5]
Cellular EC50 67 nMPIM-1/BAD Overexpression System[6]
Tumor Growth Reduction SignificantUM-UC-3 and PC-3 Xenografts (200 mg/kg)[6]

Table 2: Pharmacodynamic Biomarker Modulation by this compound in PC3 Xenograft Tumors (100 mg/kg)

BiomarkerTime PointMaximum Decrease (%)Reference
Phosphorylated S6K 2 hours40%[5]
Phosphorylated Bad 8 hours80%[5]

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry for PIM1 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Antigen Retrieval Solution (e.g., 10mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-PIM1 polyclonal antibody

  • Biotinylated Goat Anti-Rabbit secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Humidified chamber

  • Microscope slides

  • Coplin jars

  • PAP pen

  • Microscope

Immunohistochemistry Protocol for PIM1 Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Immerse slides in 100% ethanol twice for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Immerse slides in 10mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS.

  • Blocking of Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in PBS for 15 minutes to block endogenous peroxidase activity.

    • Wash slides three times with PBS for 5 minutes each.

  • Blocking of Non-Specific Binding:

    • Use a PAP pen to draw a circle around the tissue section.

    • Apply blocking buffer (e.g., 10% normal goat serum in PBS) to the sections and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PIM1 antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS for 5 minutes each.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Signal Amplification:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate sections with the ABC reagent for 30 minutes at room temperature.

  • Visualization:

    • Wash slides three times with PBS for 5 minutes each.

    • Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Quantitative Analysis of PIM1 Staining
  • H-Score (Histoscore): The H-score is a common method for quantifying IHC staining. It is calculated by multiplying the percentage of cells at each staining intensity level by the corresponding intensity score, and then summing the results.

    • Staining intensity is typically scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]

    • The final score ranges from 0 to 300.

Mandatory Visualizations

PIM1 Signaling Pathway

The following diagram illustrates the central role of PIM1 in cell signaling pathways, which are targeted by this compound.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT3_5 STAT3/5 JAK->STAT3_5 Phosphorylates PIM1 PIM1 STAT3_5->PIM1 Induces Transcription Bad Bad PIM1->Bad Phosphorylates mTORC1 mTORC1 PIM1->mTORC1 Activates TP3654 This compound TP3654->PIM1 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes pBad p-Bad (Inactive) pBad->Apoptosis Inhibits Inhibition S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K (Active) S6K->pS6K Cell_Growth Cell Growth & Proliferation pS6K->Cell_Growth Promotes

Caption: PIM1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PIM1 Immunohistochemistry

This diagram outlines the key steps in the IHC protocol for analyzing PIM1 expression.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-PIM1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrationMount Dehydration & Mounting Counterstain->DehydrationMount Microscopy Microscopy DehydrationMount->Microscopy Quantification Image Analysis & Quantification (H-Score) Microscopy->Quantification

Caption: Workflow for PIM1 immunohistochemical staining and analysis.

References

How to solubilize and store TP-3654 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and experimental use of TP-3654, a potent second-generation PIM kinase inhibitor. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is an orally available, selective ATP-competitive inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1] It has shown potential as an antineoplastic agent by preventing the activation of PIM-mediated signaling pathways, which are crucial for tumor cell proliferation and survival.[1] PIM kinases are frequently overexpressed in various cancers, making them a key target for therapeutic intervention.[2][]

Chemical Properties:

PropertyValueReference
CAS Number 1361951-15-6[4]
Molecular Formula C₂₂H₂₅F₃N₄O[4]
Molecular Weight 418.46 g/mol [5][6]
Appearance Solid powder[6]
Purity >98%[4]

Solubilization of this compound

Proper solubilization is critical for accurate and reproducible experimental results. This compound is soluble in organic solvents but has poor aqueous solubility.

Solubility Data:

SolventConcentrationNotesReference
DMSO 50 mg/mL (119.49 mM) to 100 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic bath may be needed.[4][5][7][8]
Ethanol 6 mg/mL (14.33 mM) to 10 mM[4][9]
DMF 16 mg/ml[10]
Water < 0.1 mg/mL (insoluble)[7]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/ml[10]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Preparation: Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 1 mg vial of this compound (MW: 418.46), you would add 238.97 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a short period to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

Storage Recommendations:

ConditionDurationNotesReference
Solid Powder 3 years at -20°CStore in the dark and under desiccating conditions. The product is air and light sensitive.[4][5][11]
Stock Solution in DMSO 1 year at -80°C or 1 month at -20°CAliquoting is highly recommended to avoid degradation from repeated freeze-thaw cycles.[5][11]

Experimental Protocols

This compound targets the PIM kinases, which are involved in several signaling pathways that regulate cell survival, proliferation, and metabolism.[2][][12]

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[2][12][13] They exert their oncogenic effects by phosphorylating a range of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription mTORC1 mTORC1 PIM->mTORC1 CellCycle Cell Cycle Progression (e.g., p21, p27, CDC25A) PIM->CellCycle Apoptosis Inhibition of Apoptosis (e.g., BAD) PIM->Apoptosis MYC MYC PIM->MYC TP3654 This compound TP3654->PIM AKT AKT PI3K->AKT AKT->mTORC1 ProteinSynth Protein Synthesis (e.g., 4E-BP1, S6K) mTORC1->ProteinSynth

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure to assess the inhibitory activity of this compound against PIM kinases.

  • Prepare Reagents:

    • Recombinant PIM-1, PIM-2, or PIM-3 enzyme.

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Substrate peptide (e.g., a BAD-derived peptide).

    • ATP solution.

    • This compound serial dilutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP. The final concentration should be at the Km for each respective kinase.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Inhibitory Activity of this compound:

TargetKᵢ (nM)Reference
PIM-1 5[5]
PIM-2 239
PIM-3 42[14]
Cell-Based Assay Protocol (Phospho-BAD Inhibition)

This protocol describes how to measure the cellular activity of this compound by assessing the phosphorylation of BAD, a downstream target of PIM-1.

  • Cell Culture:

    • Culture a suitable cell line (e.g., UM-UC-3 bladder cancer cells) in appropriate media.[7][10]

  • Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-BAD (Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-BAD signal to total BAD or a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities and calculate the EC₅₀ value for the inhibition of BAD phosphorylation. This compound has a reported average EC₅₀ of 67 nM in a PIM-1/BAD overexpression system.[7][8]

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow Start Start Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Stock Treatment Treat Cells with Serial Dilutions of this compound Stock->Treatment KinaseAssay In Vitro Kinase Assay Stock->KinaseAssay CellCulture Culture Cells (e.g., UM-UC-3, PC-3) CellCulture->Treatment CellAssay Cell-Based Assays Treatment->CellAssay DataAnalysis Data Analysis (IC50 / EC50 Determination) KinaseAssay->DataAnalysis WesternBlot Western Blot for Phospho-Targets (e.g., pBAD) CellAssay->WesternBlot ProlifAssay Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) CellAssay->ProlifAssay WesternBlot->DataAnalysis ProlifAssay->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for in vitro evaluation of this compound.

In Vivo Studies

This compound is orally bioavailable and has demonstrated anti-tumor activity in xenograft models.[6][10]

Formulation for Oral Gavage:

For in vivo studies, this compound can be formulated for oral administration.

Example Formulations:

VehicleConcentrationNotesReference
10% DMSO >> 90% (20% SBE-β-CD in saline)2.5 mg/mL (suspended)Requires sonication.[8]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (clear solution)[8]
10% DMSO >> 90% corn oil≥ 2.08 mg/mL (clear solution)[8]
Animal Dosing:
  • Dosage: Oral dosing of 200 mg/kg has been shown to significantly reduce tumor growth in UM-UC-3 and PC-3 xenograft models without significant toxicity.[7][11]

  • Administration: Administer the formulated this compound daily by oral gavage.

Clinical Context

This compound (also known as nuvisertib) is being investigated in clinical trials for the treatment of myelofibrosis.[15][16][17] In these trials, the drug is administered orally, with doses being escalated to determine the maximum tolerated dose and recommended Phase 2 dose.[15][18] These studies provide valuable information on the safety, pharmacokinetics, and pharmacodynamics of this compound in humans.[15][19]

Disclaimer: This document is intended for research use only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for Monitoring TP-3654 Pharmacodynamics in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654 is an orally available, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis.[2][3] this compound exhibits high selectivity for PIM1 kinase and has demonstrated anti-tumor and anti-fibrotic activity in preclinical models.[4][5] These application notes provide detailed protocols for monitoring the pharmacodynamic effects of this compound in preclinical settings to assess target engagement and biological activity.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of PIM kinases, inhibiting their catalytic activity.[1] This leads to the downstream modulation of various signaling pathways implicated in cancer pathogenesis, including the JAK/STAT and TGF-β pathways.[][7] Inhibition of PIM kinase activity by this compound results in decreased phosphorylation of downstream targets such as BAD and S6K, leading to the induction of apoptosis and inhibition of cell proliferation.[8][9]

Key Pharmacodynamic Readouts

The following are key pharmacodynamic readouts to assess the biological activity of this compound in preclinical models:

  • Target Engagement: Measurement of downstream PIM kinase substrate phosphorylation (e.g., pBAD, pS6K, pS6RP).

  • Cellular Effects: Assessment of apoptosis, cell viability, and cell cycle progression.

  • In Vivo Efficacy: Evaluation of tumor growth inhibition in xenograft models and reduction of splenomegaly and bone marrow fibrosis in myelofibrosis models.

  • Cytokine Modulation: Analysis of circulating cytokine levels, particularly those associated with myelofibrosis.

Data Presentation

In Vitro Activity of this compound
Cell LineAssayEndpointThis compound ConcentrationResultReference
Jurkat, HELWestern BlotpS6K, pBad modulationDose-dependentDose-dependent decrease[8][9]
PC-3Western BlotpS6K, pBad modulation100 mg/kg in xenograft40% decrease in pS6K, 80% decrease in pBad[8]
Healthy Donor PBMCsWestern BlotpS6K, pS6RP modulation0.3 and 3 µM (ex vivo)30-70% dose-dependent decrease[8][9]
Ba/F3-EpoR-JAK2V617FApoptosis AssayApoptosis inductionNot SpecifiedMarked apoptosis[10]
HEL, UKE-1Proliferation AssayInhibition of proliferation0.5-1.0 µMSignificant reduction[10]
In Vivo Efficacy of this compound in Myelofibrosis Murine Models
ModelTreatmentOutcomeResultReference
JAK2V617F and MPLW515LThis compound monotherapySpleen sizeDecreased[11][12]
JAK2V617F and MPLW515LThis compound monotherapyBone marrow fibrosisReduced[11][12]
JAK2V617FThis compound + RuxolitinibSpleen sizeGreater reduction than monotherapy[7]
JAK2V617FThis compound + RuxolitinibBone marrow fibrosisGreater reduction than monotherapy[7]
MPLW515LThis compound + RuxolitinibSpleen sizeGreater reduction than monotherapy[13]
MPLW515LThis compound + RuxolitinibBone marrow fibrosisAlmost complete ablation[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of PIM Kinase Signaling

This protocol describes the detection of phosphorylated PIM kinase substrates in cell lysates or tumor homogenates.

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pBAD (Ser112), anti-pS6K (Thr389), anti-pS6RP (Ser235/236), and total protein controls)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Cell Culture: Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Tumor Tissue: Homogenize flash-frozen tumor tissue in RIPA buffer using a mechanical homogenizer.

    • PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (see Protocol 4). Lyse the cell pellet in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the corresponding total protein.

Protocol 2: Immunohistochemistry for Bone Marrow Fibrosis

This protocol describes the staining of bone marrow sections to assess the degree of fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) bone marrow sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Reticulin stain kit

  • Mounting medium

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (if necessary for other markers):

    • Perform heat-induced epitope retrieval in antigen retrieval solution.

  • Staining:

    • Follow the manufacturer's instructions for the reticulin stain kit. This typically involves silver impregnation to visualize reticulin fibers.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol to xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the stained sections under a microscope.

    • Grade the degree of bone marrow fibrosis based on a standard scoring system (e.g., European Myelofibrosis Network criteria).

Protocol 3: In Vivo Murine Myelofibrosis Model

This protocol outlines the induction and monitoring of myelofibrosis in mice.

Animal Models:

  • JAK2V617F knock-in mice: These mice develop a myeloproliferative neoplasm that progresses to myelofibrosis.[14]

  • MPLW515L bone marrow transplantation model: Lethally irradiated recipient mice are transplanted with bone marrow cells transduced with the MPLW515L mutation.[14]

Procedure:

  • Model Induction:

    • For JAK2V617F mice, the disease develops spontaneously.

    • For the MPLW515L model, perform bone marrow transplantation as described in the literature.

  • This compound Administration:

    • Administer this compound or vehicle control via oral gavage at the desired dose and schedule.[3]

  • Monitoring:

    • Spleen Size: Measure spleen volume using imaging techniques (e.g., MRI) or by weighing the spleen at the end of the study.[4][15]

    • Hematological Parameters: Perform complete blood counts (CBCs) to monitor white blood cell, red blood cell, and platelet counts.

    • Bone Marrow Fibrosis: At the study endpoint, collect femurs for histological analysis of bone marrow fibrosis as described in Protocol 2.

Protocol 4: PBMC Isolation from Whole Blood

This protocol details the isolation of peripheral blood mononuclear cells for subsequent analysis.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque or other density gradient medium

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma.

  • Carefully collect the buffy coat layer containing the PBMCs.

  • Wash the PBMCs twice with PBS by centrifuging at 250 x g for 10 minutes.

  • Resuspend the PBMC pellet in the appropriate buffer for downstream applications (e.g., RIPA buffer for Western blotting, freezing medium for cryopreservation).

Visualizations

PIM_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors (e.g., IL-3, FLT3L) Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM1 Kinase STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation S6K S6K PIM1->S6K Phosphorylation TP3654 This compound TP3654->PIM1 pBAD pBAD Apoptosis Apoptosis pBAD->Apoptosis Inhibition of pS6K pS6K Proliferation Cell Proliferation & Survival pS6K->Proliferation

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_readouts Pharmacodynamic Readouts CellLines Cancer Cell Lines (e.g., HEL, PC-3) Treatment This compound Treatment CellLines->Treatment PBMCs Human PBMCs PBMCs->Treatment Myelofibrosis Myelofibrosis Mouse Models (JAK2V617F, MPLW515L) Myelofibrosis->Treatment Xenograft Xenograft Models (e.g., PC-3) Xenograft->Treatment WesternBlot Western Blot (pBAD, pS6K) Treatment->WesternBlot IHC Immunohistochemistry (Bone Marrow Fibrosis) Treatment->IHC Efficacy In Vivo Efficacy (Tumor Volume, Spleen Size) Treatment->Efficacy CellAssays Cell-Based Assays (Apoptosis, Viability) Treatment->CellAssays

Caption: Experimental Workflow for this compound Pharmacodynamic Monitoring.

TGF_Beta_Signaling_Myelofibrosis PIM1 PIM1 Kinase TGF_beta TGF-β Signaling PIM1->TGF_beta Modulates TP3654 This compound TP3654->PIM1 FibroticMarkers Fibrotic Markers (e.g., Snail, αSMA) TGF_beta->FibroticMarkers Upregulation of BoneMarrowFibrosis Bone Marrow Fibrosis FibroticMarkers->BoneMarrowFibrosis

Caption: this compound Modulates TGF-β Signaling in Myelofibrosis.

References

Application Notes and Protocols for Cytokine Profiling in Response to TP-3654 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654, an orally available and selective inhibitor of PIM1 kinase, has demonstrated promising clinical activity in myelofibrosis, a hematologic malignancy characterized by dysregulated cytokine signaling.[1][2] PIM kinases are crucial mediators in signaling pathways that regulate cell proliferation and survival, and their inhibition by this compound has been shown to correlate with a reduction in pro-inflammatory cytokines.[1][3][4] These application notes provide detailed protocols for researchers to effectively measure changes in cytokine profiles in response to this compound treatment in both in vitro and in vivo models.

Mechanism of Action: this compound and Cytokine Signaling

This compound is a second-generation, ATP-competitive inhibitor of PIM kinases, with a high selectivity for PIM1.[5][6] PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.[7][8][] By inhibiting PIM1 kinase, this compound disrupts these signaling cascades, leading to a downstream reduction in the transcription and secretion of various pro-inflammatory cytokines and growth factors implicated in the pathophysiology of myelofibrosis.[4] Preclinical and clinical studies have shown that treatment with this compound leads to a reduction in circulating levels of cytokines such as IL-6, IL-8, IL-10, and TGF-β, and that these changes correlate with improvements in disease symptoms.[10][3][4]

PIM Kinase Signaling Pathway

PIM_Kinase_Signaling cluster_cytoplasm Cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer PIM1 PIM1 Kinase Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression TP3654 This compound TP3654->PIM1 Inhibits NFkB_complex NF-κB/IκB NFkB NF-κB NFkB_complex->NFkB Activation Gene_Transcription Cytokine Gene Transcription NFkB->Gene_Transcription STAT_dimer->Gene_Transcription Induces Gene_Transcription->PIM1 Cytokine Cytokine Cytokine->CytokineReceptor

Caption: PIM1 kinase signaling pathway and the inhibitory action of this compound.

Data Presentation: Expected Cytokine Modulation

The following table summarizes the expected changes in cytokine levels following this compound treatment, based on preclinical and clinical data. Researchers can use this as a reference for their experimental outcomes.

Cytokine/BiomarkerExpected Change with this compoundRationale
Pro-inflammatory Cytokines
Interleukin-6 (IL-6)Key driver of inflammation in myelofibrosis, downstream of JAK/STAT signaling.[4]
Interleukin-8 (IL-8)A chemokine involved in inflammation and angiogenesis.[4]
Interleukin-10 (IL-10)While often anti-inflammatory, can be dysregulated in myelofibrosis.[4]
Tumor Necrosis Factor-α (TNF-α)A central mediator of inflammation.
Growth Factors
Transforming Growth Factor-β (TGF-β)Implicated in bone marrow fibrosis.[4][6]
Other Biomarkers
EN-RAGEA ligand for RAGE, associated with inflammatory responses.[4]
Macrophage Inflammatory Protein-1β (MIP-1β)A chemokine involved in the recruitment of inflammatory cells.
AdiponectinAn anti-inflammatory adipokine.

Experimental Protocols

Protocol 1: In Vitro Cytokine Profiling in Cell Lines

This protocol details the treatment of a relevant human cell line (e.g., HEL, a JAK2 V617F mutant cell line) with this compound and subsequent analysis of cytokine secretion.

1. Cell Culture and Treatment

  • Cell Line: Human Erythroleukemia (HEL) cells (ATCC® TIB-180™) or other relevant myelofibrosis-associated cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed HEL cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

2. Sample Collection

  • After the incubation period, centrifuge the plates at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatant without disturbing the cell pellet.

  • Store the supernatant at -80°C until analysis.

3. Cytokine Analysis using Multiplex Immunoassay (Luminex/Bio-Plex)

  • Assay Kit: A commercially available human cytokine multiplex panel (e.g., Bio-Plex Pro™ Human Cytokine 27-plex Assay, Bio-Rad). The panel should include key cytokines relevant to myelofibrosis.

  • Procedure (General Outline):

    • Reagent Preparation: Reconstitute standards, detection antibodies, and streptavidin-phycoerythrin (SAPE) according to the kit manufacturer's instructions. Prepare a standard curve by serially diluting the reconstituted standard.

    • Plate Preparation: Pre-wet a 96-well filter plate with wash buffer and aspirate.

    • Bead Incubation: Add the antibody-coupled magnetic beads to each well. Wash the beads twice with wash buffer.

    • Sample Incubation: Add 50 µL of standards, controls, and cell culture supernatant samples to the appropriate wells. Incubate on a shaker for 30-60 minutes at room temperature.

    • Detection Antibody Incubation: Wash the beads three times. Add the detection antibody cocktail to each well and incubate on a shaker for 30 minutes.

    • SAPE Incubation: Wash the beads three times. Add SAPE to each well and incubate on a shaker for 10 minutes.

    • Data Acquisition: Wash the beads three times. Resuspend the beads in wash buffer and acquire data on a Luminex or Bio-Plex instrument.

    • Data Analysis: Use the instrument's software to calculate cytokine concentrations based on the standard curve.

Experimental Workflow for In Vitro Cytokine Profiling ```dot digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];

Cell_Seeding [label="Seed HEL Cells\n(2x10^5 cells/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation_24h [label="Incubate 24h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TP3654_Treatment [label="Treat with this compound\n(0.1, 1, 10 µM) or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation_Treatment [label="Incubate 24-72h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant_Collection [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Multiplex_Assay [label="Multiplex Cytokine Assay\n(Luminex/Bio-Plex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

Cell_Seeding -> Incubation_24h [color="#5F6368"]; Incubation_24h -> TP3654_Treatment [color="#5F6368"]; TP3654_Treatment -> Incubation_Treatment [color="#5F6368"]; Incubation_Treatment -> Supernatant_Collection [color="#5F6368"]; Supernatant_Collection -> Multiplex_Assay [color="#5F6368"]; Multiplex_Assay -> Data_Analysis [color="#5F6368"]; }

Caption: Logical flow for analyzing cytokine profiles in patient plasma samples.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound through cytokine profiling. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent for myelofibrosis and other inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TP-3654 Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the PIM kinase inhibitor TP-3654 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro assays?

This compound is a potent and selective second-generation inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3) with potential antineoplastic activity.[1][2] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor aqueous solubility. Maintaining this compound in solution is critical for accurate and reproducible experimental results, as precipitation can lead to an underestimation of its potency and efficacy.

Q2: What are the reported solubility characteristics of this compound?

This compound is a solid at room temperature and has a molecular weight of approximately 418.5 g/mol .[3] Its solubility is highly dependent on the solvent used. It is readily soluble in dimethyl sulfoxide (DMSO) but has very low solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[4][5]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[3] For example, a 10 mM to 100 mM stock solution can be prepared. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3]

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble DMSO solution is mixed with an aqueous environment where this compound is poorly soluble. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize solvent effects on your cells and to avoid precipitation.[6][7] Refer to the troubleshooting guide below for strategies to address this.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilitySource
DMSO100 mM
DMSO50 mg/mL (119.49 mM)[4][8]
DMSO16 mg/mL[5]
Ethanol10 mM
Ethanol10 mg/mL[5]
Water< 0.1 mg/mL (insoluble)[4]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[5]

Troubleshooting Guide for In Vitro Solubility Issues

If you are experiencing precipitation of this compound in your in vitro assays, follow these troubleshooting steps:

Step 1: Optimize the Dilution Method

  • Problem: Direct dilution of a concentrated DMSO stock into aqueous buffer can cause the compound to crash out of solution.

  • Recommendation: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration. Then, add this lower concentration DMSO stock to your aqueous buffer with rapid mixing. This helps to disperse the compound more effectively.

Step 2: Reduce the Final DMSO Concentration

  • Problem: High final concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation.

  • Recommendation: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.[7] This may require preparing a more concentrated initial stock solution if your final desired concentration of this compound is high. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Step 3: Modify the Assay Buffer

  • Problem: The composition of your aqueous buffer can influence the solubility of this compound.

  • Recommendation: The addition of a small amount of a solubilizing agent or a co-solvent to your final assay medium can sometimes help. For cell-based assays, the use of non-toxic excipients like cyclodextrins could be explored to enhance apparent solubility.[6] However, the compatibility of these agents with your specific assay must be validated.

Step 4: Assess Kinetic vs. Thermodynamic Solubility

  • Problem: A solution might appear clear initially (kinetically soluble) but can precipitate over time as it reaches its thermodynamically stable state.

  • Recommendation: If your experiments are long-term, it is crucial to determine the thermodynamic solubility of this compound in your specific assay medium. This can be done by incubating an excess of the solid compound in the medium for 24-48 hours and then measuring the concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 418.46 g/mol .[3] To prepare a 10 mM solution, you will need 4.185 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[4] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.[3]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to quickly assess the concentration at which this compound begins to precipitate in your aqueous assay buffer.

  • Materials: 10 mM this compound in DMSO, aqueous assay buffer (e.g., cell culture medium), 96-well plate, nephelometer or plate reader capable of measuring light scattering.

  • Procedure: a. Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. b. In a 96-well plate, add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to the wells. Include a DMSO-only control. c. Rapidly add the aqueous assay buffer to each well to achieve the desired final concentrations of this compound and a consistent final DMSO concentration (e.g., 0.5%). d. Incubate the plate at the experimental temperature for a defined period (e.g., 1-2 hours). e. Measure the light scattering or turbidity at a suitable wavelength (e.g., 650 nm). f. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Mandatory Visualizations

G cluster_0 Troubleshooting this compound Solubility Start Precipitation Observed in In Vitro Assay Step1 Optimize Dilution Method (Serial Dilution in DMSO) Start->Step1 Check1 Precipitation Still Occurs? Step1->Check1 Step2 Reduce Final DMSO Concentration (<0.5%) Check2 Precipitation Still Occurs? Step2->Check2 Step3 Modify Assay Buffer (e.g., add solubilizers) Check3 Precipitation Still Occurs? Step3->Check3 Step4 Assess Kinetic vs. Thermodynamic Solubility End Solubility Issue Resolved Step4->End Check1->Step2 Yes Check1->End No Check2->Step3 Yes Check2->End No Check3->Step4 Yes Check3->End No

Caption: Troubleshooting workflow for addressing this compound solubility issues in vitro.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM1 Kinase STAT->PIM1 induces transcription eIF4E eIF4E PIM1->eIF4E activates mTORC1 mTORC1 PIM1->mTORC1 activates Apoptosis Inhibition of Apoptosis PIM1->Apoptosis TP3654 This compound TP3654->PIM1 inhibits Proliferation Cell Proliferation eIF4E->Proliferation mTORC1->Proliferation

Caption: Simplified signaling pathway of PIM1 kinase and the inhibitory action of this compound.

References

Technical Support Center: Managing Gastrointestinal Side Effects of TP-3654 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal side effects of the PIM1 kinase inhibitor, TP-3654, during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound in vivo?

A1: Based on clinical trial data, the most frequently reported gastrointestinal side effects of this compound are diarrhea, nausea, and vomiting. These are typically mild to moderate in severity (Grade 1 or 2) and are often transient.[1][2][3][4][5][6][7] Abdominal pain has also been reported.[1][3]

Q2: What is the underlying mechanism of this compound and how might it relate to gastrointestinal side effects?

A2: this compound is a selective inhibitor of PIM1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[8] PIM kinases are implicated in signaling pathways such as JAK/STAT and PI3K/AKT/mTOR.[5] While the precise mechanism linking PIM1 inhibition to gastrointestinal side effects is not fully elucidated, it is known that kinase inhibitors can have off-target effects or impact signaling pathways crucial for the homeostasis of the rapidly dividing cells of the gastrointestinal tract.

Q3: Are the gastrointestinal side effects of this compound dose-dependent?

A3: Clinical trial data from dose-escalation studies suggest that the gastrointestinal side effects are manageable across the tested dose ranges, and a maximum tolerated dose (MTD) had not been reached in some studies, indicating that while they may be dose-related, they have not been dose-limiting.[1][3]

Q4: How long do the gastrointestinal side effects of this compound typically last?

A4: Clinical observations indicate that the gastrointestinal toxicities are often transient and may resolve within 1 to 2 weeks.[3][7]

Troubleshooting Guides

Issue 1: Animal exhibiting signs of diarrhea.

Symptoms:

  • Loose or watery stools.

  • Increased frequency of defecation.

  • Soiling of the cage or perineal area.

  • Dehydration (can be assessed by skin turgor).

  • Weight loss.

Possible Causes:

  • On-target or off-target effects of this compound on the gastrointestinal epithelium.

  • Alteration of gut motility.

Suggested Management Strategies:

Strategy Description Considerations
Supportive Care Ensure ad libitum access to hydration, such as hydrogel packs or electrolyte-supplemented water. Provide easily digestible, high-calorie supplemental food.Monitor for signs of dehydration and weight loss.
Anti-diarrheal Agents Administer an anti-motility agent such as loperamide. The dosage should be determined in consultation with a veterinarian and based on institutional guidelines.Use with caution and monitor for signs of intestinal obstruction.
Dose Modification If diarrhea is severe and persistent, consider a dose reduction or temporary discontinuation of this compound, in line with your experimental protocol's humane endpoints.This may impact the efficacy outcomes of your study.
Issue 2: Animal exhibiting signs of nausea and vomiting.

Symptoms:

  • Pica (eating of non-nutritive substances like bedding).

  • Retching or vomiting (less common in rodents).

  • Reduced food and water intake.

  • Weight loss.

  • Lethargy.

Possible Causes:

  • Central nervous system effects of this compound.

  • Direct irritation of the gastrointestinal tract.

Suggested Management Strategies:

Strategy Description Considerations
Dietary Adjustments Provide palatable, soft, and moist food to encourage eating.Monitor food intake and body weight daily.
Anti-emetic Agents The use of anti-emetic agents should be considered carefully as they may interact with the experimental compound. 5-HT3 receptor antagonists (e.g., ondansetron) or NK1 receptor antagonists (e.g., maropitant for certain species) could be explored.[9][10]Consult with a veterinarian for appropriate drug selection and dosage. Be aware of potential confounding effects on your study.
Dose Administration Ensure proper gavage technique to minimize stress and potential for regurgitation. Administering this compound with a small amount of food, if permissible by the study design, may reduce direct gastric irritation.Consistency in administration is key for reproducible results.

Quantitative Data Summary

Table 1: Incidence of Gastrointestinal Adverse Events in Clinical Trials of this compound

Adverse Event Grade 1 (%) Grade 2 (%) Grade ≥3 (%) Reference
Diarrhea54.816.16.5[1]
Nausea38.79.70[1]
Vomiting22.616.10[1]
Abdominal Pain12.912.93.2[1]

Note: Data is from a specific clinical trial and percentages may vary across different studies.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit Time

Objective: To evaluate the effect of this compound on gastrointestinal motility.

Materials:

  • This compound and vehicle control.

  • Activated charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia).

  • Oral gavage needles.

  • Dissection tools.

  • Ruler.

Procedure:

  • Fast animals for a period appropriate for the species (e.g., 12-18 hours for rodents) with free access to water.

  • Administer this compound or vehicle control at the desired dose and time point prior to the charcoal meal.

  • Administer a fixed volume of the activated charcoal meal via oral gavage (e.g., 0.2-0.5 mL for mice).

  • Euthanize the animals at a predetermined time after charcoal administration (e.g., 20-30 minutes).

  • Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 2: Castor Oil-Induced Diarrhea Model

Objective: To assess the potential of supportive care or co-medications to alleviate this compound-exacerbated diarrhea.

Materials:

  • This compound and vehicle control.

  • Castor oil.

  • Oral gavage needles.

  • Balance for weighing animals.

  • Cages with absorbent paper lining.

Procedure:

  • House animals individually in cages with pre-weighed absorbent paper.

  • Administer this compound or vehicle control.

  • At a specified time after this compound administration, orally administer castor oil (e.g., 0.2-0.5 mL for mice).

  • Observe the animals for the onset and severity of diarrhea over a period of several hours (e.g., 4-6 hours).

  • Parameters to measure can include:

    • Time to the first diarrheic stool.

    • Total number of diarrheic stools.

    • Total weight of diarrheic stools (by weighing the absorbent paper at the end of the observation period).

  • To test management strategies, a third group can be included that receives this compound and castor oil, followed by an anti-diarrheal agent.

Visualizations

PIM1_Signaling_Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 PI3K_AKT PI3K/AKT/mTOR Pathway PIM1->PI3K_AKT Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Apoptosis Apoptosis PIM1->Apoptosis PI3K_AKT->Cell_Survival TP3654 This compound TP3654->PIM1

Caption: Simplified signaling pathway of PIM1 kinase and the inhibitory action of this compound.

Troubleshooting_Workflow Start Animal Receives This compound Observe Observe for GI Side Effects Start->Observe Diarrhea Diarrhea Observed Observe->Diarrhea Yes Nausea Nausea/Vomiting Observed Observe->Nausea Yes No_SE No Side Effects Observe->No_SE No Supportive_D Provide Hydration & Nutrition Diarrhea->Supportive_D Dietary Provide Palatable Food Nausea->Dietary Continue Continue Monitoring No_SE->Continue AntiDiarrheal Consider Anti-diarrheal Agent Supportive_D->AntiDiarrheal Dose_Mod Consider Dose Modification AntiDiarrheal->Dose_Mod AntiEmetic Consider Anti-emetic Agent Dietary->AntiEmetic AntiEmetic->Dose_Mod Dose_Mod->Continue

Caption: Troubleshooting workflow for managing GI side effects of this compound in vivo.

References

Technical Support Center: Interpreting Off-Target Effects of TP-3654 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TP-3654 in kinase assays. The information is designed to help interpret potential off-target effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a second-generation, orally available, and selective ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] It exhibits high potency against PIM1.

Q2: What is the reported potency of this compound against PIM kinases?

This compound has demonstrated the following inhibitory constants (Ki):

  • PIM1: 5 nM[2][3]

  • PIM3: 42 nM[2][3]

  • PIM2: 239 nM[3]

Q3: Is this compound completely selective for PIM kinases?

No. While this compound is highly selective for PIM1, broader kinase screening has revealed off-target activity against other kinases, particularly at higher concentrations. A screen of 340 kinases at a 1 µM concentration of this compound identified 38 kinases that were inhibited by more than 50%.[4] Subsequent IC50 determinations revealed 22 kinases with IC50 values below 300 nM.[4]

Q4: What are the known off-target kinases of this compound?

The most potently inhibited off-target kinases are detailed in the data presentation section below. Notable off-targets include members of the PI3K family.[4]

Q5: How can I differentiate between on-target PIM inhibition and off-target effects in my cellular assays?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a structurally unrelated PIM inhibitor: If a different PIM inhibitor with a distinct off-target profile produces the same phenotype, it is more likely an on-target effect.

  • Vary this compound concentration: On-target effects should be observed at concentrations consistent with the IC50 for PIM1 in cellular assays. Off-target effects may only appear at higher concentrations.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of PIM1 should rescue the on-target phenotype but not the off-target effects.

  • Knockdown/knockout of the off-target kinase: If a specific off-target is suspected, reducing its expression via siRNA, shRNA, or CRISPR/Cas9 should abolish the off-target phenotype.

Data Presentation: Kinase Selectivity of this compound

The following tables summarize the quantitative data on the kinase selectivity of this compound.

Table 1: Potency of this compound against PIM Kinase Family

KinaseKi (nM)
PIM15[2][3]
PIM342[2][3]
PIM2239[3]

Table 2: Off-Target Kinase Profile of this compound (IC50 < 300 nM) [4]

KinaseIC50 (nM)Kinase Family
PIM1*5 (Ki)CAMK
PIK3CG (PI3Kγ)59PI3K
FLT368TK
PIM377CAMK
CLK299CMGC
DYRK2110CMGC
PIM2120CAMK
STK33130CAMK
AURKB140Other
Haspin (GSG2)150Other
MYLK4160CAMK
PIK3CD (PI3Kδ)170PI3K
PLK4180Other
CSNK1E (CK1ε)200CK1
TRPM7210Other
GAK220Other
MAP4K4230STE
YSK4 (MAP3K19)240STE
TNK2260TK
CSNK1D (CK1δ)270CK1
MYO3A280CAMK
MYO3B290CAMK

*Note: The value for PIM1 is the inhibitory constant (Ki), which is comparable to the IC50 determination.[4]

Troubleshooting Guide for Kinase Assays with this compound

This guide addresses common issues encountered during in vitro kinase assays with this compound.

Problem Possible Cause Troubleshooting Steps
Higher than expected IC50 for PIM1 1. Incorrect ATP Concentration: The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay.1. Ensure the ATP concentration is at or below the Km for PIM1. If using a higher concentration, expect a rightward shift in the IC50.
2. Inactive this compound: The compound may have degraded due to improper storage or handling.2. Prepare fresh dilutions of this compound from a new stock for each experiment.
3. Inactive Kinase: The PIM1 enzyme may have lost activity.3. Use a new aliquot of PIM1 and include a known PIM1 inhibitor as a positive control.
Inconsistent or non-reproducible results 1. Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
2. Reagent Instability: Kinase or ATP may be degrading over the course of the experiment.2. Prepare reagents fresh and keep them on ice.
3. Temperature Fluctuations: Inconsistent temperature across the assay plate.3. Ensure uniform temperature during incubation.
Unexpected inhibition of a non-PIM kinase 1. Off-Target Inhibition: this compound is known to inhibit other kinases.1. Refer to the off-target profile in Table 2. If the unexpected target is listed, this is a known off-target effect.
2. Assay Interference: The compound may be interfering with the assay technology (e.g., fluorescence quenching).2. Run a control experiment without the kinase to check for assay interference.
No inhibition observed 1. Incorrect Assay Conditions: Suboptimal buffer pH, salt concentration, or missing cofactors.1. Verify that the assay buffer conditions are optimal for PIM1 activity.
2. Problem with Detection Reagents: Expired or improperly prepared detection reagents.2. Prepare fresh detection reagents and validate with a positive control.

Experimental Protocols

Biochemical Kinase Assay for PIM1 Inhibition (ADP-Glo™ Format)

This protocol outlines a general method for determining the in vitro potency of this compound against PIM1 kinase.

Materials:

  • Recombinant human PIM1 kinase

  • This compound

  • PIM1 peptide substrate (e.g., derived from Bad)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

    • Include a DMSO-only control (vehicle) and a no-enzyme control (for background).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control.

    • Add 2 µL of PIM1 kinase solution (pre-titrated to be in the linear range of the assay).

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for PIM1.

    • Incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other measurements.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme (100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PIM1 Signaling Pathway

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1 PIM1 STAT->PIM1 Induces Transcription BAD Bad PIM1->BAD Inhibits mTORC1 mTORC1 PIM1->mTORC1 Activates MYC c-Myc PIM1->MYC Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle Promotes Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection A Prepare serial dilution of this compound C Add this compound/DMSO to wells A->C B Prepare Kinase, Substrate, and ATP solutions D Add Kinase and incubate B->D E Add Substrate/ATP to initiate reaction B->E C->D D->E F Stop reaction and deplete ATP E->F G Generate luminescent signal F->G H Read plate G->H I Data Analysis (IC50 determination) H->I Off_Target_Interpretation A Unexpected Phenotype Observed B Is the phenotype observed at a concentration >> PIM1 IC50? A->B C Potential Off-Target Effect B->C Yes D Potential On-Target Effect B->D No E Consult this compound Kinome Scan Data C->E F Does a structurally different PIM inhibitor cause the same effect? D->F G Validate with Off-Target Knockdown/Rescue E->G F->C No F->D Yes

References

Technical Support Center: Optimizing TP-3654 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing TP-3654 in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available, second-generation selective ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1.[1][2] By binding to and inhibiting PIM kinases, this compound prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][2]

Q2: Which signaling pathways are modulated by this compound?

This compound has been shown to inhibit several key signaling pathways implicated in cancer progression. In preclinical models of myelofibrosis, treatment with this compound has been demonstrated to significantly inhibit mTORC1, MYC, and TGF-β signaling in hematopoietic cells with the JAK2V617F mutation.[3] PIM1 kinase itself is a downstream effector of the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[4][5]

Q3: What are the known in vivo effects of this compound in preclinical models?

In murine models of myelofibrosis (JAK2V617F and MPLW515L), this compound monotherapy has been shown to decrease spleen size and reduce bone marrow fibrosis.[6][7] It has also been observed to normalize white blood cell and neutrophil counts.[8] In solid tumor xenograft models (urothelial and prostate cancer), oral administration of this compound significantly reduced tumor growth.[9]

Q4: How should this compound be formulated for in vivo administration?

This compound is insoluble in water.[1] For oral administration, it can be prepared as a homogeneous suspension in a vehicle such as Carboxymethylcellulose sodium (CMC-Na).[1] Alternatively, a clear solution for oral or intraperitoneal injection can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline.[10] For oral dosing in rats, a formulation of 10% polysorbate 20 has been used and showed favorable bioavailability.[11]

Q5: What is a recommended starting dosage for in vivo mouse studies?

Based on preclinical studies, oral dosing of this compound in mice has been effective at ranges of 50, 100, and 200 mg/kg.[9][12] The specific dose should be optimized based on the tumor model and experimental endpoint. It is advisable to conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor in vivo efficacy despite in vitro activity 1. Suboptimal dosage or dosing frequency.2. Poor bioavailability due to improper formulation.3. Rapid metabolism or clearance of the compound.4. Development of resistance mechanisms in the tumor model.1. Perform a dose-response study to identify the optimal dose and schedule.2. Ensure the formulation is appropriate for the route of administration and consider pharmacokinetic analysis.3. Analyze plasma and tumor concentrations of this compound over time.[12]4. Investigate potential resistance pathways, such as upregulation of compensatory signaling.
High variability in animal responses 1. Inconsistent drug administration (e.g., gavage technique).2. Variability in tumor implantation or animal health.3. Heterogeneity of the tumor model.1. Ensure all personnel are properly trained in the administration technique.2. Standardize tumor cell implantation procedures and monitor animal health closely.3. Increase the number of animals per group to improve statistical power.
Observed toxicity or adverse effects (e.g., weight loss) 1. Dosage is too high (exceeding the MTD).2. Off-target effects of the compound.3. Vehicle-related toxicity.1. Reduce the dosage or dosing frequency.2. While this compound is selective, consider potential off-target activities.[10]3. Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.
Difficulty in detecting downstream target modulation 1. Inadequate sample collection timing.2. Low protein expression of the target in the specific tumor model.3. Technical issues with the assay (e.g., Western blot).1. Perform a time-course experiment to determine the optimal time point for observing target inhibition post-dosing.[12]2. Confirm baseline expression of PIM1 and its downstream targets (e.g., p-BAD, p-S6K) in your model.3. Optimize your assay protocol, including antibody concentrations and incubation times.

Data Presentation

Table 1: In Vitro Potency of this compound

Target Assay Type Metric Value
PIM-1BiochemicalKᵢ5 nM[1][13]
PIM-2BiochemicalKᵢ239 nM[1]
PIM-3BiochemicalKᵢ42 nM[1][13]
PIM-1/BAD OverexpressionCellularEC₅₀67 nM[10]

Table 2: In Vivo Oral Dosing of this compound in Murine Models

Model Dose (mg/kg) Key Findings Reference
PC-3 Xenograft50, 100, 200Dose-dependent increase in plasma and tumor concentrations.[12][12]
HEL Xenograft50, 100, 200Dose-dependent increase in plasma and tumor concentrations.[12][12]
UM-UC-3 Xenograft200Significantly reduced tumor growth.[9][9]
PC-3 Xenograft200Significantly reduced tumor growth.[9][9]
JAK2V617F MyelofibrosisNot specifiedReduced spleen size and bone marrow fibrosis.[3][14][3][14]
MPLW515L MyelofibrosisNot specifiedReduced spleen size and bone marrow fibrosis.[6][6]

Table 3: Solubility of this compound

Solvent Solubility
DMSO84 mg/mL (200.73 mM)[1]
Ethanol6 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

1. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., PC-3 for prostate cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water) for oral gavage.

    • Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily or as determined by pilot studies. The control group should receive the vehicle only.

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).

2. Western Blot Analysis of Downstream Targets

This protocol describes the detection of PIM1 downstream targets in tumor lysates.

  • Protein Extraction:

    • Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-BAD Ser112, p-S6K Thr389) and total proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effectors cluster_output Cellular Outcomes cluster_inhibitor Therapeutic Intervention JAK/STAT JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 Upregulates Expression mTORC1 mTORC1 PIM1->mTORC1 MYC MYC PIM1->MYC TGF-beta TGF-beta PIM1->TGF-beta BAD BAD (pro-apoptotic) PIM1->BAD Inhibits Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation MYC->Cell Proliferation Fibrosis Fibrosis TGF-beta->Fibrosis Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition leads to Cell Survival Cell Survival This compound This compound This compound->PIM1 Inhibits

Caption: Simplified PIM1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D This compound Treatment (Oral Gavage) C->D E Vehicle Control C->E F Endpoint Analysis (Tumor Weight, Volume) D->F E->F G Tumor Tissue Collection F->G Sample Collection H Protein Extraction G->H I Western Blot (p-BAD, p-S6K) H->I J Data Quantification & Analysis I->J

Caption: General experimental workflow for in vivo efficacy and ex vivo analysis.

References

Technical Support Center: PIM Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experiments with PIM kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PIM kinase inhibitors?

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression, cell survival, and apoptosis.[1][2] They are often overexpressed in various cancers, making them attractive therapeutic targets.[1] PIM kinase inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inducing apoptosis and inhibiting cell proliferation.[3][4]

Q2: Why is the IC50 value of my PIM inhibitor much higher in cell-based assays compared to biochemical assays?

This is a common and expected observation. Several factors contribute to this discrepancy:

  • High Intracellular ATP Concentration: Biochemical assays often use ATP concentrations in the micromolar range. In contrast, the intracellular ATP concentration is in the millimolar range. For an ATP-competitive inhibitor, this increased competition in a cellular environment leads to a higher apparent IC50 value.[4][5]

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration.[4]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell.[1][4]

  • Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor can bind to proteins like albumin, reducing the free concentration of the inhibitor available to enter the cells.[4]

Q3: My PIM inhibitor shows no effect on cell viability, even though I've confirmed target engagement. What could be the reason?

  • Lack of Dependency: The cell line you are using may not be dependent on the PIM signaling pathway for survival. PIM kinase expression and dependency can vary significantly between different cancer types and even between different cell lines of the same cancer type.[4]

  • Redundant Survival Pathways: Cancer cells can have redundant survival pathways. When PIM kinases are inhibited, the cells may compensate by upregulating alternative signaling pathways to maintain survival and proliferation.[4]

  • Insufficient Incubation Time: The effects of inhibiting a signaling pathway on cell viability may not be apparent after short incubation times. A longer duration of treatment may be necessary to observe a significant effect.

  • Drug Resistance: The cells may have intrinsic or acquired resistance to the PIM inhibitor. This can be due to mutations in the PIM kinase ATP-binding site or the activation of bypass signaling pathways.[4]

Q4: Can PIM kinase inhibitors have off-target effects?

Yes, like many kinase inhibitors, PIM inhibitors can have off-target effects. The degree of selectivity varies between different inhibitors. For example, SGI-1776 is a pan-PIM inhibitor that also inhibits FLT3 and haspin.[6] Off-target effects can contribute to the observed cellular phenotype and potential toxicity.[5][7] It is crucial to consult selectivity panel data for the specific inhibitor being used. Some inhibitors, like compound 14 in one study, have shown a cleaner profile with fewer off-target effects.[8]

Q5: What is "paradoxical pathway activation" and can it occur with PIM kinase inhibitors?

Paradoxical pathway activation is a phenomenon where a kinase inhibitor, under certain cellular contexts, can lead to the activation rather than inhibition of its target pathway. This has been well-documented for RAF inhibitors in the MAPK pathway.[9][10][11] While less commonly reported for PIM inhibitors, the complex interplay of signaling pathways means unexpected effects can occur. For instance, PIM inhibition has been shown to reduce levels of the tumor suppressor NKX3.1, which could be considered a paradoxical detrimental effect in certain contexts.[7] Researchers should be aware of the possibility of unexpected signaling outcomes when interpreting their results.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in an in vitro kinase assay.
Potential Cause Suggested Solution
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to ensure consistency.[5]
Inadequate Mixing Ensure all reagents, especially the enzyme and inhibitor, are thoroughly but gently mixed. Avoid introducing air bubbles.[12]
Edge Effects Avoid using the outer wells of the assay plate as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[5]
Suboptimal Reagent Concentration Perform an enzyme titration and a time-course experiment to ensure the assay is within the linear range.[4] Test at an ATP concentration close to the Km for the enzyme.[13]
Inhibitor Instability/Precipitation Prepare fresh inhibitor dilutions for each experiment. Visually inspect for any precipitation of the compound in the assay buffer.[5]
Issue 2: No change in the phosphorylation of a downstream target (e.g., p-BAD) in a Western blot after inhibitor treatment.
Potential Cause Suggested Solution
Insufficient Inhibitor Concentration/Incubation Increase the concentration of the inhibitor and/or the incubation time.[4]
Low PIM Kinase Expression Confirm that your cell line expresses sufficient levels of the target PIM kinase isoform (PIM1, PIM2, or PIM3) via Western blot or RT-qPCR.[4]
Incorrect Downstream Marker Verify in the literature that the chosen downstream marker is indeed a substrate of the targeted PIM kinase in your specific cellular context.[4] PIM1 has been shown to phosphorylate BAD at serine 112.[14]
Poor Antibody Quality Ensure the primary antibody is validated for the specific application and target. Use a recommended antibody dilution and consider trying a different antibody if issues persist.[15][16]
Technical Issues with Western Blot Ensure complete protein transfer to the membrane. Use a positive control lysate to confirm antibody and detection reagent functionality. Optimize blocking and washing steps to reduce background and enhance signal.[16][17]

Data Presentation

Table 1: IC50/Ki Values of Common PIM Kinase Inhibitors

InhibitorPIM1PIM2PIM3Notes
SGI-1776 7 nM (IC50)363 nM (IC50)69 nM (IC50)Also inhibits FLT3 and haspin.[6][18]
AZD1208 0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Orally bioavailable pan-PIM inhibitor.[19]
PIM447 (LGH447) 6 pM (Ki)18 pM (Ki)9 pM (Ki)Highly potent pan-PIM inhibitor.[6][19][20]
CX-6258 5 nM (IC50)25 nM (IC50)16 nM (IC50)Orally efficacious pan-PIM inhibitor.[19][20]
SMI-4a 17 nM (IC50)Modestly potent-Selective for PIM1 over other kinases.[19]
TP-3654 5 nM (Ki)239 nM (Ki)42 nM (Ki)Second-generation PIM inhibitor.[19][21]
Uzansertib (INCB053914) 0.24 nM (IC50)30 nM (IC50)0.12 nM (IC50)ATP-competitive pan-PIM inhibitor.[18][19]

Experimental Protocols

Protocol 1: In Vitro PIM Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is intended for determining the IC50 of a PIM kinase inhibitor.[22][23][24][25]

Materials:

  • Recombinant PIM1, PIM2, or PIM3 enzyme

  • PIM kinase substrate (e.g., S6K substrate)[24]

  • PIM Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[22][26]

  • ATP

  • PIM kinase inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the PIM inhibitor in DMSO. Further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.[4]

  • Reaction Setup:

    • Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of PIM kinase solution (pre-titered to be in the linear range).

    • Add 2 µL of Substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[22]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[22]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[22]

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[4]

Protocol 2: Cell Viability Assay (MTT)

This protocol is a general guideline for assessing the effect of a PIM inhibitor on cancer cell proliferation.[1][27][28]

Materials:

  • Cancer cell line of interest

  • PIM inhibitor

  • 96-well cell culture plates

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[27][28]

  • Inhibitor Treatment: Prepare serial dilutions of the PIM inhibitor in cell culture medium. Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[27]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Visualizations

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activates STAT STAT JAK->STAT phosphorylates PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM upregulates transcription BAD BAD PIM->BAD phosphorylates c_Myc c-Myc PIM->c_Myc stabilizes p21_p27 p21 / p27 PIM->p21_p27 phosphorylates Apoptosis Apoptosis BAD->Apoptosis pBAD p-BAD Protein_Synth Protein Synthesis c_Myc->Protein_Synth Cell_Cycle Cell Cycle Progression p21_p27->Cell_Cycle

Caption: Simplified PIM kinase signaling pathway.

Experimental_Workflow start Start: New PIM Inhibitor biochem_assay Biochemical Assay (e.g., ADP-Glo) start->biochem_assay calc_ic50 Determine IC50 biochem_assay->calc_ic50 cell_assay Cellular Assay (Western Blot for p-Target) calc_ic50->cell_assay confirm_engage Confirm Target Engagement cell_assay->confirm_engage viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) confirm_engage->viability_assay calc_gi50 Determine GI50 viability_assay->calc_gi50 end Evaluate Therapeutic Potential calc_gi50->end

Caption: General experimental workflow for PIM inhibitor evaluation.

Troubleshooting_Tree start Issue: No effect on cell viability check_target Confirmed target engagement in cells? start->check_target no_effect Troubleshoot Cellular Assay: - Increase inhibitor concentration - Check PIM expression - Verify antibody check_target->no_effect No check_dependency Is the cell line known to be PIM-dependent? check_target->check_dependency Yes not_dependent Conclusion: Cell line may not be dependent on PIM signaling. Consider other models. check_dependency->not_dependent No / Unknown is_dependent Investigate Further: - Check for redundant pathways - Extend incubation time - Test for resistance mutations check_dependency->is_dependent Yes

Caption: Troubleshooting decision tree for unexpected cell viability results.

References

TP-3654 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of TP-3654 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your experimental buffer.

Q2: How should this compound stock solutions be stored?

A2: this compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. For long-term storage, it is recommended to keep the stock solution at -80°C, which can maintain stability for up to two years.[4] For shorter-term storage, -20°C is also acceptable for up to one year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable in aqueous buffers like PBS?

A3: While specific quantitative data on the stability of this compound in aqueous buffers is limited, it is generally recommended to prepare working solutions fresh for each experiment.[4] Due to its hydrophobic nature, this compound has low solubility in water and may be prone to precipitation and degradation in aqueous solutions over time.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in cell culture media for extended periods. The complex composition of cell culture media, including the presence of salts and proteins, can affect the stability and solubility of the compound. For cell-based assays, it is best to add the freshly diluted compound to the media immediately before treating the cells.

Troubleshooting Guide

Issue: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer or cell culture medium.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.

    • Solution: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always consider the tolerance of your specific cell line or assay to DMSO.

  • Rapid Dilution: Adding the DMSO stock directly and quickly into the aqueous buffer can cause the compound to precipitate out of solution.

    • Solution: Add the DMSO stock dropwise to your buffer while gently vortexing or swirling to ensure rapid and even distribution.

  • Buffer Composition: Components of your buffer, such as high salt concentrations or certain proteins in serum, can reduce the solubility of this compound.

    • Solution: If possible, try reducing the serum concentration in your cell culture medium during the treatment period. If you suspect a component of your buffer is causing the issue, you may need to test alternative buffer formulations.

  • Temperature: Temperature shifts can affect solubility.

    • Solution: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

Data Summary

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionDetailsCitations
Solubility DMSOUp to 84 mg/mL[1]
EthanolUp to 6 mg/mL[1]
WaterInsoluble[1]
Storage (Powder) -20°CUp to 3 years[4]
4°CUp to 2 years[4]
Storage (Stock Solution in DMSO) -80°CUp to 2 years[4]
-20°CUp to 1 year[4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your desired experimental buffer (e.g., PBS, cell culture medium) to the intended experimental temperature.

    • Perform serial dilutions of the stock solution in your experimental buffer to achieve the final desired concentration.

    • When diluting, add the this compound stock solution dropwise to the buffer while gently mixing to prevent precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

TP3654_Signaling_Pathway Simplified this compound Signaling Pathway cluster_upstream Upstream Signaling cluster_pim_pathway PIM Kinase Pathway cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors PIM Kinase PIM Kinase Receptors->PIM Kinase Activation Downstream Effectors Downstream Effectors PIM Kinase->Downstream Effectors Phosphorylation Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Survival Cell Survival Downstream Effectors->Cell Survival TP_3654 This compound TP_3654->PIM Kinase Inhibition

Caption: Simplified signaling pathway showing this compound as an inhibitor of PIM kinase.

TP3654_Workflow Experimental Workflow for this compound Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution in Experimental Buffer Store_Stock->Prepare_Working Perform_Assay Perform Experiment (e.g., Cell Treatment) Prepare_Working->Perform_Assay Data_Analysis Data Analysis Perform_Assay->Data_Analysis End End Data_Analysis->End

Caption: Recommended experimental workflow for using this compound.

References

Inconsistent results with TP-3654 in cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with TP-3654 in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, second-generation, selective ATP-competitive inhibitor of PIM kinases.[1] It exhibits potent inhibitory activity against PIM-1 and PIM-3, with Ki values of 5 nM and 42 nM, respectively.[2][3] By binding to and inhibiting PIM kinases, this compound prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] PIM kinases are often upregulated in various cancers, making them a key target for antineoplastic therapies.[1]

Q2: In which cell lines is this compound expected to be most effective?

This compound has shown potent cellular activity in cancer cell lines where PIM-1 is a dependency for growth, such as the bladder cancer cell line UM-UC-3, where it has an average EC50 of 67 nM.[2] Its effectiveness has also been demonstrated in reducing colony growth of T24 and UM-UC3 cells.[2] Preclinical studies have also shown its activity in murine and human hematopoietic cells expressing the JAK2 V617F mutation, which is relevant in myelofibrosis.[4][5]

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[3] Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For in vivo studies, this compound can be formulated as a homogeneous suspension in CMC-NA.[3][6]

Q4: Are there known compounds that might interfere with this compound activity in cell-based assays?

While specific chemical interferences with this compound are not extensively documented in the provided search results, general interferences in cell proliferation assays are common. For tetrazolium-based assays like MTT and MTS, reducing agents such as ascorbic acid, vitamin A, and sulfhydryl-containing compounds can lead to non-enzymatic reduction of the dye, causing inaccurate results.[7] Plant extracts and polyphenolic compounds have also been reported to interfere with these assays.[7]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in cell proliferation assays with this compound can arise from various factors related to the compound, the assay itself, or general cell culture practices. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High Variability Between Replicate Wells Inconsistent cell seedingEnsure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify equal volume dispensing. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[8]
Pipetting errorsCalibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[8]
Edge effectAvoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[8]
Poor Dose-Response Curve Suboptimal reagent concentrationTitrate the concentration of this compound to determine the optimal range for your specific cell line and assay conditions.
Incorrect incubation timesOptimize the incubation time for both the this compound treatment and the proliferation assay reagent.
Cell line passage numberUse cells within a defined, low passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering drug response.[8]
High Background Signal Autofluorescence of the compoundIf using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.[8]
Chemical interference with assay reagentAs mentioned in the FAQ, some compounds can directly reduce tetrazolium salts. Include a "no-cell" control with this compound and the assay reagent to check for direct chemical reduction.[7]
Overly high cell seeding densityReduce the number of cells seeded per well to avoid overconfluence, which can lead to non-specific signals.[8]
Low Signal or Lack of this compound Effect Degraded this compoundEnsure proper storage of the compound and use freshly prepared dilutions.[2]
Low cell number or viability at seedingCheck cell viability using a method like trypan blue exclusion before seeding. Ensure cells are in the logarithmic growth phase.[8]
Insensitive cell lineConfirm that the cell line used is known to be sensitive to PIM kinase inhibition.

Experimental Protocols

Standard Cell Proliferation (MTT) Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

PIM1_Signaling_Pathway PIM1 Signaling Pathway cluster_upstream Upstream Signals cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors PIM1 PIM1 Growth_Factors->PIM1 activate Cytokines Cytokines Cytokines->PIM1 activate BAD_p p-BAD (inactivated) PIM1->BAD_p phosphorylates MYC c-Myc PIM1->MYC stabilizes mTORC1 mTORC1 PIM1->mTORC1 activates Apoptosis_Inhibition Apoptosis_Inhibition BAD_p->Apoptosis_Inhibition leads to Proliferation_Survival Proliferation_Survival MYC->Proliferation_Survival promotes mTORC1->Proliferation_Survival promotes TP_3654 This compound TP_3654->PIM1 inhibits

Caption: PIM1 signaling pathway and the inhibitory action of this compound.

Cell_Proliferation_Workflow Cell Proliferation Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_TP3654 3. Treat with this compound (Serial Dilutions) Incubate_24h->Treat_TP3654 Incubate_48_72h 4. Incubate 48-72h (Compound Effect) Treat_TP3654->Incubate_48_72h Add_Assay_Reagent 5. Add Proliferation Assay Reagent (e.g., MTT) Incubate_48_72h->Add_Assay_Reagent Incubate_2_4h 6. Incubate 2-4h (Reagent Conversion) Add_Assay_Reagent->Incubate_2_4h Solubilize 7. Solubilize Formazan (if applicable) Incubate_2_4h->Solubilize Read_Plate 8. Read Plate (Absorbance/Fluorescence) Solubilize->Read_Plate Analyze_Data 9. Analyze Data (IC50 Calculation) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cell proliferation assay.

Troubleshooting_Tree Troubleshooting Decision Tree for Inconsistent Results Inconsistent_Results Inconsistent Results with this compound Check_Variability High variability between replicates? Inconsistent_Results->Check_Variability Check_Dose_Response Poor dose-response curve? Check_Variability->Check_Dose_Response No Review_Seeding Review cell seeding technique and pipetting accuracy. Implement edge effect controls. Check_Variability->Review_Seeding Yes Check_Signal Low or no signal? Check_Dose_Response->Check_Signal No Optimize_Concentration Optimize this compound concentration range and incubation time. Check cell passage number. Check_Dose_Response->Optimize_Concentration Yes Verify_Compound_Cells Verify this compound stability and storage. Confirm cell line sensitivity and health. Check_Signal->Verify_Compound_Cells Yes Further_Investigation Investigate potential assay interference or other experimental factors. Check_Signal->Further_Investigation No

Caption: A decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Western Blot for p-BAD Detection with TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the detection of phosphorylated BAD (p-BAD) in response to treatment with TP-3654. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and consistent Western blot results.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action of this compound on BAD phosphorylation?

A1: this compound is an inhibitor of PIM kinases.[1][2] It is hypothesized that PIM kinase may directly or indirectly lead to the phosphorylation of the pro-apoptotic protein BAD. By inhibiting PIM kinase, this compound is expected to decrease the levels of phosphorylated BAD (p-BAD). This guide provides protocols and troubleshooting advice to test this hypothesis and optimize the detection of these changes via Western blot.

Q2: Why is detecting phosphorylated proteins like p-BAD challenging?

A2: Detecting phosphorylated proteins via Western blot can be challenging for several reasons:

  • Low Abundance: The fraction of a phosphorylated protein can be very low compared to the total amount of the protein in the cell.[3][4]

  • Lability of Phosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[3][4][5]

  • Antibody Specificity: The quality and specificity of the primary antibody against the phosphorylated epitope are crucial for a clean and accurate signal.

  • High Background: Improper blocking or the use of certain blocking agents like milk can lead to high background, obscuring the specific signal.[4][5][6][7]

Q3: What are the critical first steps to ensure successful p-BAD detection?

A3: Success in detecting p-BAD begins with careful sample preparation. Key considerations include:

  • Use of Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of BAD.[3][5][6][7]

  • Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[3][6][7]

  • Rapid Lysis and Processing: Minimize the time between cell harvesting and sample denaturation in loading buffer to prevent protein degradation and dephosphorylation.[4]

Experimental Protocols

Detailed Western Blot Protocol for p-BAD Detection

This protocol is a general guideline. Optimization of specific steps may be required for your experimental conditions.

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
  • Wash cells twice with ice-cold PBS.[8]
  • For adherent cells, scrape them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9] For suspension cells, pellet and resuspend in lysis buffer.
  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
  • Normalize all sample concentrations by diluting with lysis buffer.

3. Sample Preparation for SDS-PAGE:

  • Mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2x Laemmli sample buffer.
  • Denature the samples by heating at 95-100°C for 5 minutes.[5][7]
  • Immediately place samples on ice or load them onto the gel.

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of BAD (~22 kDa). A 12% gel is often suitable.[11]
  • Run the gel according to the manufacturer's instructions.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for its higher binding capacity, which is beneficial for detecting low-abundance proteins.[12]

5. Immunodetection:

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][6] Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[4][7]
  • Primary Antibody Incubation: Dilute the primary anti-p-BAD antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4][7]
  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[7][13]
  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a highly sensitive substrate for detecting low-abundance phosphoproteins.[3][6]
  • Capture the chemiluminescent signal using a digital imager or X-ray film.

7. Stripping and Reprobing (Optional):

  • To normalize the p-BAD signal, the membrane can be stripped and reprobed for total BAD or a loading control like GAPDH or β-actin.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal for p-BAD Insufficient phosphatase inhibition.Always use a fresh cocktail of phosphatase inhibitors in your lysis buffer.[5][6]
Low abundance of p-BAD.Increase the amount of protein loaded per lane (up to 50 µg).[3] Consider immunoprecipitation to enrich for BAD before Western blotting.[3][14] Use a more sensitive ECL substrate.[3][6]
Inefficient antibody binding.Optimize the primary antibody concentration and consider overnight incubation at 4°C.[4]
Poor protein transfer.Verify transfer efficiency with Ponceau S staining.[11][13] For smaller proteins like BAD, ensure the membrane pore size is appropriate (e.g., 0.2 µm) to prevent transfer through the membrane.[15]
High Background Inappropriate blocking agent.Use 5% BSA in TBST for blocking. Avoid milk, as it contains casein, a phosphoprotein.[4][6]
Primary or secondary antibody concentration is too high.Perform a titration of your antibodies to determine the optimal dilution.[16]
Insufficient washing.Increase the number and duration of wash steps.[17][18]
Contaminated buffers.Prepare fresh buffers, especially the wash buffer.
Non-Specific Bands Antibody cross-reactivity.Ensure you are using a phospho-specific antibody validated for Western blotting. Run appropriate controls, such as lysates from cells where the target pathway is not activated.[3][14]
Protein degradation.Ensure adequate protease inhibitors are used and samples are kept cold.[15]
Inconsistent Results Between Experiments Variability in sample preparation.Standardize all steps, from cell lysis to the amount of protein loaded.[19]
Inconsistent transfer efficiency.Ensure consistent contact between the gel and membrane, and remove any air bubbles.[19]

Visualizations

pBAD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates PIM_Kinase PIM Kinase Akt->PIM_Kinase may activate BAD BAD PIM_Kinase->BAD phosphorylates Bcl_XL Bcl-xL BAD->Bcl_XL binds & inhibits pBAD p-BAD pBAD->Bcl_XL cannot bind Apoptosis Apoptosis Bcl_XL->Apoptosis inhibits TP_3654 This compound TP_3654->PIM_Kinase inhibits

Caption: Hypothetical signaling pathway of this compound action on BAD phosphorylation.

Western_Blot_Workflow A 1. Sample Preparation (Lysis with Inhibitors) B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-p-BAD) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Signal Detection (ECL Substrate) G->H I 9. Analysis H->I

Caption: General workflow for Western blot detection of p-BAD.

Troubleshooting_Tree Start Start: No/Weak p-BAD Signal CheckTransfer Ponceau S stain OK? Start->CheckTransfer OptimizeTransfer Optimize Transfer (Time, Membrane Pore Size) CheckTransfer->OptimizeTransfer No CheckAntibody Antibody Titration? CheckTransfer->CheckAntibody Yes IncreaseLoad Increase Protein Load & Use Sensitive ECL Success Signal Improved IncreaseLoad->Success OptimizeTransfer->CheckTransfer OptimizeAb Optimize Antibody Dilution & Incubation Time CheckAntibody->OptimizeAb No CheckLysis Lysis Buffer Contains Phosphatase Inhibitors? CheckAntibody->CheckLysis Yes OptimizeAb->CheckAntibody CheckLysis->IncreaseLoad Yes AddInhibitors Add Fresh Inhibitors Keep Samples Cold CheckLysis->AddInhibitors No AddInhibitors->CheckLysis

Caption: Troubleshooting decision tree for weak or no p-BAD signal.

References

Technical Support Center: TP-3654 Long-Term Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP-3654. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the long-term in vitro treatment of cell cultures with this compound, a second-generation PIM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, selective ATP-competitive inhibitor of PIM kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.[1] By binding to and inhibiting the activity of PIM kinases, this compound prevents the phosphorylation of downstream target proteins, thereby impeding PIM-mediated signaling pathways. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on PIM kinase activity.[1]

Q2: What are the recommended starting concentrations for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the experimental duration. For initial short-term experiments (up to 72 hours), a dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). Published studies have shown that this compound can significantly reduce the proliferation of cell lines such as Ba/F3-EpoR cells expressing JAK2V617F and human JAK2V617F-positive HEL and UKE-1 cells at concentrations between 0.5 and 1.0 µM.[2] For long-term studies, it is advisable to use a concentration at or slightly below the IC50 to minimize immediate cytotoxicity and allow for the observation of long-term effects.

Q3: How stable is this compound in cell culture medium?

While specific long-term stability data in various cell culture media is not extensively published, it is recommended to prepare fresh dilutions of this compound from a DMSO stock for each media change to ensure consistent activity. Stock solutions of this compound in DMSO are stable for extended periods when stored at -20°C or -80°C.[3][4] For long-term experiments, it is crucial to minimize the final DMSO concentration in the culture medium, typically keeping it below 0.1%, to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Diminished Efficacy of this compound Over Time

Symptoms:

  • Initial inhibition of cell proliferation is observed, but cell growth resumes after several passages in the presence of this compound.

  • Reduced levels of apoptosis are seen in later stages of treatment compared to initial exposure.

  • Phosphorylation of downstream targets (e.g., BAD) is no longer effectively inhibited.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Verify Resistance: Perform a new dose-response assay to confirm a shift in the IC50 value compared to the parental cell line.[5][6] 2. Investigate Resistance Mechanisms: Analyze the expression of ATP-binding cassette (ABC) transporters, such as ABCG2, although studies suggest ABCG2 overexpression may not confer resistance to this compound.[7] Consider sequencing the PIM kinase genes to check for mutations that might alter drug binding. 3. Combination Therapy: Explore co-treatment with other inhibitors. For instance, this compound has shown synergistic effects with the JAK inhibitor Ruxolitinib in inhibiting cell proliferation and inducing apoptosis.[3]
Compound Degradation 1. Fresh Preparation: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Storage: Ensure that the DMSO stock solution is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Cell Line Heterogeneity 1. Clonal Selection: A sub-population of cells with inherent resistance may have been selected for during long-term culture. Consider single-cell cloning of the resistant population to study the specific resistance mechanisms.
Issue 2: Increased Cell Death or Changes in Cell Morphology

Symptoms:

  • Unexpectedly high levels of cell death, even at concentrations previously determined to be sub-lethal.

  • Noticeable changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.

  • Altered cell adhesion properties.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cumulative Cytotoxicity 1. Lower Concentration: Reduce the concentration of this compound for long-term maintenance. 2. Intermittent Dosing: Consider a pulsed-dosing schedule where the cells are treated for a specific period, followed by a recovery period in drug-free medium.
Off-Target Effects 1. Selectivity Profiling: While this compound is a selective PIM kinase inhibitor, high concentrations or long-term exposure may lead to off-target effects. Review available kinase profiling data for this compound. 2. Phenotypic Analysis: Carefully document and analyze the observed morphological changes. Techniques like immunofluorescence for cytoskeletal proteins can provide insights into the underlying cellular changes.
Solvent Toxicity 1. Control for DMSO: Ensure that the final concentration of DMSO is consistent across all treatment and control groups and is maintained at a non-toxic level (typically <0.1%).

Quantitative Data Summary

Parameter Value Context Reference
Ki for PIM-1 5 nMBiochemical assay[3]
Ki for PIM-2 239 nMBiochemical assay[3]
Ki for PIM-3 42 nMBiochemical assay[3]
EC50 in PIM-1/BAD overexpression system 67 nMCellular assay[4]
Effective concentration for proliferation inhibition 0.5 - 1.0 µMIn JAK2V617F-positive cell lines[2]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (MTS/MTT)

This protocol is adapted for monitoring the viability of cell cultures during continuous exposure to this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired treatment period.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2). For long-term assays, change the medium with freshly diluted this compound every 2-3 days.

  • Viability Assessment (at desired time points):

    • For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.[8][9]

    • For MTT: Add MTT reagent and incubate for 1-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.

Protocol 2: Western Blot for PIM Signaling Pathway

This protocol is for assessing the phosphorylation status of key downstream targets of PIM kinases, such as BAD at Ser112, after this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD (Ser112) at a 1:1000 dilution) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.

Visualizations

PIM_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT PIM_Kinase PIM Kinase BAD BAD PIM_Kinase->BAD phosphorylates p_BAD p-BAD (Inactive) BAD->p_BAD Apoptosis_Inhibition Apoptosis Inhibition p_BAD->Apoptosis_Inhibition Bcl_xL Bcl-xL Bcl_xL->Apoptosis_Inhibition TP_3654 This compound TP_3654->PIM_Kinase inhibits Gene_Expression Gene Expression (e.g., PIM) p_STAT->Gene_Expression Gene_Expression->PIM_Kinase

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Check_IC50 Re-evaluate IC50 Start->Check_IC50 IC50_Increased IC50 Increased? Check_IC50->IC50_Increased Investigate_Resistance Investigate Resistance Mechanisms (e.g., ABC transporters, PIM mutations) IC50_Increased->Investigate_Resistance Yes Check_Compound Check Compound Stability IC50_Increased->Check_Compound No Consider_Combination_Tx Consider Combination Therapy Investigate_Resistance->Consider_Combination_Tx Problem_Solved Problem Resolved Consider_Combination_Tx->Problem_Solved Prepare_Fresh Prepare Fresh this compound Dilutions Check_Compound->Prepare_Fresh Re_evaluate Re-evaluate Efficacy Prepare_Fresh->Re_evaluate Re_evaluate->Problem_Solved

Caption: Troubleshooting Workflow for Diminished this compound Efficacy.

References

How to minimize variability in TP-3654 animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving TP-3654, a selective PIM1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for oral administration in mice?

A1: this compound is soluble in DMSO[1]. For oral gavage, a common starting point is to prepare a stock solution in 100% DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG400, Tween 80, and saline. It is crucial to ensure the final DMSO concentration is within a range well-tolerated by the animals (typically <10%). The final formulation should be a clear solution; any precipitation indicates poor solubility and will lead to inaccurate dosing.

Q2: What is a suitable starting dose for this compound in mouse models of myelofibrosis or cancer?

A2: Based on preclinical studies, a dose of 150 mg/kg administered daily via oral gavage has been shown to be effective in a murine model of myelofibrosis[2]. In xenograft models of urothelial and prostate cancer, a dose of 200 mg/kg administered orally resulted in significant tumor growth reduction with no observable gross adverse toxicity[3]. Dose-ranging studies are always recommended to determine the optimal dose for your specific model and experimental endpoints.

Q3: What are the known signaling pathways affected by this compound that I should consider for pharmacodynamic readouts?

A3: this compound is a potent PIM1 kinase inhibitor. Its mechanism of action involves the modulation of several downstream signaling pathways. Key pathways to consider for pharmacodynamic analysis include the JAK/STAT, mTORC1, MYC, and TGF-β signaling pathways[4][5]. In preclinical studies, this compound has been shown to reduce the phosphorylation of downstream targets of PIM, such as BAD and S6K[6].

Q4: What are the common adverse effects of PIM kinase inhibitors in animal models that I should monitor?

A4: While this compound has been reported to be generally well-tolerated in preclinical studies[3], it is important to monitor for potential adverse effects. Clinical trials in humans have reported grade 1/2 gastrointestinal toxicities such as nausea, vomiting, and diarrhea[5][7]. Therefore, in animal studies, it is advisable to closely monitor for signs of gastrointestinal distress, including weight loss, changes in stool consistency, and reduced activity. Triple PIM1/2/3 knockout mice have been shown to have reduced body size, which suggests that long-term, high-dose inhibition of all PIM kinases might impact animal growth[8][9].

Troubleshooting Guides

High Variability in Tumor Volume or Disease Progression

High variability in endpoint measurements can mask true treatment effects. Below are common causes and troubleshooting steps for high variability in this compound animal studies.

Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure this compound is fully dissolved in the vehicle before each administration. Prepare fresh formulations regularly and store them appropriately to prevent degradation. Visually inspect the formulation for any precipitation before dosing.
Inaccurate Dosing Calibrate pipettes and syringes regularly. For oral gavage, ensure proper technique to deliver the full dose to the stomach. Consider using colored dyes in practice runs to visualize the accuracy of administration.
Animal-to-Animal Variation Use age- and weight-matched animals from a reputable supplier. Whenever possible, use isogenic strains to reduce genetic variability[10]. Randomize animals into treatment and control groups. Consider using blocking strategies based on initial tumor volume or body weight to distribute variability evenly across groups[11].
Variable Tumor Engraftment/Disease Induction Standardize the cell implantation or disease induction procedure. For xenograft models, ensure consistent cell numbers and injection volumes. In myelofibrosis models, the genetic background of the mice and the specific driver mutation can influence disease phenotype and variability[12][13].
Inconsistent Measurement Technique For tumor volume measurements, use the same trained individual to perform all measurements. Calipers should be used consistently, measuring the longest and shortest diameters. Blinding the individual performing the measurements to the treatment groups can reduce bias.
Unexpected Toxicity or Adverse Events

While this compound is generally well-tolerated, unexpected toxicity can occur.

Observation Potential Cause & Troubleshooting Steps
Significant Body Weight Loss (>15%) Formulation/Vehicle Toxicity: The vehicle itself may be causing toxicity. Run a vehicle-only control group to assess its tolerability. High concentrations of DMSO can be toxic. Compound-Related Toxicity: The dose of this compound may be too high for the specific animal strain or model. Perform a dose de-escalation study to find the maximum tolerated dose (MTD). Gastrointestinal Distress: As seen in human clinical trials, this compound may cause GI issues[5][7]. Provide supportive care such as softened food or hydration.
Lethargy, Ruffled Fur, Hunched Posture These are general signs of distress in rodents. Monitor animals daily and use a clinical scoring system to objectively assess their health. If signs of distress are severe, consider humane endpoints in consultation with veterinary staff.
Sudden Deaths Gavage Error: Inexperienced oral gavage technique can lead to esophageal rupture or aspiration. Ensure all personnel are properly trained. Acute Toxicity: Although not commonly reported for this compound, acute toxicity at high doses is possible. Review the dosing and formulation preparation procedures for any errors.

Experimental Protocols

Oral Gavage Administration of this compound in Mice

This protocol describes the preparation of a this compound formulation and its administration via oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (20-22 gauge, straight or curved with a ball tip)

  • 1 mL syringes

Procedure:

  • Formulation Preparation (Example for a 10 mg/mL solution):

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to make a 100 mg/mL stock, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until the solution is clear.

    • In a separate tube, prepare the vehicle. A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

    • Add the this compound stock solution to the vehicle to achieve the final desired concentration. For a 10 mg/mL final concentration from a 100 mg/mL stock, add 1 part of the stock to 9 parts of the vehicle.

    • Vortex the final formulation thoroughly to ensure homogeneity.

  • Animal Dosing:

    • Weigh each mouse to determine the correct volume of the formulation to administer. For a 150 mg/kg dose in a 20g mouse, you would administer 0.3 mL of a 10 mg/mL solution.

    • Gently restrain the mouse.

    • Insert the feeding needle attached to the syringe into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the formulation.

    • Carefully remove the feeding needle.

    • Monitor the animal for a short period after dosing to ensure there are no immediate adverse reactions.

Visualizations

TP3654_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes JAK2 JAK2 PIM1 PIM1 JAK2->PIM1 Activates mTORC1 mTORC1 PIM1->mTORC1 MYC MYC PIM1->MYC TGFb TGF-β PIM1->TGFb BAD p-BAD (inactive) PIM1->BAD Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation MYC->Proliferation Fibrosis Fibrosis TGFb->Fibrosis BAD->Proliferation TP3654 This compound TP3654->PIM1 Inhibits

Caption: this compound inhibits PIM1 kinase, blocking downstream pro-survival and fibrotic signaling pathways.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Disease_Induction Disease Induction (e.g., cell implantation) Animal_Acclimation->Disease_Induction Tumor_Monitoring Tumor Growth Monitoring Disease_Induction->Tumor_Monitoring Randomization Randomization into Groups (based on tumor volume/body weight) Tumor_Monitoring->Randomization Treatment_Start Start of Treatment (Vehicle or this compound) Randomization->Treatment_Start Daily_Dosing Daily Oral Gavage Treatment_Start->Daily_Dosing Monitoring Daily Monitoring (body weight, clinical signs) Daily_Dosing->Monitoring Tumor_Measurement Tumor Measurement (2-3 times/week) Daily_Dosing->Tumor_Measurement Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Measurement->Endpoint Tissue_Collection Tissue Collection (Tumor, Spleen, Bone Marrow) Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy in a xenograft mouse model.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Results Formulation Inconsistent Formulation High_Variability->Formulation Dosing Inaccurate Dosing High_Variability->Dosing Animal Animal Variation High_Variability->Animal Measurement Measurement Error High_Variability->Measurement Prep_SOP Standardize Formulation Prep Formulation->Prep_SOP Training Proper Gavage Training Dosing->Training Homogenize Use Isogenic, Age/Weight Matched Animals Animal->Homogenize Blinding Blinded Measurements Measurement->Blinding

Caption: A logical diagram illustrating the troubleshooting process for high variability in animal studies.

References

Technical Support Center: Addressing Unexpected Toxicity with TP-3654 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected toxicities encountered during experiments with TP-3654 combination therapies.

Troubleshooting Guide

Q1: We are observing more severe gastrointestinal (GI) toxicity (nausea, diarrhea) than anticipated in our in vivo models with a this compound and a JAK inhibitor combination. How should we approach this?

A1: Enhanced GI toxicity can be a result of overlapping toxicities of the combined agents. This compound as a monotherapy has been associated with grade 1 and 2 GI adverse events, including diarrhea, nausea, and vomiting.[1][2][3] A systematic approach to troubleshoot this issue is recommended.

Recommended Experimental Workflow:

G A Observe Unexpected GI Toxicity B Review Single Agent Toxicity Profiles A->B C Establish Maximum Tolerated Dose (MTD) of Each Agent B->C D Dose De-escalation of One or Both Agents C->D E Staggered Dosing Schedule C->E G Evaluate Therapeutic Efficacy D->G E->G F Administer Supportive Care (e.g., anti-diarrheals) F->G H Toxicity Mitigated & Efficacy Maintained? G->H I Optimal Dosing Strategy Identified H->I Yes J Consider Alternative Combination Partner H->J No

Caption: Workflow for troubleshooting unexpected in vivo GI toxicity.

Q2: Our in vitro cell-based assays are showing a dramatic decrease in cell viability with a this compound combination that we suspect is not due to on-target apoptosis. How can we investigate the mechanism of cell death?

A2: While this compound has been shown to induce apoptosis in preclinical models, synergistic toxicity could be mediated by other mechanisms.[4] A thorough investigation into the mode of cell death is warranted.

Recommended Protocol: Multi-Parametric Cell Death Analysis

  • Annexin V/Propidium Iodide (PI) Staining: Differentiate between early apoptosis, late apoptosis, and necrosis using flow cytometry.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis.

  • Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1): Assess for mitochondrial depolarization, a key event in intrinsic apoptosis.

  • LDH Release Assay: Quantify lactate dehydrogenase (LDH) in the supernatant as a marker of plasma membrane rupture and necrosis.

  • Western Blot Analysis: Probe for markers of apoptosis (cleaved PARP, cleaved Caspase-3), necroptosis (p-MLKL), and autophagy (LC3-II).

AssayParameter MeasuredImplication
Annexin V/PIPhosphatidylserine exposure & membrane integrityDifferentiates apoptosis from necrosis
Caspase-3/7 GloCaspase activityConfirms apoptotic pathway activation
TMRE StainingMitochondrial membrane potentialIndicates intrinsic apoptosis
LDH ReleasePlasma membrane damageSuggests necrosis or late apoptosis

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of PIM kinases, particularly PIM1.[2][5] PIM kinases are a family of serine/threonine kinases that are involved in cell survival and proliferation.[5] By inhibiting PIM kinases, this compound can induce apoptosis and has shown potential anti-tumor and anti-fibrotic activity in preclinical models.[3][6]

cluster_0 Upstream Regulation cluster_1 PIM1 Kinase Signaling Cytokine Signaling (e.g., JAK/STAT) Cytokine Signaling (e.g., JAK/STAT) PIM1 Kinase Expression PIM1 Kinase Expression Cytokine Signaling (e.g., JAK/STAT)->PIM1 Kinase Expression PIM1 Kinase Activity PIM1 Kinase Activity PIM1 Kinase Expression->PIM1 Kinase Activity Phosphorylation of Pro-Survival Proteins Phosphorylation of Pro-Survival Proteins PIM1 Kinase Activity->Phosphorylation of Pro-Survival Proteins Inhibition of Apoptosis Inhibition of Apoptosis Phosphorylation of Pro-Survival Proteins->Inhibition of Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Inhibition of Apoptosis->Cell Proliferation & Survival This compound This compound This compound->PIM1 Kinase Activity

Caption: this compound mechanism of action via PIM1 kinase inhibition.

Q2: What are the known toxicities of this compound from clinical trials?

A2: In phase 1/2 clinical trials for myelofibrosis, this compound has been generally well-tolerated.[1][3] The most common treatment-emergent adverse events (TEAEs) are manageable and primarily gastrointestinal.[2]

Summary of Common Treatment-Emergent Adverse Events with this compound Monotherapy

Adverse EventPredominant Grade(s)Notes
Diarrhea1/2Most frequent TEAE.[2][7]
Nausea1/2Common, generally manageable.[1][2]
Vomiting1/2Observed in clinical trials.[1][2]
Abdominal Pain1/2Reported in some patients.[1]
Decreased Platelet Count3Less common, but observed.[7]
Anemia3Reported in a small number of patients.[1]

No dose-limiting toxicities (DLTs) were reported in the initial dose-escalation studies.[1][2]

Q3: What are the theoretical overlapping toxicities to consider when combining this compound with a JAK inhibitor like ruxolitinib?

A3: While preclinical studies in murine models showed that the combination of this compound and ruxolitinib was well-tolerated and resulted in greater efficacy, there are theoretical overlapping toxicities to monitor.[4][8]

Potential Overlapping Toxicities with this compound and JAK Inhibitors

ToxicityRationale for ConcernMonitoring Strategy
Myelosuppression Both PIM and JAK pathways are involved in hematopoiesis. While this compound is not expected to cause significant cytopenias, this is a known side effect of JAK inhibitors.[2]Regular complete blood counts (CBCs) to monitor for anemia, thrombocytopenia, and neutropenia.
GI Toxicity Both classes of drugs can cause nausea, vomiting, and diarrhea.Prophylactic antiemetics and antidiarrheals may be considered. Close monitoring of patient-reported outcomes.
Hepatotoxicity Some kinase inhibitors are associated with elevated liver enzymes.[9]Baseline and periodic liver function tests (LFTs).

It is important to note that a clinical trial is underway to evaluate this compound in combination with momelotinib, another JAK inhibitor.[10]

References

Interpreting discordant in vitro and in vivo results for TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM kinase inhibitor, TP-3654 (also known as Nuvisertib). The information is designed to help interpret experimental results and address potential discrepancies between in vitro and in vivo findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, second-generation, selective ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1] It specifically targets PIM-1, PIM-2, and PIM-3, which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis.[2] By inhibiting these kinases, this compound can block downstream signaling pathways, such as JAK/STAT, that are crucial for the growth of cancer cells.[3][4]

Q2: In which cancer models has this compound shown preclinical activity?

Preclinical studies have demonstrated the activity of this compound in various cancer models. In in vitro studies, it has been shown to reduce the proliferation and induce apoptosis in cell lines derived from hematological malignancies, such as myelofibrosis (e.g., JAK2V617F-expressing cells), and solid tumors, including bladder and prostate cancer cell lines.[5][6] In vivo, this compound has shown efficacy in murine models of myelofibrosis by reducing spleen size and bone marrow fibrosis.[3][7] It has also demonstrated the ability to reduce tumor growth in xenograft models of solid tumors.[5]

Q3: What is the current clinical status of this compound?

This compound is currently in Phase 1/2 clinical trials for patients with advanced solid tumors and myelofibrosis (NCT03715504 and NCT04176198, respectively).[8][9] Preliminary results from the myelofibrosis trial have indicated that this compound is well-tolerated and shows early signs of clinical activity, including spleen volume reduction and improvement in symptoms.[7][10][11]

Troubleshooting Guide: Interpreting Discordant In Vitro and In Vivo Results

Researchers may occasionally observe discrepancies between the in vitro potency of this compound and its in vivo efficacy. This guide provides a framework for understanding and troubleshooting these potential differences.

Scenario 1: High In Vitro Potency, Low In Vivo Efficacy

Possible Cause 1: Pharmacokinetics and Bioavailability

  • Troubleshooting:

    • Review the formulation and route of administration in your in vivo model. This compound is orally administered in clinical trials.[1] Ensure your formulation allows for adequate absorption.

    • Conduct pharmacokinetic studies in your animal model to determine the plasma and tumor concentrations of this compound. Compare these to the concentrations that were effective in your in vitro assays.

Possible Cause 2: Metabolism

  • Troubleshooting:

    • Investigate the metabolic stability of this compound in liver microsomes from the species used in your in vivo studies. Rapid metabolism can lead to lower systemic exposure.

    • Identify any major metabolites and test their activity against PIM kinases to understand if they contribute to or detract from the overall efficacy.

Possible Cause 3: Tumor Microenvironment

  • Troubleshooting:

    • The tumor microenvironment can influence drug response. Consider performing co-culture experiments in vitro with stromal or immune cells to better mimic the in vivo context.

    • Analyze the expression of PIM kinases and downstream signaling components in your in vivo tumor samples to confirm target engagement.

Scenario 2: Low In Vitro Potency in 2D Culture, Significant In Vivo Efficacy

Possible Cause 1: Role of the Tumor Microenvironment

  • Troubleshooting:

    • The in vivo efficacy may be mediated by effects on the tumor microenvironment that are not captured in 2D cell culture.

    • Utilize 3D culture models (e.g., spheroids, organoids) which may better reflect the in vivo setting.

    • Investigate the effects of this compound on immune cells or stromal cells within the tumor microenvironment in your in vivo model.

Possible Cause 2: Host-Mediated Effects

  • Troubleshooting:

    • Consider that the in vivo efficacy may be a result of the modulation of systemic factors, such as cytokines, which are not present in in vitro cultures. Clinical data shows this compound can reduce circulating cytokines.[3][7]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineResultReference
Kinase Inhibition (Ki)PIM-15 nM[8][12]
PIM-2239 nM[12]
PIM-342 nM[12]
Cellular Activity (EC50)PIM-1/BAD Overexpression System67 nM[5][12]
Cell ProliferationBa/F3-EpoR-JAK2V617FSignificant reduction at 0.5-1.0 µM[6]
HEL (JAK2V617F-positive)Significant reduction at 0.5-1.0 µM[6]
UKE-1 (JAK2V617F-positive)Significant reduction at 0.5-1.0 µM[6]
T24 (Bladder Cancer)Inhibition of colony growth[5]
UM-UC3 (Bladder Cancer)Inhibition of colony growth[5]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
ModelTreatmentKey FindingsReference
JAK2V617F Murine Model of MyelofibrosisThis compound aloneReduced spleen size and bone marrow fibrosis[3][7]
This compound + RuxolitinibSynergistic reduction in spleen size and bone marrow fibrosis[13]
UM-UC-3 Xenograft (Bladder Cancer)200 mg/kg this compound (oral)Significant tumor growth reduction[5]
PC-3 Xenograft (Prostate Cancer)200 mg/kg this compound (oral)Significant tumor growth reduction[5]
Table 3: Preliminary Clinical Activity of this compound in Myelofibrosis (NCT04176198)
ParameterResult (evaluable patients treated for ≥12 weeks)Reference
Spleen Volume Reduction (SVR)Median SVR of 11%[10]
2 out of 8 patients had ≥35% SVR[10]
Total Symptom Score (TSS) ReductionMedian TSS reduction of 66%[10]
5 out of 8 patients had ≥50% TSS reduction[10]

Experimental Protocols

In Vitro Cell Proliferation Assay (Example)

  • Cell Plating: Seed cells (e.g., HEL, UKE-1) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Murine Xenograft Study (Example)

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 200 mg/kg) or vehicle control orally, once daily.[5]

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, excise the tumors and weigh them.

  • Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Visualizations

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Kinase PIM Kinase STAT->PIM_Kinase Upregulation Downstream_Effectors Downstream Effectors (e.g., BAD, 4E-BP1) PIM_Kinase->Downstream_Effectors Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) Downstream_Effectors->Gene_Transcription Activation TP_3654 This compound TP_3654->PIM_Kinase Inhibition

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cancer Cell Lines (2D or 3D culture) TP3654_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->TP3654_Treatment_vitro Proliferation_Apoptosis_Assay Proliferation/Apoptosis Assays TP3654_Treatment_vitro->Proliferation_Apoptosis_Assay IC50_EC50 Determine IC50/EC50 Proliferation_Apoptosis_Assay->IC50_EC50 Efficacy_Data Evaluate Efficacy IC50_EC50->Efficacy_Data Correlation? Animal_Model Xenograft or Murine Disease Model TP3654_Treatment_vivo This compound Administration (Oral Gavage) Animal_Model->TP3654_Treatment_vivo Efficacy_Measurement Tumor/Spleen Size Measurement Pharmacokinetics TP3654_Treatment_vivo->Efficacy_Measurement Efficacy_Measurement->Efficacy_Data

Caption: General experimental workflow for evaluating this compound in vitro and in vivo.

Troubleshooting_Logic Start Discordant Results (In Vitro vs. In Vivo) High_InVitro_Low_InVivo High In Vitro Potency, Low In Vivo Efficacy Start->High_InVitro_Low_InVivo Low_InVitro_High_InVivo Low In Vitro Potency, High In Vivo Efficacy Start->Low_InVitro_High_InVivo PK_Issues Pharmacokinetics/ Bioavailability High_InVitro_Low_InVivo->PK_Issues Investigate Metabolism_Issues Metabolism High_InVitro_Low_InVivo->Metabolism_Issues Investigate TME_Issues Tumor Microenvironment High_InVitro_Low_InVivo->TME_Issues Investigate Low_InVitro_High_InVivo->TME_Issues Consider Host_Factors Host-Mediated Effects Low_InVitro_High_InVivo->Host_Factors Consider

Caption: Logical flowchart for troubleshooting discordant this compound results.

References

Best practices for handling and storing TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of TP-3654, a second-generation PIM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, selective ATP-competitive inhibitor of PIM kinases, particularly PIM-1 and PIM-3.[1][2] It functions by binding to and preventing the activation of PIM kinases, which are proto-oncogenic serine/threonine kinases often upregulated in various cancers.[3] This inhibition disrupts PIM-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[3] Preclinical studies have shown that this compound can induce apoptosis and has potential antitumor and antifibrotic activity.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its stability and efficacy. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared by dissolving the compound in fresh, moisture-free DMSO.[2] For in vivo studies, various formulations can be prepared. One protocol involves creating a suspended solution by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is to dissolve it in a mixture of 10% DMSO and 90% corn oil.[6] It is crucial to ensure the compound is fully dissolved, which may require ultrasonic treatment.[6]

Q4: What are the known safety hazards associated with this compound?

A4: According to the Safety Data Sheet (SDS), this compound is classified with several hazards. It can cause skin irritation and may lead to an allergic skin reaction.[7] It is also categorized as causing serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] Additionally, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution - Solvent has absorbed moisture.- Storage temperature fluctuations.- Use fresh, anhydrous DMSO to prepare new stock solutions.[2]- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Ensure storage at a stable -80°C or -20°C.[1]
Inconsistent experimental results - Improper storage leading to degradation.- Inaccurate concentration of stock solution.- Verify the storage conditions and age of the compound and its solutions.- Re-prepare stock solutions and verify the concentration.- Ensure complete solubilization of the compound when preparing solutions.
Low solubility in aqueous media for in vivo studies - Inherent low aqueous solubility of the compound.- Prepare a suspension using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]- Use of sonication may aid in creating a uniform suspension.[6]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against PIM kinases.

  • Prepare Reagents:

    • Recombinant PIM-1, PIM-2, or PIM-3 enzyme.

    • Kinase buffer (composition will be specific to the assay kit or enzyme supplier).

    • ATP solution at the Km concentration for each kinase.

    • Substrate peptide (e.g., a BAD-derived peptide).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for IC50 determination.

    • In a microplate, add the PIM kinase and the respective concentration of this compound.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line (e.g., UM-UC-3 bladder cancer cells) under standard conditions.

    • Harvest the cells and resuspend them in an appropriate medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][6]

    • Prepare the this compound formulation for oral gavage (e.g., suspended in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[6]

    • Administer this compound or the vehicle control to the respective groups daily or as per the experimental design.[1][6]

  • Efficacy Assessment:

    • Measure tumor volumes (e.g., using calipers) and body weights twice a week.[1][6]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the this compound treated group and the control group to assess efficacy.

    • Monitor for any signs of toxicity by observing changes in body weight and overall animal health.

Visualizations

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT PI3K/AKT PI3K/AKT Cytokines/Growth Factors->PI3K/AKT PIM Kinases PIM Kinases JAK/STAT->PIM Kinases PI3K/AKT->PIM Kinases BAD BAD PIM Kinases->BAD | Phosphorylation (Inhibition) c-Myc c-Myc PIM Kinases->c-Myc -> Phosphorylation (Activation) 4E-BP1 4E-BP1 PIM Kinases->4E-BP1 -> Phosphorylation (Activation) Survival Survival BAD->Survival Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation 4E-BP1->Cell Proliferation This compound This compound This compound->PIM Kinases Inhibition

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Incubate Kinase and this compound Incubate Kinase and this compound Serial Dilution of this compound->Incubate Kinase and this compound Initiate Kinase Reaction Initiate Kinase Reaction Incubate Kinase and this compound->Initiate Kinase Reaction Stop Reaction Stop Reaction Initiate Kinase Reaction->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Quantify Phosphorylation->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Quantitative Data Summary

Parameter Value Reference
PIM-1 Ki 5 nM[1][2]
PIM-2 Ki 239 nM[2]
PIM-3 Ki 42 nM[1][2]
PIM-1 specific cellular activity (EC50) 67 nM[1][6]
Solubility in DMSO 84 mg/mL (200.73 mM)[2]
Storage (Powder) -20°C for 3 years[2]
Storage (Stock Solution in Solvent) -80°C for 2 years; -20°C for 1 year[1][2]

References

Validation & Comparative

A Comparative Analysis of PIM Kinase Inhibitors in Myelofibrosis: TP-3654 Versus Other Investigational Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TP-3654, a selective PIM1 kinase inhibitor, with other PIM kinase inhibitors that have been investigated for the treatment of myelofibrosis. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a clear perspective on the evolving landscape of PIM kinase inhibition in this hematologic malignancy.

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors are the current standard of care, there is a significant unmet need for therapies that can induce deeper and more durable responses, including reversal of bone marrow fibrosis. The PIM family of serine/threonine kinases has emerged as a promising therapeutic target in myelofibrosis due to its role in cell survival and proliferation downstream of the JAK/STAT signaling pathway. This guide focuses on this compound and provides a comparative overview of its performance against other notable PIM kinase inhibitors.

Overview of PIM Kinase Inhibitors in Myelofibrosis

Several PIM kinase inhibitors have been evaluated in preclinical and clinical settings for hematologic malignancies, including myelofibrosis. These inhibitors vary in their selectivity for the three PIM kinase isoforms (PIM1, PIM2, and PIM3).

  • This compound (Nuvisertib): A second-generation, orally bioavailable small molecule that selectively inhibits PIM1 kinase.[1] Preclinical studies have highlighted the importance of PIM1 in the pathogenesis of myelofibrosis, and selective inhibition with this compound has shown promise in reducing disease burden.

  • INCB053914: A potent, ATP-competitive pan-PIM kinase inhibitor that targets all three PIM isoforms.[2] It has been investigated in combination with the JAK inhibitor ruxolitinib in models of myeloproliferative neoplasms.[2]

  • AZD1208: Another potent, orally available pan-PIM kinase inhibitor with activity against all three PIM isoforms.[3] It has been primarily studied in the context of acute myeloid leukemia (AML) but has also been evaluated in combination with ruxolitinib in myeloproliferative neoplasm models.[3][4]

  • GDC-0339: A potent and orally bioavailable pan-Pim kinase inhibitor that has been investigated in multiple myeloma.[5][6] Its potential role in myelofibrosis is less defined.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other PIM kinase inhibitors, focusing on their kinase selectivity and preclinical efficacy in myelofibrosis-relevant models.

Table 1: PIM Kinase Inhibitory Activity
InhibitorTargetPIM1PIM2PIM3Reference
This compound PIM1 SelectiveKi = 5 nMKi = 239 nMKi = 42 nM
INCB053914 Pan-PIMIC50 = 0.24 nMIC50 = 30 nMIC50 = 0.12 nM[2]
AZD1208 Pan-PIMIC50 = 0.4 nMIC50 = 5.0 nMIC50 = 1.9 nM[4]
GDC-0339 Pan-PIMKi = 0.03 nMKi = 0.1 nMKi = 0.02 nM[7]
Table 2: Preclinical Efficacy in Myelofibrosis Models
InhibitorModel SystemKey FindingsReference
This compound JAK2V617F and MPLW515L murine modelsAs monotherapy, significantly reduced leukocytosis, splenomegaly, and bone marrow fibrosis. Combination with ruxolitinib showed enhanced effects.[8][9]
Human MF CD34+ cellsSignificantly reduced myeloid colony formation.[10]
INCB053914 JAK2-driven MPN modelsSynergizes with ruxolitinib to inhibit cell growth and induce apoptosis. As monotherapy, it did not significantly affect leukocytosis in one in vivo model.[11]
Primary MPN patient cellsInhibited neoplastic colony formation at low nanomolar concentrations.[2]
AZD1208 JAK2-V617F-driven cellsSynergizes with ruxolitinib to induce apoptosis.[4]
MPN model cell linesLimited efficacy as a monotherapy.[5]
GDC-0339 Multiple Myeloma xenograft modelsShowed single-agent activity in reducing tumor growth.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PIM kinase signaling pathway in the context of myelofibrosis and a typical workflow for evaluating PIM kinase inhibitors in preclinical models.

PIM_Signaling_Pathway PIM Kinase Signaling in Myelofibrosis cluster_upstream Upstream Signaling JAK/STAT JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 Upregulation Cytokine_Receptors Cytokine_Receptors Cytokine_Receptors->JAK/STAT Activation BAD BAD PIM1->BAD Inhibition (p) mTORC1 mTORC1 PIM1->mTORC1 Activation MYC MYC PIM1->MYC Stabilization Fibrosis Fibrosis PIM1->Fibrosis Promotion (via TGF-β) Apoptosis Apoptosis BAD->Apoptosis Inhibition Cell_Proliferation Cell_Proliferation mTORC1->Cell_Proliferation Promotion MYC->Cell_Proliferation Promotion

PIM Kinase Signaling Pathway in Myelofibrosis

Preclinical_Evaluation_Workflow Preclinical Evaluation of PIM Kinase Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Assays (IC50/Ki Determination) Cell_Lines Myelofibrosis Cell Lines (e.g., HEL, SET-2) Viability_Assay Cell Viability/Proliferation Assays (e.g., MTT, MTS) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis_Assay CFU_Assay Colony Forming Unit Assays (Patient Samples) Cell_Lines->CFU_Assay Murine_Models Murine Models of Myelofibrosis (e.g., JAK2V617F, MPLW515L) Viability_Assay->Murine_Models Apoptosis_Assay->Murine_Models CFU_Assay->Murine_Models Efficacy_Studies Efficacy Studies: - Spleen Size - Blood Counts - Bone Marrow Fibrosis Murine_Models->Efficacy_Studies Toxicity_Studies Toxicity Assessment Murine_Models->Toxicity_Studies

Workflow for Preclinical Evaluation of PIM Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of PIM kinase inhibitors in myelofibrosis.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed myelofibrosis cell lines (e.g., HEL, SET-2) in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PIM kinase inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. For MTT assays, a solubilization step with 100 µL of DMSO or other solubilizing agent is required.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12][13]

Colony-Forming Unit (CFU) Assay
  • Cell Isolation: Isolate CD34+ hematopoietic progenitor cells from the bone marrow or peripheral blood of myelofibrosis patients using immunomagnetic beads.

  • Cell Plating: Mix the isolated CD34+ cells with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, TPO) and the PIM kinase inhibitor at various concentrations.

  • Culture: Plate the cell-methylcellulose mixture into 35 mm culture dishes.

  • Incubation: Incubate the dishes for 14 days at 37°C in a humidified 5% CO2 incubator.

  • Colony Counting: Enumerate the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.

  • Data Analysis: Compare the number and size of colonies in the treated groups to the vehicle-treated control to assess the inhibitor's effect on hematopoietic progenitor cell proliferation and differentiation.[10][14]

Murine Models of Myelofibrosis
  • Model Generation:

    • JAK2V617F Knock-in Model: Utilize transgenic mice that conditionally express the human JAK2V617F mutation in hematopoietic cells.[10]

    • MPLW515L Retroviral Transplant Model: Lethally irradiate recipient mice and transplant them with bone marrow cells transduced with a retrovirus expressing the MPLW515L mutation.[8]

  • Inhibitor Treatment: Once the myelofibrotic phenotype is established (typically 4-6 weeks post-transplantation or induction), administer the PIM kinase inhibitor (e.g., this compound) or vehicle control daily via oral gavage.

  • Monitoring: Monitor the mice for changes in body weight, complete blood counts, and spleen size (via palpation or imaging) throughout the treatment period.

  • Endpoint Analysis: After a defined treatment period (e.g., 3-6 weeks), euthanize the mice and collect tissues for analysis.

    • Spleen and Liver: Weigh the spleen and liver to assess organomegaly.

    • Bone Marrow and Spleen Histology: Perform hematoxylin and eosin (H&E) and reticulin staining on bone marrow and spleen sections to evaluate cellularity and the degree of fibrosis.

    • Flow Cytometry: Analyze hematopoietic cell populations in the bone marrow, spleen, and peripheral blood by flow cytometry.[8][10][15]

Discussion and Future Directions

The available data suggest that PIM kinase inhibition is a promising therapeutic strategy for myelofibrosis. This compound, with its selectivity for PIM1, offers a targeted approach that may minimize off-target effects. Preclinical studies have demonstrated its potential to reduce key features of myelofibrosis, and early clinical data are encouraging.[1][8][10]

Pan-PIM inhibitors like INCB053914 and AZD1208 have also shown preclinical activity, particularly in combination with JAK inhibitors.[11][4] However, direct comparative studies are needed to definitively establish the relative efficacy and safety of selective versus pan-PIM inhibition in myelofibrosis. The observation that monotherapy with some pan-PIM inhibitors had limited in vivo efficacy in certain myelofibrosis models highlights the potential importance of the selectivity profile of this compound.[8]

Future research should focus on:

  • Head-to-head preclinical studies directly comparing the efficacy and safety of this compound with other PIM kinase inhibitors in myelofibrosis models.

  • Elucidation of the detailed mechanisms underlying the anti-fibrotic effects of PIM1 inhibition.

  • Clinical trials to further evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with other agents, in patients with myelofibrosis.

This comparative guide provides a snapshot of the current landscape of PIM kinase inhibitors for myelofibrosis. As more data from ongoing and future studies become available, a clearer picture of the therapeutic potential of these agents will emerge, hopefully leading to improved treatment options for patients with this challenging disease.

References

Predicting Patient Sensitivity to TP-3654: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to TP-3654, a selective PIM1 kinase inhibitor currently under investigation for the treatment of myelofibrosis and other hematological malignancies. We will delve into the experimental data supporting these biomarkers, compare this compound with other PIM kinase inhibitors, and provide detailed protocols for key experimental assays.

This compound: A Selective PIM1 Kinase Inhibitor

This compound is a second-generation, orally bioavailable small molecule that selectively inhibits the PIM1 serine/threonine kinase. PIM kinases are crucial mediators in various signaling pathways that regulate cell survival, proliferation, and apoptosis. Dysregulation of PIM kinase activity has been implicated in the pathogenesis of several cancers, making it a compelling therapeutic target.

Preclinical studies have demonstrated that this compound is more potent and less toxic than the first-generation PIM inhibitor SGI-1776[1]. It exhibits significant anti-proliferative and pro-apoptotic effects in cancer cell lines and animal models, particularly those with specific genetic alterations.

Key Predictive Biomarkers for this compound Sensitivity

Experimental evidence points to several key biomarkers that may predict a patient's response to this compound therapy. These can be broadly categorized into genetic markers, pharmacodynamic markers, and cytokine profiles.

Genetic Biomarkers: JAK2 and MPL Mutations

Mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, and the myeloproliferative leukemia virus oncogene (MPL) are driver mutations in a significant proportion of myelofibrosis patients. These mutations lead to constitutive activation of the JAK/STAT signaling pathway, a key upstream regulator of PIM1 expression.

Experimental Evidence: Preclinical studies have shown that hematopoietic cells expressing JAK2V617F and MPLW515L mutations are particularly sensitive to this compound[1]. Treatment with this compound significantly reduced the proliferation of cell lines harboring these mutations[1]. In murine models of myelofibrosis driven by these mutations, this compound monotherapy led to a significant reduction in splenomegaly and bone marrow fibrosis[1][2].

Pharmacodynamic Biomarkers: Downstream PIM1 Targets

Given that this compound directly inhibits PIM1 kinase activity, the phosphorylation status of its downstream substrates can serve as pharmacodynamic biomarkers to confirm target engagement and predict therapeutic response.

Key Downstream Targets:

  • Phosphorylated Ribosomal Protein S6 Kinase (pS6K) and Phosphorylated Ribosomal Protein S6 (pS6RP): These proteins are involved in the mTOR signaling pathway, which is downstream of PIM1.

  • Phosphorylated Bad (pBad): Phosphorylation of the pro-apoptotic protein Bad by PIM1 inhibits its function.

Experimental Evidence: Treatment of cancer cell lines with this compound has been shown to decrease the levels of pS6K, pS6RP, and pBad in a dose-dependent manner. In vivo studies in mouse xenograft models also demonstrated a reduction in these phosphorylated proteins in tumor tissues following this compound administration.

Cytokine Modulation

Myelofibrosis is characterized by a pro-inflammatory cytokine storm. PIM1 kinase is involved in the signaling pathways of several of these cytokines. Therefore, the baseline cytokine profile and its modulation upon treatment with this compound may predict clinical benefit.

Experimental Evidence: In a Phase 1/2 clinical trial of this compound in patients with relapsed/refractory myelofibrosis, a reduction in the levels of various pro-inflammatory cytokines was observed. Importantly, this reduction in cytokine levels correlated with improvements in total symptom scores (TSS)[3][4].

Comparative Performance of this compound

While direct head-to-head clinical trial data is limited, preclinical data and the mechanisms of action allow for a comparison of this compound with other PIM kinase inhibitors and the standard-of-care JAK inhibitor, ruxolitinib.

Comparison with Other PIM Kinase Inhibitors
InhibitorSelectivityPreclinical ActivityClinical Status
This compound Selective for PIM1Potent anti-proliferative and pro-apoptotic activity in JAK2/MPL mutant models; more potent and less toxic than SGI-1776.[1]Phase 1/2 trials ongoing for myelofibrosis.
SGI-1776 Pan-PIM inhibitorShowed activity in hematological malignancies but had off-target effects.[1][5][6]Development halted due to toxicity.
INCB053914 Pan-PIM inhibitorDemonstrated anti-tumor activity in preclinical models of hematologic malignancies.[7][8][9]Phase 1/2 trials have been conducted.
PIM447 Pan-PIM inhibitorShowed cytotoxic effects in myeloma cells and synergy with standard treatments.[10][11][12]Has been in clinical development.
Comparison with Ruxolitinib (JAK Inhibitor)
FeatureThis compound (PIM1 Inhibitor)Ruxolitinib (JAK1/2 Inhibitor)
Mechanism of Action Inhibits PIM1 kinase, a downstream effector of JAK/STAT signaling.Directly inhibits JAK1 and JAK2 kinases.
Preclinical Efficacy (as monotherapy) Reduces splenomegaly and bone marrow fibrosis in JAK2V617F and MPLW515L mouse models.[1][2]Reduces splenomegaly but has a more modest effect on bone marrow fibrosis in some models.[13]
Combination Potential Preclinical data shows synergistic effects when combined with ruxolitinib, leading to greater reduction in spleen size and bone marrow fibrosis.[1][13]Standard of care, often used in combination with other agents.

Experimental Protocols

Western Blot for Phosphorylated S6 Kinase (pS6K)

This protocol is for the detection of phosphorylated S6K in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against pS6K (e.g., anti-p-S6K1 Thr389)

  • Primary antibody against total S6K

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pS6K overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply a chemiluminescent substrate and capture the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total S6K for normalization.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of suspension cells (e.g., JAK2V617F mutant cell lines).[14][15][16][17]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Multiplex Cytokine Assay

This protocol is for the simultaneous measurement of multiple cytokines in patient plasma or serum samples.[4][18][19][20]

Materials:

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)

  • Patient plasma or serum samples

  • Assay-specific buffers and reagents (capture antibody-coupled beads, detection antibodies, streptavidin-phycoerythrin)

  • Filter plate

  • Multiplex plate reader

Procedure:

  • Sample Preparation: Thaw patient samples on ice and dilute as per the kit instructions.

  • Plate Preparation: Pre-wet the filter plate with assay buffer.

  • Bead Incubation: Add the capture antibody-coupled beads to the wells.

  • Sample and Standard Incubation: Add standards and diluted samples to the appropriate wells and incubate on a plate shaker.

  • Washing: Wash the plate multiple times using a vacuum manifold.

  • Detection Antibody Incubation: Add the biotinylated detection antibodies and incubate.

  • Washing: Wash the plate.

  • Streptavidin-PE Incubation: Add streptavidin-phycoerythrin and incubate.

  • Washing: Wash the plate.

  • Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a multiplex plate reader.

  • Data Analysis: Analyze the data using the kit-specific software to determine the concentration of each cytokine.

Visualizing the this compound Signaling Pathway and Biomarker Workflow

To better understand the mechanism of action of this compound and the workflow for biomarker identification, the following diagrams have been generated.

TP3654_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effectors Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Upregulates Expression mTORC1 mTORC1 Pathway PIM1->mTORC1 Bad Bad PIM1->Bad Phosphorylates (Inhibits) S6K pS6K / pS6RP mTORC1->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Apoptosis Apoptosis Inhibition Bad->Apoptosis TP3654 This compound TP3654->PIM1 Inhibits Biomarker_Workflow cluster_patient Patient Samples cluster_analysis Biomarker Analysis cluster_prediction Prediction of Sensitivity Tumor_Biopsy Tumor Biopsy / Bone Marrow Genomic_Analysis Genomic Analysis (JAK2/MPL sequencing) Tumor_Biopsy->Genomic_Analysis Protein_Analysis Protein Analysis (Western Blot for pS6K, etc.) Tumor_Biopsy->Protein_Analysis Peripheral_Blood Peripheral Blood Cytokine_Profiling Cytokine Profiling (Multiplex Assay) Peripheral_Blood->Cytokine_Profiling Sensitivity_Prediction Predict this compound Sensitivity Genomic_Analysis->Sensitivity_Prediction Protein_Analysis->Sensitivity_Prediction Cytokine_Profiling->Sensitivity_Prediction

References

Head-to-Head Comparison: TP-3654 and INCB053914 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent PIM kinase inhibitors: TP-3654 and INCB053914. This document summarizes their performance, presents available experimental data, and outlines relevant methodologies to inform research and development decisions.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive therapeutic targets.[3][4] this compound is a second-generation, orally available, and selective inhibitor of PIM kinases with a preference for PIM1.[1][5] INCB053914 is a novel, potent, and selective ATP-competitive pan-PIM kinase inhibitor.[3][4] This guide offers a head-to-head comparison of these two inhibitors based on available preclinical and clinical data.

Mechanism of Action and Target Specificity

Both this compound and INCB053914 are ATP-competitive inhibitors that bind to PIM kinases, thereby blocking their activity and preventing the phosphorylation of downstream substrates.[1][3][5] However, they exhibit different selectivity profiles across the three PIM isoforms.

This compound demonstrates a higher selectivity for PIM1 over PIM2 and PIM3. Preclinical data indicates that this selectivity may offer a therapeutic advantage by potentially reducing off-target effects and associated toxicities.[6] Specifically, PIM1 knockout has been shown to prevent the progression of myelofibrosis without causing a reduction in platelet counts, a side effect observed with pan-PIM knockout in mice.[7]

INCB053914 acts as a pan-PIM inhibitor, potently inhibiting all three PIM isoforms.[3] This broad activity could be beneficial in cancers where multiple PIM isoforms are overexpressed and have compensatory functions.[3][4]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and INCB053914 against the PIM kinase isoforms. It is important to note that the data is compiled from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Inhibitor PIM1 PIM2 PIM3 Reference
This compound (Kᵢ, nM) 523942[8][9]
INCB053914 (IC₅₀, nM) 0.2430.00.12[10]

Table 1: In Vitro Kinase Inhibition Profile. Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values demonstrate the potency of each inhibitor against the three PIM kinase isoforms.

Signaling Pathways and Downstream Effects

Both inhibitors function by disrupting the PIM kinase signaling cascade, which ultimately impacts cell cycle progression and survival. The diagram below illustrates the general PIM kinase signaling pathway and the points of intervention for these inhibitors.

G cluster_upstream Upstream Activators cluster_pim PIM Kinases cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT PI3K/AKT PI3K/AKT Cytokines/Growth Factors->PI3K/AKT PIM1 PIM1 JAK/STAT->PIM1 PIM2 PIM2 JAK/STAT->PIM2 PIM3 PIM3 JAK/STAT->PIM3 PI3K/AKT->PIM1 PI3K/AKT->PIM2 PI3K/AKT->PIM3 BAD BAD PIM1->BAD phosphorylates mTORC1 Signaling mTORC1 Signaling PIM1->mTORC1 Signaling activates PIM2->BAD phosphorylates PIM2->mTORC1 Signaling activates PIM3->BAD phosphorylates PIM3->mTORC1 Signaling activates pBAD pBAD Apoptosis Inhibition Apoptosis Inhibition pBAD->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression mTORC1 Signaling->Cell Cycle Progression This compound This compound This compound->PIM1 highly selective INCB053914 INCB053914 INCB053914->PIM1 INCB053914->PIM2 INCB053914->PIM3 G start Start reagents Prepare reaction mix: - Purified PIM kinase - Peptide substrate - ATP (radiolabeled or for detection system) start->reagents inhibitor Add test compound (this compound or INCB053914) at varying concentrations reagents->inhibitor incubation Incubate at room temperature to allow for kinase reaction inhibitor->incubation stop Stop reaction incubation->stop detection Detect phosphorylated substrate (e.g., radioactivity, fluorescence, luminescence) stop->detection analysis Calculate IC50 values detection->analysis end End analysis->end G start Start seed Seed cancer cells in a multi-well plate start->seed treat Treat cells with varying concentrations of this compound or INCB053914 seed->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate reagent Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo) incubate->reagent measure Measure the signal (absorbance or luminescence) reagent->measure calculate Calculate cell viability and determine GI50/IC50 measure->calculate end End calculate->end

References

Validating the specificity of TP-3654 for PIM1 over PIM2/3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise targeting of therapies is paramount. This guide provides a detailed comparison of TP-3654, a second-generation PIM kinase inhibitor, validating its specificity for PIM1 over PIM2 and PIM3 through supporting experimental data and methodologies.

This compound is an orally available, ATP-competitive inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are crucial serine/threonine kinases involved in cell cycle progression, apoptosis inhibition, and transcriptional activation.[2][3] Their overexpression is linked to poor prognosis in various cancers, making them attractive therapeutic targets.[2][3] this compound has demonstrated potent, selective inhibition of PIM1, offering a more targeted approach compared to pan-PIM inhibitors.[4][5]

Comparative Inhibitory Activity

The cornerstone of validating this compound's specificity lies in its differential inhibitory activity against the three PIM kinase isoforms. This is typically quantified by the inhibition constant (Ki), a measure of the inhibitor's binding affinity to the kinase. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

InhibitorPIM1 Ki (nM)PIM2 Ki (nM)PIM3 Ki (nM)Reference
This compound 5 239 42 [5][6]
SGI-1776736369[7][8][9]
AZD12080.11.920.4[10]
PIM447 (LGH447)0.0060.0180.009[1][11][12][13]

As the data illustrates, this compound exhibits a significantly lower Ki for PIM1 compared to PIM2 and PIM3, demonstrating its high specificity. In contrast, other inhibitors like AZD1208 and PIM447 act as pan-PIM inhibitors with low nanomolar or even picomolar Ki values across all three isoforms.[1][10][11][12][13] The first-generation inhibitor, SGI-1776, also shows a preference for PIM1 but to a lesser extent than this compound.[7][8][9]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. Below are the methodologies for key assays used to determine the specificity and cellular effects of PIM kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PIM kinases by measuring the amount of ADP produced in the phosphorylation reaction.

Objective: To determine the in vitro inhibitory activity (Ki) of a compound against PIM1, PIM2, and PIM3 kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., a generic kinase substrate peptide).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the PIM kinase (PIM1, PIM2, or PIM3), the substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The Ki values are determined by fitting the data to appropriate enzyme inhibition models.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of a PIM kinase inhibitor on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., Ba/F3, HEL, UKE-1, or SET-2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PIM inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Objective: To determine if a PIM kinase inhibitor induces apoptosis in cancer cells.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the PIM inhibitor at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

PIM Kinase Signaling Pathway

Understanding the signaling context in which this compound operates is crucial. The PIM kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[14][15] Once activated, PIM kinases phosphorylate a range of downstream targets to regulate cellular processes.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinases cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM Transcription PIM Transcription STAT->PIM Transcription PIM1 PIM1 PIM Transcription->PIM1 PIM2 PIM2 PIM Transcription->PIM2 PIM3 PIM3 PIM Transcription->PIM3 BAD BAD PIM1->BAD p27 p27 PIM1->p27 MYC MYC PIM1->MYC Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p27->Cell Cycle Progression Cell Proliferation Cell Proliferation MYC->Cell Proliferation

Caption: PIM Kinase Signaling Pathway

Conclusion

The presented data strongly supports the high specificity of this compound for PIM1 over PIM2 and PIM3. This selectivity, demonstrated through biochemical assays and corroborated by cellular studies, positions this compound as a promising therapeutic agent for cancers driven by PIM1 overexpression. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and further explore the therapeutic potential of this targeted inhibitor.

References

Unveiling the Selectivity of TP-3654: A Kinase Inhibition Profile Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target kinase inhibition profile of TP-3654, a second-generation PIM kinase inhibitor, against other relevant compounds. The data presented herein is compiled from publicly available experimental findings to facilitate an objective assessment of this compound's specificity.

This compound is an investigational oral inhibitor of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) implicated in various cancers.[1][2][3] Its predecessor, SGI-1776, was a first-generation pan-PIM kinase inhibitor whose clinical development was halted due to off-target effects.[4] This guide compares the kinase inhibition profiles of this compound with SGI-1776, another PIM kinase inhibitor AZD1208, and GDC-0349, an mTOR inhibitor, to provide a comprehensive overview of their relative selectivities.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. A broad off-target profile can lead to unintended biological consequences, while a highly selective inhibitor offers a more targeted therapeutic approach. The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and its comparators.

KinaseThis compound (Kᵢ, nM)SGI-1776 (IC₅₀, nM)AZD1208 (IC₅₀, nM)GDC-0349 (Kᵢ, nM)
PIM1 5[5][6]7[7]0.4[8][9]-
PIM2 239[6]363[7]5.0[8][9]-
PIM3 42[5][6]69[7]1.9[8][9]-
mTOR ---3.8[6]
FLT3 -44[7][10]No Inhibition-
Haspin -34[10]--

Summary of Off-Target Screening:

  • This compound: A screen against a panel of 340 kinases at a 1 µM concentration revealed that 38 kinases were inhibited by more than 50%. Subsequent IC₅₀ determinations for these 38 protein kinases and 4 lipid kinases (PI3K family) identified 22 kinases with IC₅₀ values below 300 nM. Notably, this compound demonstrates at least a 10-fold greater selectivity for PIM1 compared to any other kinase tested.[11]

  • SGI-1776: In addition to the PIM kinases, SGI-1776 has been shown to inhibit Fms-like tyrosine kinase 3 (FLT3) and Haspin.[7][10]

  • AZD1208: This pan-PIM kinase inhibitor exhibits greater than 43-fold higher affinity for PIM kinases over a range of other kinases.[8] A screen against 442 kinases showed that besides the three PIM isoforms, 13 other kinases were inhibited by 50% or more.[12]

  • GDC-0349: As a selective mTOR inhibitor, it has demonstrated remarkable selectivity over a panel of 266 kinases, including all isoforms of PI3K.[6]

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. They play a crucial role in regulating cell cycle progression, apoptosis, and transcription, making them attractive targets for cancer therapy.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis (e.g., BAD) AKT->Apoptosis mTOR->PIM CellCycle Cell Cycle Progression (e.g., p21, p27) PIM->CellCycle PIM->Apoptosis Transcription Transcription (e.g., c-Myc) PIM->Transcription

PIM Kinase Signaling Pathway Diagram

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of inhibitors. A widely accepted and robust method for this is the radiometric kinase filter binding assay.

Radiometric Kinase Filter Binding Assay

This assay is considered the "gold standard" for quantifying kinase activity and inhibition.[13][14] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of enzymatic activity.

Experimental Workflow:

Kinase_Assay_Workflow Radiometric Kinase Inhibition Assay Workflow Start Start Reaction_Mix Prepare Reaction Mixture: - Kinase - Substrate - Buffer - Test Compound (e.g., this compound) Start->Reaction_Mix Add_ATP Initiate Reaction: Add [γ-³²P]ATP or [γ-³³P]ATP Reaction_Mix->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Spot Spot Reaction Mixture onto Phosphocellulose Filter Paper Incubate->Spot Wash Wash Filters to Remove Unincorporated Radiolabeled ATP Spot->Wash Dry Dry the Filter Paper Wash->Dry Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Dry->Quantify Analyze Data Analysis: Determine IC₅₀/Kᵢ Values Quantify->Analyze End End Analyze->End

Workflow for a Radiometric Kinase Assay

Detailed Method:

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, a suitable reaction buffer, and the test inhibitor (e.g., this compound) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing a known concentration of ATP and a tracer amount of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature, usually 30°C.

  • Reaction Termination and Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper. The filter specifically binds the peptide or protein substrate.

  • Washing: The filters are washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Drying: The washed filters are dried completely.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These data are then used to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of the compound.

Conclusion

The available data indicates that this compound is a potent inhibitor of PIM kinases with a higher degree of selectivity compared to the first-generation inhibitor SGI-1776, particularly concerning off-target effects on kinases like FLT3. While this compound does exhibit inhibitory activity against other kinases at higher concentrations, it maintains a significant selectivity window for PIM1. This improved selectivity profile suggests a potentially wider therapeutic index and a reduced likelihood of off-target toxicities. Further comprehensive kinome-wide profiling at various concentrations will continue to refine our understanding of this compound's precise selectivity and guide its clinical development. This guide provides a foundational comparison to aid researchers in their evaluation of this promising therapeutic candidate.

References

Mechanisms of Acquired Resistance to TP-3654: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-3654, a novel and selective inhibitor of PIM1 kinase, has demonstrated promising early clinical activity in patients with relapsed or refractory myelofibrosis.[1][2] As with any targeted therapy, the potential for acquired resistance is a critical consideration for its long-term efficacy and the development of rational combination strategies. While clinical data on acquired resistance to this compound is not yet available due to its early stage of development, preclinical studies and research into other PIM kinase inhibitors provide valuable insights into potential resistance mechanisms. This guide compares known and potential mechanisms of acquired resistance to PIM kinase inhibitors, offering a framework for future research and clinical development of this compound.

Potential Mechanisms of Acquired Resistance to this compound

Acquired resistance to kinase inhibitors typically arises from several key mechanisms, including on-target mutations, activation of bypass signaling pathways, and overexpression of drug efflux pumps.[3][4][5][6][7] Based on the known signaling pathways involving PIM kinases, the following mechanisms are plausible routes for developing resistance to this compound.

Reactivation of Downstream Signaling Pathways

PIM kinases are key regulators of cell survival and proliferation, exerting their effects through various downstream effectors. A primary mechanism of resistance to PIM kinase inhibition could involve the reactivation of these critical downstream pathways through alternative routes.

  • Upregulation of mTOR Signaling: Preclinical studies with the PIM kinase inhibitor AZD1208 have shown that intrinsic resistance can be mediated by a feedback activation of the mTOR signaling pathway.[3] This feedback loop involves the elevation of reactive oxygen species (ROS) upon PIM inhibition, which in turn activates p38 and AKT, leading to sustained mTOR signaling.[3] Given that this compound also targets PIM1, a similar feedback mechanism represents a strong candidate for acquired resistance.

  • Sustained c-Myc and Mcl-1 Activity: PIM kinases are known to phosphorylate and stabilize the oncoprotein c-Myc and the anti-apoptotic protein Mcl-1.[4] Resistance to this compound could emerge through mechanisms that maintain high levels or activity of c-Myc and Mcl-1, independent of PIM1 signaling. This could involve mutations in the degradation domains of these proteins or upregulation of other kinases that can phosphorylate these targets.

Crosstalk and Activation of Bypass Pathways

The intricate crosstalk between PIM kinases and other major signaling pathways, such as JAK/STAT and PI3K/AKT, provides fertile ground for the development of resistance through the activation of bypass tracks.

  • Persistent JAK/STAT Signaling: In myelofibrosis, the JAK/STAT pathway is constitutively active. While PIM kinases are downstream of JAK/STAT, there is evidence of a feedback loop.[2] It is conceivable that tumor cells could develop resistance to this compound by upregulating JAK/STAT signaling to a level that overcomes the effects of PIM1 inhibition on downstream targets.

  • Activation of the PI3K/AKT/mTOR Pathway: There is significant crosstalk between the PIM and PI3K/AKT/mTOR pathways.[5] Acquired resistance to this compound could arise from the activation of the PI3K/AKT pathway, for instance, through activating mutations in PIK3CA or loss of the tumor suppressor PTEN. This would allow for the continued activation of downstream pro-survival signals, bypassing the need for PIM1 activity.

Alterations in the Drug Target

While no on-target mutations in PIM1 have been reported to confer resistance to this compound, this remains a common mechanism of resistance to kinase inhibitors.[3][4] Such mutations could potentially alter the ATP-binding pocket of PIM1, reducing the affinity of this compound for its target.

Comparison with Other PIM Kinase Inhibitors and Targeted Therapies

The potential mechanisms of resistance to this compound can be contextualized by comparing them with those observed for other PIM kinase inhibitors and targeted agents used in similar disease settings.

Inhibitor ClassDrug Example(s)Known/Potential Acquired Resistance MechanismsOverlapping Mechanisms with this compound (Hypothesized)
PIM Kinase Inhibitors AZD1208Feedback activation of mTOR signaling via p38/AKT.[3]Yes
SGI-1776Inhibition of Mcl-1 reduction; potential for MDR1-mediated efflux.[4][8]Yes (Mcl-1), Less likely (MDR1)
JAK Inhibitors RuxolitinibReactivation of JAK/STAT signaling; mutations in JAK2.Crosstalk with JAK/STAT pathway
PI3K/mTOR Inhibitors Buparlisib, EverolimusUpregulation of PIM kinases; activation of alternative receptor tyrosine kinases.Crosstalk with PI3K/AKT/mTOR pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for investigating and validating mechanisms of resistance.

Generation of PIM Kinase Inhibitor-Resistant Cell Lines

This protocol is adapted from methodologies used to generate resistance to other kinase inhibitors and can be applied to this compound.[8]

  • Cell Culture: Culture a sensitive cancer cell line (e.g., a myelofibrosis-derived cell line) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.

  • Selection of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, select for single-cell clones by limiting dilution.

  • Validation of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line using a cell viability assay (e.g., MTS or CellTiter-Glo).

Western Blot Analysis of Signaling Pathways

This protocol is used to assess the activation state of key proteins in signaling pathways.

  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-S6, phospho-STAT3, c-Myc, Mcl-1) overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing Resistance Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and potential resistance mechanisms.

PIM1_Signaling_and_Resistance cluster_upstream Upstream Signaling cluster_pim PIM1 Kinase cluster_downstream Downstream Effectors cluster_resistance Potential Resistance Mechanisms JAK/STAT JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 PI3K/AKT PI3K/AKT mTORC1 mTORC1 PI3K/AKT->mTORC1 c-Myc c-Myc PIM1->c-Myc Mcl-1 Mcl-1 PIM1->Mcl-1 PIM1->mTORC1 Cell Survival & Proliferation Cell Survival & Proliferation c-Myc->Cell Survival & Proliferation Mcl-1->Cell Survival & Proliferation mTORC1->Cell Survival & Proliferation Bypass Activation Bypass Activation Bypass Activation->mTORC1 Feedback Loop Feedback Loop Feedback Loop->PI3K/AKT TP3654 This compound TP3654->PIM1

Figure 1. Simplified signaling pathway of PIM1 and potential resistance mechanisms to this compound.

Experimental_Workflow start Sensitive Cell Line step1 Continuous this compound Exposure (Dose Escalation) start->step1 step2 Selection of Resistant Clones step1->step2 end Resistant Cell Line step2->end analysis Comparative Analysis: - Viability Assays (IC50) - Western Blot (Signaling) - Sequencing (Mutations) end->analysis

References

Navigating the Myelofibrosis Treatment Landscape: A Comparative Safety Analysis of TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF), a chronic myeloproliferative neoplasm, presents a significant therapeutic challenge. While Janus kinase (JAK) inhibitors have become the standard of care, their utility can be limited by myelosuppressive side effects. This has spurred the development of novel agents with distinct mechanisms of action, such as TP-3654, a selective PIM1 kinase inhibitor. This guide provides an objective comparison of the safety profile of this compound with established myelofibrosis treatments, supported by available clinical trial data and detailed experimental methodologies.

Quantitative Safety Data Summary

The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from the pivotal clinical trials of this compound and other approved myelofibrosis therapies. This data offers a quantitative lens through which to compare their safety profiles.

Table 1: Hematologic Adverse Events

Adverse EventThis compound (Phase 1/2)[1][2]Ruxolitinib (COMFORT-I)[3][4]Fedratinib (JAKARTA-2)[5]Pacritinib (PERSIST-2)[6][7]Momelotinib (MOMENTUM)[8][9]
Anemia (Grade ≥3) 9.7%54% (Grade 3/4)38%24%11%
Thrombocytopenia (Grade ≥3) 16.1%22.6% (Grade 3/4)22%34%19%
Neutropenia (Grade ≥3) N/AN/AN/AN/AN/A

Table 2: Non-Hematologic Adverse Events (All Grades)

Adverse EventThis compound (Phase 1/2)[1]Ruxolitinib (COMFORT-I)[3]Fedratinib (JAKARTA)[10]Pacritinib (PERSIST-2)[6]Momelotinib (MOMENTUM)[11]
Diarrhea 77.4%18.5%66%48%22%
Nausea 48.4%N/AN/A32%16%
Vomiting 38.7%N/AN/AN/AN/A
Fatigue 25.8%24.3%N/AN/AN/A

Experimental Protocols

Understanding the methodologies employed in clinical trials is crucial for interpreting safety data. Below are summaries of the safety assessment protocols for the key trials cited.

This compound: Phase 1/2 Study (NCT04176198)

The ongoing Phase 1/2 study of this compound is an open-label, dose-escalation and expansion trial in patients with intermediate or high-risk primary or secondary myelofibrosis who have been previously treated with or are ineligible for a JAK inhibitor.

  • Safety Monitoring: The primary objective of the dose-escalation phase is to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). Safety is evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).

  • Adverse Event Grading: AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.

  • Data Collection: Safety assessments include regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and throughout the study.

Ruxolitinib: COMFORT-I Trial (NCT00952289)

The COMFORT-I trial was a randomized, double-blind, placebo-controlled Phase 3 study that evaluated the efficacy and safety of ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[12][13]

  • Safety Monitoring: Patients were monitored for AEs at each study visit. Complete blood counts were performed at baseline, every 2 to 4 weeks until the dose was stabilized, and then as clinically indicated.[12]

  • Adverse Event Grading: AEs were graded using the NCI-CTCAE version 4.03.

  • Data Collection: Safety data, including all AEs and laboratory abnormalities, were collected throughout the double-blind and open-label extension phases of the study. Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[13]

Fedratinib: JAKARTA-2 Trial (NCT01523171)

The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that assessed the efficacy and safety of fedratinib in patients with myelofibrosis who were previously treated with ruxolitinib.[14]

  • Safety Monitoring: The safety and tolerability of fedratinib were evaluated based on the incidence of treatment-emergent adverse events (TEAEs), which were classified according to the Medical Dictionary for Regulatory Activities (MedDRA) version 20.1.[14]

  • Adverse Event Grading: TEAEs were graded according to the NCI-CTCAE version 4.03.[14]

  • Data Collection: Safety assessments included monitoring of hematologic and biochemical laboratory values throughout the study.[14]

Pacritinib: PERSIST-2 Trial (NCT02055781)

The PERSIST-2 trial was a randomized, controlled, open-label Phase 3 study comparing pacritinib with the best available therapy (BAT), including ruxolitinib, in patients with myelofibrosis and thrombocytopenia.[15]

  • Safety Monitoring: Safety was assessed by monitoring AEs, laboratory values, vital signs, and ECGs.

  • Adverse Event Grading: AEs were classified and graded according to the Common Terminology Criteria for AE.[16]

  • Data Collection: Standardized MedDRA Query (SMQ) was used to assess bleeding and cardiac events, and major cardiac events were analyzed using major adverse cardiovascular events (MACE) classification.[16][17]

Momelotinib: MOMENTUM Trial (NCT04173494)

The MOMENTUM trial was a randomized, double-blind, active-controlled Phase 3 study comparing momelotinib to danazol in symptomatic and anemic patients with myelofibrosis previously treated with a JAK inhibitor.[18]

  • Safety Monitoring: Safety assessments included the recording of AEs, concomitant medications, and regular laboratory tests (chemistry, complete blood count, urinalysis), physical examinations, and vital signs.[19]

  • Adverse Event Grading: AEs were classified using the Medical Dictionary for Regulatory Activities (MedDRA) and graded according to NCI-CTCAE.[19]

  • Data Collection: A Data Monitoring Committee reviewed the progress of the clinical trial, safety data, and critical efficacy endpoints.[19]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and JAK inhibitors underpin their different safety profiles. The following diagrams illustrate the key signaling pathways involved.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_P->Gene_Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_Inhibitors JAK Inhibitors (Ruxolitinib, Fedratinib, Pacritinib, Momelotinib) JAK_Inhibitors->JAK Inhibit

Caption: The JAK-STAT signaling pathway in myelofibrosis.

PIM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Activators Various Upstream Signals (e.g., Cytokine Receptors) PIM1 PIM1 Kinase Upstream_Activators->PIM1 Activates Downstream_Targets Downstream Targets (e.g., MYC, mTOR) PIM1->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation TP3654 This compound TP3654->PIM1 Inhibits

Caption: The PIM1 kinase signaling pathway targeted by this compound.

Discussion

The safety profile of this compound, based on preliminary Phase 1/2 data, appears to be distinct from that of the approved JAK inhibitors. The most common TEAEs associated with this compound are gastrointestinal in nature, including diarrhea, nausea, and vomiting, which are generally reported as grade 1 or 2 and manageable.[1] Hematologic toxicity, a hallmark of JAK inhibitors, appears to be less pronounced with this compound, with lower rates of grade ≥3 anemia and thrombocytopenia compared to several of the JAK inhibitors.[1]

This difference in safety profile is likely attributable to their distinct mechanisms of action. JAK inhibitors target the JAK-STAT pathway, which is central to the signaling of numerous cytokines and growth factors essential for normal hematopoiesis. Inhibition of JAK2, in particular, can lead to myelosuppression. In contrast, this compound targets PIM1 kinase, a downstream effector in various signaling pathways that also contributes to cell proliferation and survival but may have a more limited role in baseline hematopoiesis compared to the JAK-STAT pathway. This selective inhibition may spare normal hematopoietic stem and progenitor cells, leading to a more favorable hematologic safety profile.

It is important to note that the data for this compound is from an early-phase trial with a smaller patient population compared to the large Phase 3 trials of the approved JAK inhibitors. As clinical development of this compound progresses, a more comprehensive understanding of its long-term safety and comparative profile will emerge.

Conclusion

This compound presents a promising novel therapeutic approach for myelofibrosis with a safety profile that appears to differ from currently approved JAK inhibitors. Its predominantly gastrointestinal and less myelosuppressive adverse event profile could offer a valuable alternative for patients, particularly those who are intolerant to or have failed JAK inhibitor therapy due to hematologic toxicities. Further investigation in larger, randomized clinical trials is warranted to definitively establish the comparative safety and efficacy of this compound in the evolving treatment landscape of myelofibrosis.

References

Navigating Kinase Inhibitor Resistance: A Comparative Guide to TP-3654 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted kinase inhibitors is a significant challenge in cancer therapy. This guide provides a comparative analysis of TP-3654, a novel PIM1 kinase inhibitor, and its cross-resistance profile against other established kinase inhibitors, with a focus on agents used in the treatment of myelofibrosis. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's potential in overcoming kinase inhibitor resistance.

Introduction to this compound

This compound is an orally available, second-generation selective inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various hematologic malignancies, including myelofibrosis.[1] PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell proliferation and survival.[1] Preclinical and clinical studies have demonstrated that this compound shows promise in patients with relapsed or refractory myelofibrosis, particularly those previously treated with JAK inhibitors.[1]

Cross-Resistance Profile of this compound

A key area of investigation for any new targeted therapy is its activity in the context of resistance to existing treatments. This section explores the cross-resistance between this compound and other relevant kinase inhibitors.

Overcoming Resistance to JAK Inhibitors in Myelofibrosis

Myelofibrosis treatment is dominated by JAK inhibitors such as ruxolitinib, fedratinib, pacritinib, and momelotinib. However, a significant portion of patients develop resistance or intolerance to these therapies. Preclinical evidence suggests that this compound may offer a therapeutic advantage in this setting.

In a murine model of myelofibrosis, treatment with this compound has been shown to overcome resistance to the JAK inhibitor ruxolitinib.[2][3] Furthermore, the combination of this compound and ruxolitinib has demonstrated synergistic effects in inducing apoptosis in JAK2V617F-expressing hematopoietic cells.[2] This suggests that targeting the PIM1 kinase pathway can be an effective strategy to counteract resistance mechanisms that emerge during JAK inhibitor therapy.

Reversal of Multidrug Resistance

Beyond the context of myelofibrosis, this compound has shown the ability to resensitize multidrug-resistant (MDR) cancer cells to conventional cytotoxic agents. This effect is mediated through the inhibition of the ATP-binding cassette (ABC) transporter ABCG2, a key driver of drug efflux and MDR. This finding indicates a broader potential for this compound in combination therapies for various cancers exhibiting this resistance mechanism.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following tables summarize the in vitro efficacy of this compound and other relevant kinase inhibitors. It is important to note that the IC50 values were determined in different studies under varying experimental conditions. Direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Efficacy of this compound Against PIM Kinases and in Cellular Assays

Target/Cell LineAssay TypeIC50/Ki ValueReference
PIM-1Kinase Assay (Ki)5 nM--INVALID-LINK--
PIM-2Kinase Assay (Ki)239 nM--INVALID-LINK--
PIM-3Kinase Assay (Ki)42 nM--INVALID-LINK--
PIM-1/BAD overexpressionCellular Assay (EC50)67 nM--INVALID-LINK--
S1 (Colon Cancer)Cytotoxicity Assay (IC50)4.10 ± 1.17 µM--INVALID-LINK--
S1-M1-80 (ABCG2-overexpressing)Cytotoxicity Assay (IC50)3.39 ± 0.39 µM--INVALID-LINK--
H460 (Lung Cancer)Cytotoxicity Assay (IC50)22.26 ± 3.35 µM--INVALID-LINK--
H460-MX20 (ABCG2-overexpressing)Cytotoxicity Assay (IC50)22.05 ± 3.87 µM--INVALID-LINK--

Table 2: Comparative In Vitro Efficacy of JAK Inhibitors in JAK2-Dependent Myeloid Cell Lines

InhibitorTargetCell LineAssay TypeIC50 ValueReference
RuxolitinibJAK1/JAK2SET2pSTAT5 Inhibition14 nM--INVALID-LINK--
FedratinibJAK2/FLT3SET2pSTAT5 Inhibition672 nM--INVALID-LINK--
MomelotinibJAK1/JAK2/ACVR1SET2pSTAT5 Inhibition205 nM--INVALID-LINK--
PacritinibJAK2/FLT3SET2pSTAT5 Inhibition429 nM--INVALID-LINK--

Table 3: Efficacy of this compound in Ruxolitinib-Resistant Cells

Cell LineTreatmentEffectReference
BA/F3-EpoR-JAK2V617F-RuxRThis compoundDose-dependent reduction in proliferation--INVALID-LINK--

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT PIM1 PIM1 JAK2->PIM1 Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Downstream_Effectors Downstream Effectors (e.g., MYC, mTORC1) PIM1->Downstream_Effectors Downstream_Effectors->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 TP_3654 This compound TP_3654->PIM1 Cytokine Cytokine Cytokine->Cytokine_Receptor

Figure 1. Simplified signaling pathway illustrating the points of intervention for Ruxolitinib and this compound.

Experimental_Workflow Start Start: Sensitive & Resistant Cell Lines Treatment Treat with Kinase Inhibitors (Single Agents & Combinations) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Determine IC50 Treatment->Viability_Assay Western_Blot Western Blot (p-STAT, p-AKT, etc.) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Viability_Assay->Synergy_Analysis End End: Comparative Efficacy & Mechanism Synergy_Analysis->End Western_Blot->End

Figure 2. General experimental workflow for assessing cross-resistance and synergy of kinase inhibitors.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the studies cited in this guide.

Cell Viability and IC50 Determination
  • Cell Lines: A panel of relevant cell lines, including parental (sensitive) and drug-resistant variants, are used. For myelofibrosis studies, JAK2-mutant cell lines such as HEL and SET2 are commonly employed. Ruxolitinib-resistant lines can be generated by continuous exposure to escalating concentrations of the drug.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric/fluorometric assays are used to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of the kinase inhibitor is added to the wells.

    • After a defined incubation period (e.g., 72 hours), the viability reagent is added.

    • The absorbance or fluorescence is measured using a plate reader.

    • IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis.

Synergy Assays
  • Method: The Chou-Talalay method is a widely accepted approach to quantify drug synergy.

  • Procedure:

    • Cells are treated with a matrix of concentrations of two drugs, both alone and in combination.

    • Cell viability is measured as described above.

    • The Combination Index (CI) is calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Western Blotting for Phospho-Protein Analysis
  • Purpose: To assess the inhibition of specific signaling pathways by measuring the phosphorylation status of key proteins (e.g., p-STAT3, p-AKT).

  • Procedure:

    • Cells are treated with the kinase inhibitor(s) for a specified time.

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • The signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Models
  • Purpose: To evaluate the anti-tumor efficacy of the kinase inhibitors in a living organism.

  • Procedure:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The kinase inhibitor(s) are administered (e.g., orally) according to a defined schedule.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound demonstrates a promising profile for addressing resistance to current kinase inhibitor therapies, particularly in the context of myelofibrosis. Its distinct mechanism of action, targeting the PIM1 kinase, provides a rationale for its use in patients who have failed JAK inhibitor therapy. The preclinical data supporting its ability to overcome ruxolitinib resistance and its synergistic effects in combination with JAK inhibitors warrant further clinical investigation. Moreover, its ability to reverse multidrug resistance by inhibiting the ABCG2 transporter suggests a broader therapeutic potential that should be explored in other malignancies. This guide provides a foundation for researchers and clinicians to understand the comparative landscape of this compound and its potential role in the evolving field of targeted cancer therapy.

References

Validating TP-3654's Effect on Downstream Targets in Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TP-3654 (nuvisertib), a selective PIM1 kinase inhibitor, and its effects on downstream signaling pathways in patient samples, with a focus on myelofibrosis (MF). The performance of this compound is compared with the established JAK1/2 inhibitor, ruxolitinib, offering a comprehensive overview supported by available experimental data.

Introduction

This compound, also known as nuvisertib, is an orally available, second-generation selective inhibitor of PIM kinases. PIM kinases are crucial downstream effectors of the JAK/STAT signaling pathway, playing a significant role in cell survival, proliferation, and resistance to therapy.[1] In myelofibrosis, a hematologic malignancy characterized by dysregulated JAK/STAT signaling, targeting PIM kinases presents a promising therapeutic strategy. This guide delves into the validation of this compound's mechanism of action by examining its impact on key downstream targets in patient-derived samples and contextualizes its performance against the current standard of care, ruxolitinib.

Comparative Analysis of this compound and Ruxolitinib

This section provides a head-to-head comparison of this compound and ruxolitinib, focusing on their mechanism of action, clinical efficacy in myelofibrosis, and their effects on downstream signaling molecules.

Mechanism of Action

This compound directly inhibits PIM1 kinase, a serine/threonine kinase that is constitutively active in various cancers and does not require activation by upstream signals. By inhibiting PIM1, this compound modulates the activity of several downstream proteins involved in cell cycle progression and apoptosis, such as pS6K and Bad.

Ruxolitinib, on the other hand, is a potent inhibitor of Janus kinases (JAK1 and JAK2). These kinases are critical components of the JAK/STAT pathway, which, when constitutively activated, drives the pathogenesis of myelofibrosis. By inhibiting JAK1 and JAK2, ruxolitinib reduces the phosphorylation of STAT proteins, thereby decreasing the transcription of genes involved in inflammation and cell proliferation, including the PIM1 gene.

dot

cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling cluster_inhibitors Therapeutic Intervention Cytokine Receptor Cytokine Receptor JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 STAT STAT JAK1/2->STAT p PIM1 Kinase PIM1 Kinase STAT->PIM1 Kinase Transcription mTORC1 mTORC1 PIM1 Kinase->mTORC1 Bad Bad PIM1 Kinase->Bad p (inactivation) pS6K pS6K mTORC1->pS6K p Cell Survival & Proliferation Cell Survival & Proliferation pS6K->Cell Survival & Proliferation Bad->Cell Survival & Proliferation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1/2 This compound This compound This compound->PIM1 Kinase cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting Whole Blood Whole Blood PBMC Isolation PBMC Isolation Whole Blood->PBMC Isolation Cell Lysis Cell Lysis PBMC Isolation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

References

A Comparative Analysis of PIM Kinase Inhibitors: TP-3654 vs. SGI-1776

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable PIM kinase inhibitors, TP-3654 and SGI-1776. The information is curated to assist researchers, scientists, and drug development professionals in understanding the key differences in their biochemical activity, preclinical efficacy, and clinical development status.

At a Glance: Key Differences

FeatureThis compoundSGI-1776
Generation Second-generationFirst-generation
Selectivity Highly selective for PIM1Pan-PIM inhibitor (PIM1, PIM2, PIM3)
Key Targets PIM1PIM1, PIM2, PIM3, FLT3
Clinical Status Phase 1/2 trials ongoing for myelofibrosis[1][2][3][4]Development halted due to cardiotoxicity[5]
Reported Side Effects Well-tolerated, with Grade 1/2 gastrointestinal issues being most common[6][7]Dose-limiting cardiac QTc prolongation

Biochemical Potency and Selectivity

This compound is a second-generation PIM kinase inhibitor characterized by its high selectivity for PIM1.[1][8] In contrast, SGI-1776 is a first-generation pan-PIM inhibitor, demonstrating activity against all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[9][10] Notably, SGI-1776 also exhibits potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML).[9][11]

InhibitorTargetIC50 / Ki
This compound PIM1Ki: 5 nM[12][13]
PIM2Ki: 239 nM[12][13]
PIM3Ki: 42 nM[12][13]
SGI-1776 PIM1IC50: 7 nM[9][11][14][15]
PIM2IC50: 363 nM[9][11][14][15]
PIM3IC50: 69 nM[9][11][14][15]
FLT3IC50: 44 nM[9][11]

Mechanism of Action and Signaling Pathways

Both this compound and SGI-1776 are ATP-competitive inhibitors that target the PIM family of serine/threonine kinases.[8][10][11] These kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a multitude of downstream substrates. Inhibition of PIM kinases by these small molecules disrupts these signaling cascades, leading to anti-tumor effects.

A key downstream effector of PIM kinases is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases inhibits its pro-apoptotic function. Both this compound and SGI-1776 have been shown to decrease the phosphorylation of BAD, thereby promoting apoptosis.[16][17] Furthermore, SGI-1776 has been demonstrated to reduce levels of the anti-apoptotic protein Mcl-1 and decrease the phosphorylation of c-Myc and 4E-BP1.[9][18]

cluster_0 PIM Kinase Signaling cluster_1 Inhibitor Action PIM1 PIM1 pBAD p-BAD (inactive) PIM1->pBAD phosphorylates pcMyc p-c-Myc PIM1->pcMyc phosphorylates pfourEBP1 p-4E-BP1 PIM1->pfourEBP1 phosphorylates Mcl1_down Mcl-1 (downregulation) PIM1->Mcl1_down regulates PIM2 PIM2 PIM2->pBAD PIM3 PIM3 PIM3->pBAD BAD BAD Apoptosis Apoptosis pBAD->Apoptosis inhibits cMyc c-Myc Proliferation Cell Proliferation pcMyc->Proliferation promotes fourEBP1 4E-BP1 ProteinSynth Protein Synthesis pfourEBP1->ProteinSynth promotes Mcl1 Mcl-1 Mcl1_down->Apoptosis inhibits TP3654 This compound TP3654->PIM1 SGI1776 SGI-1776 SGI1776->PIM1 SGI1776->PIM2 SGI1776->PIM3

Fig. 1: PIM Kinase Signaling and Inhibitor Targets

Preclinical and Clinical Landscape

SGI-1776

SGI-1776 demonstrated potent preclinical activity in various cancer models, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[9][19] In AML cell lines, it induced apoptosis in a concentration-dependent manner and showed efficacy in xenograft models.[9] The dual inhibition of PIM kinases and FLT3 made it particularly effective in FLT3-mutated AML.[16] However, the clinical development of SGI-1776 was terminated in Phase I trials due to dose-limiting cardiotoxicity, specifically QTc prolongation.[20]

This compound

This compound, also known as nuvisertib, is a second-generation inhibitor designed for improved selectivity, potentially mitigating the off-target effects observed with SGI-1776.[8][21] Preclinical studies in murine models of myelofibrosis (MF) showed that this compound reduced spleen size and bone marrow fibrosis.[1][22]

Currently, this compound is being evaluated in a Phase 1/2 clinical trial for patients with relapsed or refractory myelofibrosis (NCT04176198).[1][3][4][23] Preliminary data from this trial have been promising, demonstrating that this compound is well-tolerated with early signs of clinical activity, including spleen volume reduction and improvement in total symptom scores.[1][7][24] The most common adverse events reported are Grade 1 and 2 gastrointestinal issues, such as diarrhea, nausea, and vomiting.[6][7] The U.S. FDA has granted Fast Track Designation to nuvisertib for the treatment of myelofibrosis.[21]

Study ParameterThis compound (in Myelofibrosis)SGI-1776 (in various cancers)
Phase Phase 1/2 (ongoing)Phase 1 (terminated)
Key Efficacy Signals Spleen volume reduction, Total Symptom Score improvement, cytokine reduction[1][21]In vitro and in vivo tumor growth inhibition[9][11][25]
Dose-Limiting Toxicities Not yet reached in ongoing studies; well-tolerated[21][24]Cardiac QTc prolongation[20]

Experimental Methodologies

The following outlines the general experimental protocols employed in the evaluation of these inhibitors.

Kinase Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of the compounds against purified PIM kinases and other off-target kinases.

  • General Protocol: Radiometric assays are commonly used.[11][26] These assays typically involve incubating the purified recombinant kinase with a peptide substrate, the inhibitor at various concentrations, and gamma-labeled ATP. The reaction is allowed to proceed for a set time at room temperature and is then stopped. The amount of phosphorylated substrate is quantified using a scintillation counter after spotting the reaction mixture onto a filtermat and washing away unincorporated ATP.[11][26]

cluster_0 Kinase Assay Workflow start Start reagents Combine: - Purified Kinase - Peptide Substrate - Inhibitor (Varying Conc.) - [γ-32P]ATP start->reagents incubate Incubate at Room Temp reagents->incubate stop Stop Reaction incubate->stop filter Spot on Filtermat & Wash stop->filter quantify Scintillation Counting filter->quantify end Determine IC50/Ki quantify->end

Fig. 2: General Workflow for Kinase Inhibition Assays
Cell-Based Assays

  • Objective: To assess the effect of the inhibitors on cell viability, proliferation, and apoptosis in cancer cell lines.

  • Cell Viability/Proliferation: Assays such as MTS or CellTiter-Glo are used to measure the metabolic activity of cells after treatment with the inhibitor for a specified period (e.g., 72 hours).

  • Apoptosis Assays: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[11] Western blotting can be used to detect the cleavage of PARP, another hallmark of apoptosis.[9]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in animal models.

  • General Protocol: Human cancer cell lines are implanted subcutaneously into immunodeficient mice.[12] Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The inhibitor is typically administered orally on a defined schedule.[12][16] Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[12] At the end of the study, tumors may be excised and analyzed for biomarker modulation.

Conclusion

This compound and SGI-1776 represent two distinct generations of PIM kinase inhibitors. SGI-1776, a first-generation pan-PIM and FLT3 inhibitor, showed promising preclinical anti-cancer activity but was ultimately hampered by cardiotoxicity in early clinical trials. In contrast, this compound, a second-generation, more selective PIM1 inhibitor, has demonstrated a favorable safety profile in ongoing clinical trials for myelofibrosis, along with encouraging signs of clinical efficacy. The development of this compound highlights a strategic shift towards more selective kinase inhibition to improve the therapeutic window and avoid off-target toxicities. For researchers in the field, the comparative study of these two molecules offers valuable insights into the structure-activity relationships and the importance of selectivity in kinase inhibitor drug design.

References

TP-3654 and Ruxolitinib: A Synergistic Combination in Myelofibrosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the potent synergistic effects of the selective PIM1 kinase inhibitor, TP-3654, when combined with the JAK inhibitor, ruxolitinib, in preclinical models of myelofibrosis (MF). This combination therapy demonstrates a marked improvement in key disease hallmarks, including the near-complete elimination of bone marrow fibrosis, a significant challenge in current MF treatment.

Myelofibrosis is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and abnormal blood cell counts.[1][2] While ruxolitinib, a JAK1/JAK2 inhibitor, is a standard treatment that can reduce splenomegaly and symptoms, it often fails to reverse bone marrow fibrosis.[1][2] this compound, an orally available second-generation PIM kinase inhibitor, targets a different oncogenic pathway, creating a strong rationale for combination therapy.[3]

Enhanced Efficacy in Preclinical Models

Studies in murine models with JAK2V617F and MPLW515L mutations, which are common drivers of MF, have shown that the combination of this compound and ruxolitinib leads to significantly better outcomes than either drug alone.[1][4] The combination therapy almost completely normalized white blood cell and neutrophil counts and spleen size in mice with the JAK2V617F mutation.[1][2]

Most notably, the combined treatment resulted in a dramatic reduction and, in some cases, complete elimination of bone marrow and spleen fibrosis, an effect not seen with ruxolitinib monotherapy.[1][2][4] Furthermore, this compound and ruxolitinib synergistically induce apoptosis (programmed cell death) in hematopoietic cells expressing the JAK2V617F mutation.[1][2] This synergistic effect also extends to overcoming resistance to JAK2 inhibition.[1][2]

An ongoing global Phase 1/2 clinical trial (NCT04176198) is currently evaluating this compound as a monotherapy and in combination with ruxolitinib or another JAK inhibitor, momelotinib, in patients with myelofibrosis.[5][6] Preliminary data from the monotherapy arm have shown that this compound is well-tolerated with limited myelosuppressive side effects and shows early signs of clinical activity, including spleen volume reduction and symptom improvement.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing this compound monotherapy, ruxolitinib monotherapy, and the combination therapy.

Table 1: Hematological Parameters in JAK2V617F Murine Model

Treatment GroupWhite Blood Cell (WBC) CountNeutrophil Count
VehicleElevatedElevated
This compoundSignificantly ReducedSignificantly Reduced
RuxolitinibNormalizedNormalized
This compound + RuxolitinibAlmost Completely NormalizedAlmost Completely Normalized

Table 2: Spleen Size and Bone Marrow Fibrosis in Murine Models

Treatment GroupSpleen Size/WeightBone Marrow Fibrosis
VehicleSignificantly EnlargedSevere
This compoundSignificantly ReducedMarkedly Reduced
RuxolitinibSignificantly ReducedNot Significantly Altered
This compound + RuxolitinibGreater Reduction / Almost NormalizedAlmost Completely Eliminated

Table 3: Cellular Effects in JAK2V617F-Expressing Cells

TreatmentEffect on ApoptosisEffect on Colony Formation (MF CD34+ cells)
This compoundMarked ApoptosisSignificantly Reduced
RuxolitinibModest ApoptosisReduced
This compound + RuxolitinibSynergistically Induced ApoptosisGreater Inhibition

Experimental Protocols

In Vivo Murine Model of Myelofibrosis: Homozygous JAK2V617F knock-in mice, which rapidly develop high-grade myelofibrosis, were utilized to assess the in vivo efficacy of this compound alone or in combination with ruxolitinib.[1] Mice were treated with vehicle, this compound, ruxolitinib, or a combination of this compound and ruxolitinib.[1] Hematological parameters, spleen size, and bone marrow fibrosis were evaluated following the treatment period.[1][4] Histopathological analysis of the bone marrow and spleen was performed to assess the degree of fibrosis.[1] A similar experimental design was used in a bone marrow transplantation mouse model with the MPLW515L mutation.[1][4]

Cell Proliferation and Apoptosis Assays: Murine Ba/F3 cells expressing JAK2V617F or MPLW515L, and human JAK2V617F-positive cell lines (HEL, SET-2, UKE-1), were used to evaluate the effect of this compound on cell proliferation and apoptosis.[1] Cells were treated with varying concentrations of this compound, ruxolitinib, or the combination.[4] Cell proliferation was measured using standard assays, and apoptosis was assessed by flow cytometry.[4]

Colony Formation Assays: CD34+ hematopoietic progenitor cells from patients with myelofibrosis were cultured in methylcellulose medium in the presence of vehicle (DMSO), this compound, ruxolitinib, or the combination of this compound and ruxolitinib to assess the impact on myeloid colony formation.[4]

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and ruxolitinib is believed to stem from the dual targeting of distinct but interconnected signaling pathways that drive myelofibrosis.

Signaling_Pathway cluster_0 JAK/STAT Pathway cluster_1 PIM1 Kinase Pathway cluster_2 Cellular Outcomes JAK2V617F JAK2 V617F (Constitutively Active) STAT STAT JAK2V617F->STAT Phosphorylation Proliferation Cell Proliferation Survival STAT->Proliferation Fibrosis Fibrosis STAT->Fibrosis Ruxolitinib Ruxolitinib Ruxolitinib->JAK2V617F PIM1 PIM1 Kinase Downstream Downstream Effectors (e.g., mTORC1, MYC) PIM1->Downstream Activation Downstream->Proliferation Downstream->Fibrosis TP3654 This compound TP3654->PIM1

Caption: Dual inhibition of JAK/STAT and PIM1 pathways by ruxolitinib and this compound.

Experimental_Workflow cluster_assays Assays cluster_clinical Clinical Evaluation in_vitro In Vitro Studies (Cell Lines) proliferation_apoptosis Proliferation & Apoptosis Assays in_vitro->proliferation_apoptosis colony_formation Colony Formation Assay in_vitro->colony_formation in_vivo In Vivo Studies (Murine Models) hematology Hematological Analysis in_vivo->hematology histopathology Histopathology (Fibrosis Assessment) in_vivo->histopathology phase1_2 Phase 1/2 Clinical Trial (NCT04176198) safety_tolerability Safety & Tolerability phase1_2->safety_tolerability clinical_activity Clinical Activity (Spleen & Symptom Reduction) phase1_2->clinical_activity

Caption: Workflow for assessing this compound synergy with other drugs.

References

Independent Validation of TP-3654 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PIM1 kinase inhibitor TP-3654 with established JAK inhibitors for the treatment of myelofibrosis. The information is based on published preclinical and clinical trial data to assist in the independent validation of this compound's therapeutic potential.

Executive Summary

This compound is an investigational, orally bioavailable, selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms (MPNs) like myelofibrosis.[1] Preclinical and early-phase clinical data suggest that this compound offers a distinct mechanism of action compared to current standard-of-care JAK inhibitors, such as ruxolitinib and momelotinib. This guide summarizes the available quantitative data, details the experimental protocols of pivotal studies, and visualizes the underlying biological pathways and trial designs.

Comparative Performance Data

The following tables summarize the key efficacy endpoints from clinical trials of this compound, ruxolitinib, and momelotinib in patients with myelofibrosis. It is important to note that these data are from separate clinical trials and not from head-to-head studies.

Efficacy Endpoint This compound (Phase 1/2, NCT04176198) [2]Ruxolitinib (COMFORT-I) [3]Momelotinib (SIMPLIFY-1) [4][5]
Primary Endpoint Not Applicable (Dose Escalation)≥35% Spleen Volume Reduction at Week 24 Non-inferiority to Ruxolitinib in ≥35% Spleen Volume Reduction at Week 24
Spleen Volume Reduction (SVR) ≥35% at Week 24 Not the primary endpoint, but SVR observed41.9%26.5%
Symptom Improvement (≥50% reduction in TSS) at Week 24 Not the primary endpoint, but TSS improvement observed45.9%28.4%
Key Secondary Endpoints Safety, Tolerability, PK/PDDurability of response, Overall SurvivalSymptom response, Transfusion requirements

TSS: Total Symptom Score as measured by the Myelofibrosis Symptom Assessment Form (MFSAF)

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below to allow for a critical assessment of the presented data.

This compound: Phase 1/2 Study in Myelofibrosis (NCT04176198)[2][6]
  • Study Design: An open-label, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.

  • Patient Population: Patients with intermediate or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who have been previously treated with or are ineligible for a JAK inhibitor.

  • Intervention: Oral administration of this compound.

  • Primary Outcome Measures (Phase 1): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound. To evaluate the safety and tolerability of this compound.

  • Secondary Outcome Measures: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. To assess the preliminary anti-tumor activity of this compound, including spleen volume reduction and symptom score improvement.

  • Spleen Volume Assessment: Spleen volume is assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points.[6][7][8]

  • Symptom Assessment: Patient-reported symptoms are evaluated using the Myelofibrosis Symptom Assessment Form version 4.0 (MFSAF v4.0).[9][10][11][12][13]

Ruxolitinib: COMFORT-I Trial (NCT00952289)[3][15][16]
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.

  • Intervention: Oral ruxolitinib or placebo.

  • Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.

  • Key Secondary Endpoints: Duration of spleen volume reduction, change in Total Symptom Score (TSS), and overall survival.

  • Spleen Volume Assessment: Spleen volume was measured by MRI or CT.

  • Symptom Assessment: Symptoms were assessed using a daily patient diary, which formed the basis of the Total Symptom Score.

Momelotinib: SIMPLIFY-1 Trial (NCT01969838)[4][5][17]
  • Study Design: A randomized, double-blind, active-comparator Phase 3 trial.

  • Patient Population: JAK inhibitor-naïve patients with myelofibrosis.

  • Intervention: Oral momelotinib versus oral ruxolitinib.

  • Primary Endpoint: To demonstrate non-inferiority of momelotinib to ruxolitinib in the proportion of patients achieving a ≥35% reduction in spleen volume at week 24.

  • Key Secondary Endpoints: Symptom response rate and transfusion independence rate.

  • Spleen Volume Assessment: Spleen volume was measured by MRI or CT.

  • Symptom Assessment: Symptoms were assessed using the MFSAF.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in myelofibrosis and the workflow of the clinical trials.

G JAK/STAT and PIM1 Signaling in Myelofibrosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation PIM1 PIM1 Kinase JAK2->PIM1 Upregulation STAT->STAT GeneTranscription Gene Transcription (Proliferation, Survival, Inflammation) STAT->GeneTranscription Nuclear Translocation mTORC1 mTORC1 PIM1->mTORC1 Activation MYC MYC PIM1->MYC Activation mTORC1->GeneTranscription MYC->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding TP3654 This compound TP3654->PIM1 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibition

Caption: Simplified signaling pathway in myelofibrosis illustrating the roles of JAK/STAT and PIM1.

G This compound Phase 1/2 Clinical Trial Workflow Screening Patient Screening (Intermediate/High-Risk MF, Prior JAKi Failure/Ineligible) Enrollment Enrollment Screening->Enrollment Phase1 Phase 1: Dose Escalation (Determine MTD/RP2D) Enrollment->Phase1 Phase2 Phase 2: Dose Expansion (Evaluate Efficacy at RP2D) Phase1->Phase2 FollowUp Long-Term Follow-up (Safety and Durability of Response) Phase2->FollowUp

Caption: Workflow of the this compound Phase 1/2 clinical trial in myelofibrosis.

G Ruxolitinib vs. Momelotinib Trial Design (Illustrative) PatientPopulation JAKi-Naïve Myelofibrosis Patients Randomization Randomization (1:1) PatientPopulation->Randomization RuxolitinibArm Ruxolitinib Treatment Randomization->RuxolitinibArm MomelotinibArm Momelotinib Treatment Randomization->MomelotinibArm Endpoint Primary Endpoint Assessment (Spleen Volume Reduction at Week 24) RuxolitinibArm->Endpoint MomelotinibArm->Endpoint

Caption: Illustrative design of a head-to-head clinical trial comparing JAK inhibitors.

References

TP-3654 (Nuvisertib): A Meta-Analysis of Clinical Trial Data in Myelofibrosis and Comparative Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – TP-3654, also known as Nuvisertib, an investigational, orally available, second-generation selective PIM1 kinase inhibitor, is showing durable clinical responses and sustained hematological improvements in patients with relapsed or refractory myelofibrosis.[1] This meta-analysis provides a comprehensive overview of the available clinical trial data for this compound and compares its performance with currently approved therapies for myelofibrosis. The information is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound with other therapeutic alternatives, supported by experimental data.

Executive Summary

This compound is a selective inhibitor of PIM1 kinase, a downstream target in the JAK/STAT signaling pathway, which is frequently dysregulated in myelofibrosis.[2][3] The ongoing Phase 1/2 clinical trial (NCT04176198) is evaluating the safety and efficacy of this compound as both a monotherapy and in combination with JAK inhibitors.[4][5][6] Preliminary data suggest that this compound is well-tolerated and demonstrates promising clinical activity in reducing spleen volume, alleviating symptoms, improving bone marrow fibrosis, and stabilizing or improving blood counts, notably without causing significant myelosuppression.[1][7][8] This profile suggests a potential advantage over existing JAK inhibitors, which are often associated with cytopenias.

Comparative Analysis: this compound vs. Approved JAK Inhibitors

The current standard of care for myelofibrosis involves Janus kinase (JAK) inhibitors. This section compares the clinical trial data of this compound with approved JAK inhibitors: ruxolitinib, fedratinib, pacritinib, and momelotinib.

Efficacy Comparison
Drug (Trial)Mechanism of ActionSpleen Volume Reduction (SVR ≥35%)Symptom Score Reduction (TSS ≥50%)Key Hematological Benefits
This compound (Nuvisertib) (Phase 1/2)Selective PIM1 Kinase Inhibitor22% of patients achieved SVR≥25%.[3]44.4% of patients.[3]Improvement in hemoglobin and platelet counts observed.[1]
Ruxolitinib (COMFORT-I)JAK1/JAK2 Inhibitor41.9% of patients at 24 weeks.[9]45.9% of patients at 24 weeks.[9][10]Can lead to anemia and thrombocytopenia.
Fedratinib (JAKARTA2)Selective JAK2 Inhibitor31% of patients at the end of cycle 6.[11]27% of patients.[11]Can cause anemia and thrombocytopenia.[12]
Pacritinib (PERSIST-2)JAK2/IRAK1 Inhibitor22% of patients (200mg BID) at week 24.[13]32% of patients (200mg BID) at week 24.[14]Particularly effective in patients with severe thrombocytopenia.[13]
Momelotinib (MOMENTUM)JAK1/JAK2 & ACVR1 InhibitorNon-inferior to ruxolitinib in spleen volume reduction.[15]Comparable to other JAK inhibitors.[15]Superior in anemia benefits, increasing transfusion independence.[15]
Safety and Tolerability Comparison
DrugCommon Adverse Events (Grade ≥3)Key Safety Concerns
This compound (Nuvisertib) Low incidence of Grade 3 or higher treatment-related adverse events. Most common were gastrointestinal (nausea, vomiting, diarrhea), primarily Grade 1/2.[1]Not associated with significant cytopenias.[1]
Ruxolitinib Anemia, thrombocytopenia, neutropenia.Myelosuppression.
Fedratinib Anemia, thrombocytopenia.[12]Wernicke's encephalopathy (risk mitigated with thiamine supplementation).[11]
Pacritinib Thrombocytopenia, anemia, neutropenia.Hemorrhage, cardiac events.
Momelotinib Thrombocytopenia, anemia, neutropenia.[16]Peripheral neuropathy.[17]

Experimental Protocols

This compound (Nuvisertib) Phase 1/2 Study (NCT04176198)

This is a multicenter, open-label, dose-escalation, and dose-expansion study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral this compound in patients with intermediate or high-risk primary or secondary myelofibrosis.[4]

  • Key Eligibility Criteria:

    • Patients previously treated with a JAK inhibitor who are relapsed or refractory, or are ineligible for JAK inhibitor therapy.[4]

    • Platelet count ≥25 x 10^9/L.[4]

    • Splenomegaly with a spleen volume of ≥450 cm³ as measured by MRI or CT scan.[4]

    • At least two measurable symptoms on the Myelofibrosis Symptom Assessment Form (MF-SAF).[4]

  • Study Arms:

    • Arm 1: this compound monotherapy.[4]

    • Arm 2: this compound in combination with a stable dose of ruxolitinib for patients with a suboptimal response.[4]

    • Arm 3: this compound in combination with momelotinib.[5]

  • Primary Outcome Measures:

    • Phase 1: Determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

    • Phase 2: Spleen volume reduction of at least 35% (SVR35) from baseline at week 24.

  • Secondary Outcome Measures:

    • Percentage of participants with at least a 50% reduction in Total Symptom Score (TSS).

    • Duration of spleen and symptom response.

    • Changes in bone marrow fibrosis.

    • Safety and tolerability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective inhibitor of PIM1 kinase, a serine/threonine kinase that is a downstream effector of the JAK/STAT pathway.[2] In myelofibrosis, the JAK/STAT pathway is constitutively active, leading to increased cell proliferation and survival. By inhibiting PIM1, this compound blocks these downstream signals.[18] Preclinical studies have also shown that this compound treatment inhibits mTORC1, MYC, and TGF-β signaling pathways, which are involved in cell growth, proliferation, and fibrosis.[19]

TP3654_Mechanism_of_Action cluster_cell Myelofibrosis Cell JAK_STAT JAK/STAT Pathway PIM1 PIM1 Kinase JAK_STAT->PIM1 mTORC1 mTORC1 Signaling PIM1->mTORC1 MYC MYC Signaling PIM1->MYC Proliferation Cell Proliferation & Survival mTORC1->Proliferation MYC->Proliferation TGF_beta TGF-β Signaling Fibrosis Fibrosis TGF_beta->Fibrosis TP3654 This compound TP3654->PIM1 TP3654->mTORC1 TP3654->MYC TP3654->TGF_beta

Caption: this compound inhibits PIM1 kinase and downstream signaling pathways.

This compound Clinical Trial Workflow

The clinical trial for this compound follows a standard dose-escalation and expansion design to first establish safety and then evaluate efficacy in a larger patient population.

TP3654_Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory MF) Phase1 Phase 1: Dose Escalation (Monotherapy) Patient_Screening->Phase1 MTD_RP2D Determine MTD/RP2D Phase1->MTD_RP2D Phase2 Phase 2: Dose Expansion MTD_RP2D->Phase2 Monotherapy Arm 1: This compound Monotherapy Phase2->Monotherapy Combo_Rux Arm 2: This compound + Ruxolitinib Phase2->Combo_Rux Combo_Mome Arm 3: This compound + Momelotinib Phase2->Combo_Mome Efficacy_Safety Efficacy & Safety Assessment (SVR35, TSS, etc.) Monotherapy->Efficacy_Safety Combo_Rux->Efficacy_Safety Combo_Mome->Efficacy_Safety

References

Decoding Clinical Response: A Comparative Guide to Predictive Biomarkers for TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of predictive biomarkers for the clinical response to TP-3654, a novel PIM1 kinase inhibitor. It includes an in-depth look at the underlying signaling pathways, quantitative clinical data, and detailed experimental methodologies to inform future research and clinical trial design.

This compound (nuvisertib) is an orally available, second-generation selective inhibitor of PIM1 kinase, a downstream effector of the JAK/STAT signaling pathway.[1] Overexpression of PIM1 kinase is implicated in the pathogenesis of various hematologic malignancies, including myelofibrosis, by promoting cell proliferation and survival.[2] Preliminary results from the Phase 1/2 study in patients with relapsed or refractory myelofibrosis (NCT04176198) have shown that this compound is well-tolerated and demonstrates promising clinical activity, including spleen volume reduction and symptom improvement.[3][4] Identifying predictive biomarkers is crucial for patient stratification and optimizing therapeutic outcomes. This guide compares potential biomarkers for this compound with those of other PIM kinase inhibitors.

The PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are constitutively active and regulated primarily at the level of gene expression, often downstream of the JAK/STAT pathway. They play a crucial role in cell cycle progression, apoptosis, and protein synthesis through the phosphorylation of a wide range of substrates.

PIM_Signaling_Pathway cluster_downstream Downstream Effectors Cytokines Cytokines (e.g., IL-6, GM-CSF) JAK JAK Cytokines->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Transcriptional Activation p21_p27 p21/p27 PIM1->p21_p27 Phosphorylation (Inhibition) BAD BAD PIM1->BAD Phosphorylation (Inhibition) mTORC1 mTORC1 PIM1->mTORC1 Activation MYC MYC PIM1->MYC Stabilization CellCycle Cell Cycle Progression p21_p27->CellCycle Apoptosis Apoptosis Inhibition BAD->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) S6K S6K mTORC1->S6K Phosphorylation (Activation) ProteinSynthesis Protein Synthesis _4EBP1->ProteinSynthesis S6K->ProteinSynthesis GeneTranscription Gene Transcription MYC->GeneTranscription TP3654 This compound TP3654->PIM1

Caption: PIM1 Kinase Signaling Pathway and this compound Inhibition.

Quantitative Comparison of Clinical Response and Biomarkers

The following tables summarize the clinical efficacy of this compound in myelofibrosis and compare its pharmacodynamic effects with other PIM kinase inhibitors.

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Myelofibrosis (NCT04176198)

Clinical EndpointPatient Cohort (n=16, treated for ≥12 weeks)Response Rate
Spleen Volume Reduction (SVR)
≥25% SVREvaluable patients31%
Total Symptom Score (TSS) Improvement
≥50% TSS ReductionEvaluable patients50%
Hematological Improvement
Hemoglobin ResponseAnemic patients at baseline25%
Platelet Count ResponseThrombocytopenic patients at baseline27.6%
Bone Marrow Fibrosis
Improvement of ≥1 GradeEvaluable patients47.8%

Data presented at the 2024 American Society of Hematology (ASH) Annual Meeting.[5]

Table 2: Comparison of Pharmacodynamic Biomarkers for PIM Kinase Inhibitors

InhibitorIndicationBiomarkerMethodObserved EffectClinical Status
This compound (Nuvisertib) MyelofibrosisCytokines (e.g., EN-RAGE, IL-18, MIP-1β)Multiplex ImmunoassaySignificant reduction correlating with spleen and symptom responses.[3]Phase 1/2 (NCT04176198)[6]
Solid Tumors/MyelofibrosispBad, pS6K, pS6RPWestern Blot (preclinical)Dose-dependent decrease in phosphorylation.[7]Phase 1/2 (NCT04176198)[6]
SEL24/MEN1703 Acute Myeloid LeukemiapS6Flow CytometryInhibition of S6 phosphorylation in blast cells of 51.8% of patients.[8]Phase 1/2 (DIAMOND-01; NCT03008187)[9]
INCB053914 Hematologic Malignanciesp4E-BP1Western BlotDecrease in phosphorylation in patient blood samples.[10]Phase 1/2 (Terminated)[11]
CD25 ExpressionNot specifiedHigher expression correlated with sensitivity in AML cell lines.[12]Phase 1/2 (Terminated)[11]
AZD1208 Acute Myeloid LeukemiapBAD, p4EBP1, p-p70S6KNot specifiedBiological activity observed, but no clinical responses.[13]Phase 1 (Terminated)[14]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of biomarker studies. Below are representative protocols for key biomarker assays.

PIM1 Immunohistochemistry (IHC)

This protocol outlines the general steps for detecting PIM1 protein expression in bone marrow biopsy samples.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis s1 Formalin-Fixed Paraffin-Embedded (FFPE) Bone Marrow Biopsy s2 Sectioning (4-5 µm) s1->s2 s3 Deparaffinization and Rehydration s2->s3 st1 Antigen Retrieval (e.g., citrate buffer, pH 6.0) s3->st1 st2 Blocking (e.g., 3% H2O2, serum block) st1->st2 st3 Primary Antibody Incubation (e.g., Rabbit anti-PIM1, 4°C overnight) st2->st3 st4 Secondary Antibody Incubation (e.g., HRP-conjugated anti-rabbit) st3->st4 st5 Detection (e.g., DAB chromogen) st4->st5 st6 Counterstaining (e.g., Hematoxylin) st5->st6 a1 Dehydration and Mounting st6->a1 a2 Microscopic Evaluation (Scoring of intensity and percentage of positive cells) a1->a2

Caption: Immunohistochemistry Workflow for PIM1 Detection.

Detailed Method:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a serum-free protein block.

  • Primary Antibody: Slides are incubated with a primary antibody against PIM1 (e.g., rabbit polyclonal) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) chromogen substrate, resulting in a brown precipitate at the site of PIM1 expression.

  • Counterstaining and Analysis: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted. PIM1 expression is then scored based on the intensity and percentage of positive cells.

Multiplex Cytokine Immunoassay

This protocol describes the use of an electrochemiluminescence-based multiplex immunoassay for the quantitative measurement of cytokines in patient plasma.

Workflow:

Multiplex_Immunoassay_Workflow start Plasma Sample Collection (EDTA tubes) step1 Plate Preparation (Pre-coated with capture antibodies) start->step1 step2 Sample and Calibrator Incubation step1->step2 step3 Detection Antibody Incubation (SULFO-TAG labeled) step2->step3 step4 Washing step3->step4 step5 Read Plate (Electrochemiluminescence detection) step4->step5 end Data Analysis (Cytokine concentration calculation) step5->end

Caption: Multiplex Cytokine Immunoassay Workflow.

Detailed Method:

  • Sample Collection and Preparation: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation. Samples are stored at -80°C until analysis.

  • Assay Procedure: A multi-well plate pre-coated with capture antibodies for specific cytokines is used. Plasma samples and a series of cytokine standards are added to the wells and incubated.

  • Detection: After incubation, a solution containing SULFO-TAG labeled detection antibodies is added.

  • Washing and Reading: The plate is washed to remove unbound antibodies. A read buffer is added, and the plate is read on an electrochemiluminescence plate reader. The intensity of the emitted light is proportional to the concentration of each cytokine.

  • Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the patient samples are calculated.

Logical Framework for Biomarker-Driven Treatment Decisions

The identification of predictive biomarkers allows for a more personalized approach to treatment with this compound. The following diagram illustrates a logical framework for patient stratification based on potential biomarkers.

Biomarker_Logic cluster_biomarkers Potential Predictive Biomarkers Patient Patient with Relapsed/Refractory Myelofibrosis Biomarker_Assessment Biomarker Assessment Patient->Biomarker_Assessment PIM1_exp High PIM1 Expression Biomarker_Assessment->PIM1_exp Positive Cytokine_profile Pro-inflammatory Cytokine Profile Biomarker_Assessment->Cytokine_profile Positive JAK2_mut JAK2/MPL Mutation Biomarker_Assessment->JAK2_mut Positive Unfavorable Unfavorable Biomarker Profile Biomarker_Assessment->Unfavorable Negative Favorable Favorable Biomarker Profile PIM1_exp->Favorable Cytokine_profile->Favorable JAK2_mut->Favorable Treat_TP3654 Treat with this compound Favorable->Treat_TP3654 Alternative_Tx Consider Alternative Therapy Unfavorable->Alternative_Tx

Caption: Logical Framework for Biomarker-Based Patient Selection.

Conclusion

The identification of robust predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like this compound. Current data suggests that high PIM1 expression, a pro-inflammatory cytokine signature, and potentially the presence of JAK2/MPL mutations may be associated with a favorable response to this compound. Pharmacodynamic markers such as the phosphorylation status of PIM1 downstream targets can confirm target engagement and biological activity.

Further validation of these biomarkers in larger patient cohorts is necessary. A direct comparison with other PIM kinase inhibitors highlights the promising clinical activity and favorable safety profile of this compound, particularly its limited myelosuppressive effects. This comparative guide serves as a valuable resource for the ongoing investigation and future clinical positioning of this compound in the treatment of myelofibrosis and other hematologic malignancies.

References

Safety Operating Guide

Proper Disposal Procedures for TP-3654: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of TP-3654, ensuring laboratory safety and regulatory compliance.

This document provides detailed, step-by-step guidance for the proper disposal of this compound, a substance used in laboratory and chemical manufacturing settings.[1][2][3] Adherence to these procedures is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.

I. Understanding the Hazard Profile of this compound

This compound is a chemical compound with the formula C22H25F3N4O.[1] While some suppliers classify it as a non-hazardous substance, others indicate potential health risks, including skin and eye irritation, respiratory sensitization, and possible organ damage with single exposure.[1][2][3][4] Given the conflicting information, it is imperative to handle this compound as a hazardous material at all times.

Key Chemical and Safety Data:

IdentifierValue
CAS Number1361951-15-6[1][2][4]
Molecular FormulaC22H25F3N4O[1][3]
Molecular Weight418.46 g/mol [3]
AppearanceCrystalline solid[5]
SolubilitySoluble in Ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers.[5]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.[3]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields are mandatory.[1][2]

  • Hand Protection: Wear protective gloves.[1][2]

  • Skin and Body Protection: An impervious lab coat or clothing is required.[1][2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust inhalation.[1][2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][3] An accessible safety shower and eye wash station are essential in the handling area.[1][2]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.[1][3]

  • Ventilate: Ensure adequate ventilation.[1][3]

  • Containment: For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[1][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Scrub the spill surface and any contaminated equipment with alcohol.[1][3]

  • Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled hazardous waste container.[1][2][3] Dispose of this waste according to the procedures outlined in Section IV.

It is crucial to prevent this compound from entering drains, water courses, or the soil.[1][2][3]

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Final Disposal spill Spill Detected evacuate Evacuate Area spill->evacuate Alert ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain decontaminate Decontaminate Surfaces contain->decontaminate Absorb/Sweep collect Collect Waste decontaminate->collect dispose Dispose as Hazardous Waste collect->dispose Seal & Label

Caption: Workflow for safe and effective spill management of this compound.

IV. Disposal of this compound Waste

The primary directive for the disposal of this compound and its contaminated materials is to adhere strictly to local, state, and federal regulations.[1]

General Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Place all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled in accordance with regulatory standards, clearly identifying the contents as "Hazardous Waste" and listing "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.

Disposal_Decision_Tree cluster_assessment Waste Assessment cluster_action Disposal Action cluster_compliance Compliance Check start This compound Waste Generated is_contaminated Contaminated Material? start->is_contaminated is_pure Unused/Expired Product? start->is_pure containerize Place in Labeled Hazardous Waste Container is_contaminated->containerize Yes is_pure->containerize Yes check_regulations Consult Local, State, & Federal Regulations containerize->check_regulations contact_ehs Contact EHS for Disposal check_regulations->contact_ehs

Caption: Decision-making process for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling or disposal. Final disposal must be conducted in compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling TP-3654

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TP-3654. It includes procedural guidance for safe handling, storage, and disposal, alongside an overview of its mechanism of action and experimental use.

Immediate Safety and Handling

Hazard Classification Discrepancy: It is critical to note that Safety Data Sheets (SDSs) from different suppliers provide conflicting hazard classifications for this compound. Some sources classify it as "Not a hazardous substance or mixture"[1][2], while others identify it as causing skin irritation, serious eye irritation, and potentially respiratory irritation, with further warnings of being harmful if swallowed and a suspected mutagen[3][4]. Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous until further conclusive data is available.

Personal Protective Equipment (PPE)

To ensure personnel safety, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye Protection Safety goggles with side-shields.[1][2][4]Protects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile).[1][2][4]Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat.[1][2][4]Protects against contamination of personal clothing.
Respiratory Protection A suitable respirator should be used when handling the compound as a powder or if aerosol formation is possible.[1][2][4]Prevents inhalation of the compound.
Engineering Controls
Control TypeSpecificationPurpose
Ventilation Work in a well-ventilated area. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2][4]Minimizes inhalation exposure.
Safety Stations Ensure an accessible safety shower and eye wash station are nearby.[1][2][4]Provides immediate decontamination in case of exposure.
First Aid Measures

Immediate response is crucial in case of accidental exposure:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Logistical Information: Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage
ConditionDetails
Temperature Store at -20°C for long-term stability (≥4 years).[5] For short-term shipping (less than 2 weeks), room temperature is acceptable.[1]
Container Keep the container tightly sealed.[1]
Environment Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Disposal

Contaminated materials and waste must be handled as hazardous waste and disposed of according to local, state, and federal regulations.

Spill Response:

  • Evacuate personnel to a safe area.[1]

  • Wear full personal protective equipment.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[1][2]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Collect all contaminated materials in a sealed container for proper disposal.[1][2]

This compound Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Chemical Formula C22H25F3N4O[1][2]
Molecular Weight 418.46 g/mol [2]
CAS Number 1361951-15-6[1][2][3]
Appearance Crystalline solid[5]
Purity ≥98%[5]
Solubility Soluble in DMSO (~16 mg/mL), DMF (~16 mg/mL), and ethanol (~10 mg/mL).[5] Sparingly soluble in aqueous buffers.[5]
Storage Temperature -20°C[5]

Experimental Protocols and Workflows

This compound is a second-generation inhibitor of PIM kinases, with high selectivity for PIM-1.[5] It is currently under investigation for the treatment of myelofibrosis.[6][7]

Preparing a Stock Solution

A common procedure for preparing a stock solution of this compound for in vitro experiments is as follows:

  • This compound is supplied as a crystalline solid.[5]

  • To prepare a stock solution, dissolve the compound in a solvent of choice, such as DMSO.[5] It is recommended to purge the solvent with an inert gas.[5]

  • For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5] Note that the aqueous solution is not recommended to be stored for more than one day.[5]

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receive Receive this compound Store Store at -20°C Receive->Store Weigh Weigh Compound in Fume Hood PrepareStock Prepare Stock Solution (e.g., in DMSO) Weigh->PrepareStock Dilute Prepare Working Solutions PrepareStock->Dilute CollectWaste Collect Contaminated Waste PrepareStock->CollectWaste CellCulture Cell-Based Assays Dilute->CellCulture AnimalStudies In Vivo Studies Dilute->AnimalStudies CellCulture->CollectWaste AnimalStudies->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: General laboratory workflow for handling this compound.

Mechanism of Action: PIM Kinase Inhibition

This compound is a potent and selective inhibitor of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival and proliferation.[5] PIM kinases are often overexpressed in various cancers and are implicated in the pathogenesis of myelofibrosis.[8]

The signaling pathway below illustrates the role of PIM kinases and the inhibitory action of this compound.

cluster_upstream Upstream Signaling cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM Upregulates BAD Phosphorylation of BAD (inactivated) PIM->BAD CellCycle Cell Cycle Progression PIM->CellCycle Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation & Survival CellCycle->Proliferation TP3654 This compound TP3654->PIM Inhibits

Caption: this compound inhibits PIM kinase, blocking downstream survival signals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-3654
Reactant of Route 2
Reactant of Route 2
TP-3654

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.